[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPCQKTTXWGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390075 | |
| Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55862-52-7 | |
| Record name | [(1-methyl-1h-tetrazol-5-yl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid Moiety in Medicinal Chemistry
This compound is a key heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates both a tetrazole ring and a thioacetic acid group, bestowing upon it unique physicochemical properties that make it a valuable building block for the synthesis of various pharmacologically active agents. The tetrazole moiety is a well-established bioisostere of the carboxylic acid functional group, offering similar acidity but with increased lipophilicity and metabolic stability. This has led to the widespread incorporation of tetrazoles into drug candidates to enhance their pharmacokinetic profiles. The thioacetic acid portion, on the other hand, provides a reactive handle for further chemical modifications and plays a crucial role in the biological activity of molecules that contain it. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of cephalosporin antibiotics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its key precursor, 1-methyl-1H-tetrazole-5-thiol, is essential for their effective use in synthesis and drug design.
| Property | This compound | 1-Methyl-1H-tetrazole-5-thiol |
| CAS Number | 55862-52-7[1] | 13183-79-4 |
| Molecular Formula | C₄H₆N₄O₂S | C₂H₄N₄S |
| Molecular Weight | 174.18 g/mol [1] | 116.14 g/mol |
| Appearance | Predicted to be a solid | White to off-white crystalline powder |
| Melting Point | Not available | 125-128 °C[2] |
| Solubility | Not available | Slightly soluble in chloroform, methanol, and water[2] |
| pKa | Not available | 0.70 ± 0.20 (Predicted) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-methyl-1H-tetrazole-5-thiol. The overall synthetic workflow involves an initial S-alkylation reaction followed by hydrolysis of the resulting ester.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate (S-Alkylation)
This step involves the nucleophilic attack of the thiolate anion of 1-methyl-1H-tetrazole-5-thiol on an ethyl haloacetate, typically ethyl bromoacetate. The thiol is deprotonated by a suitable base to form the more nucleophilic thiolate.
Reaction Mechanism:
Caption: S-Alkylation via SN2 mechanism.
Experimental Protocol:
-
Deprotonation: Dissolve 1-methyl-1H-tetrazole-5-thiol in a suitable polar aprotic solvent such as acetone or acetonitrile. Add an equimolar amount of a non-nucleophilic base, such as potassium carbonate, and stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions. Basic hydrolysis is often preferred due to its generally faster reaction rates and milder conditions.[3]
Experimental Protocol (Base-Catalyzed Hydrolysis):
-
Reaction Setup: Dissolve the ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate in a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: Add an excess of an aqueous base, such as sodium hydroxide or potassium hydroxide, to the solution. Heat the mixture to reflux and monitor the reaction by TLC.[3]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The product, this compound, may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the product can be extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
Spectroscopic Characterization
Mass Spectrometry
A GC-MS spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 174.18 g/mol .[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the known chemical shifts of similar structures, the following peaks are expected in the 1H and 13C NMR spectra:
-
1H NMR:
-
A singlet for the methyl protons (N-CH₃) is anticipated to appear around 3.9-4.0 ppm.[5]
-
A singlet for the methylene protons (-S-CH₂-) is expected in the region of 3.8-4.2 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH) will be observed at a downfield chemical shift, typically >10 ppm, and its position will be dependent on the solvent and concentration.
-
-
13C NMR:
-
The methyl carbon (N-CH₃) should resonate at approximately 33-35 ppm.[5]
-
The methylene carbon (-S-CH₂-) is expected around 35-40 ppm.
-
The quaternary carbon of the tetrazole ring attached to the sulfur atom will appear significantly downfield, likely in the range of 150-155 ppm.[5]
-
The carboxylic acid carbonyl carbon (-COOH) will be observed in the typical region for carboxylic acids, around 170-175 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1730 cm⁻¹.
-
Vibrations associated with the tetrazole ring are typically observed in the 1340-1640 cm⁻¹ and 900-1200 cm⁻¹ regions.[6]
-
The C-S stretching vibration is generally weak and appears in the fingerprint region.
Applications in Drug Development: The Cephalosporin Connection
The most prominent application of the this compound moiety is in the field of antibiotics, specifically as a crucial side chain in several second and third-generation cephalosporins. This structural element is often referred to as the 1-methyltetrazole-5-thiol (MTT) side chain.
Role in Cephalosporin Antibiotics
The MTT side chain is found at the C-3 position of the cephalosporin nucleus in antibiotics such as:
-
Cefazolin: A first-generation cephalosporin with a related 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) side chain that exhibits similar biological effects.[7][8]
-
Cefoperazone: A third-generation cephalosporin containing the MTT side chain.[9]
The presence of this side chain significantly influences the pharmacokinetic and pharmacodynamic properties of these antibiotics, including their spectrum of activity and metabolic stability.
Mechanism of Action and Clinical Implications
While beneficial for antibacterial activity, the MTT side chain has been associated with certain adverse effects, most notably hypoprothrombinemia (a deficiency of prothrombin), which can lead to bleeding complications.[10] This is attributed to the inhibition of the vitamin K-dependent carboxylation of glutamate residues in coagulation factors.[7][9]
Caption: Mechanism of MTT-induced coagulopathy.
This inhibition disrupts the normal blood clotting cascade, leading to an increased risk of bleeding, particularly in patients with underlying vitamin K deficiency. This mechanistic understanding is crucial for clinicians when prescribing cephalosporins containing the MTT side chain.
Safety and Handling
The precursor, 1-methyl-1H-tetrazole-5-thiol, is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It is also air-sensitive.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
This compound is expected to have similar irritant properties due to its structural similarity and the presence of the acidic functional group. Standard laboratory safety procedures should be followed.
Conclusion
This compound is a versatile and important building block in medicinal chemistry. Its synthesis from 1-methyl-1H-tetrazole-5-thiol is a straightforward process, and its unique combination of a tetrazole ring and a thioacetic acid moiety has been effectively utilized in the design of potent antibacterial agents. The well-documented role of the corresponding MTT side chain in cephalosporin antibiotics highlights the significant impact this chemical entity has had on drug development. A thorough understanding of its chemical properties, synthesis, and biological implications is therefore essential for researchers and scientists working in this field.
References
- Fujisawa Pharmaceutical Co., Ltd. (1978). Product and preparation of 1H-tetrazole-5-thiol derivatives. U.S. Patent 4,110,338.
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Fortunato, M., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]
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Al-Majidi, S. M. R., & Al-Amiery, A. A. (2018). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2018(4), M1011. [Link]
- Mary, Y. S., Kumar, S. A., & Balachandran, V. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Chemical, Biological and Physical Sciences, 11(4), 335-350.
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ChemBK. (n.d.). 1-methyl-1h-tetrazole-5-thio. Retrieved from [Link]
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PubChem. (n.d.). 5-(Ethylthio)-1H-tetrazole. Retrieved from [Link]
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SpectraBase. (n.d.). Acetic acid, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. Retrieved from [Link]
- CN104910188A - Synthetic method of cefazolin acid - Google Patents. (n.d.).
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Lee, J. H., et al. (2019). The Association Between Cephalosporin and Hypoprothrombinemia: A Systematic Review and Meta-Analysis. Journal of Korean Medical Science, 34(40), e258. [Link]
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Klapötke, T. M., Kofen, M., Schmidt, L., Stierstorfer, J., & Wurzenberger, M. H. H. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 15(13), 4496. [Link]
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Tariq, M. A., & Vashisht, R. (2023). Third-Generation Cephalosporins. In StatPearls. StatPearls Publishing. [Link]
- Khan, M. A., Akhtar, J., & Mahmood, A. (2006). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Journal of the Punjab University, 38(1-2), 1-6.
- El-Metwally, A. M., & El-Gazzar, A. A. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Heterocyclic Chemistry, 52(4), 1236-1240.
- da Silva, A. B. F., et al. (2016). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). Magnetic Resonance in Chemistry, 54(10), 821-825.
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The Blood Project. (2024). Cephalosporin-Induced Coagulopathy. Retrieved from [Link]
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Lipsky, J. J., Lewis, J. C., & Novick, W. J. (1984). Production of hypoprothrombinaemia by cefazolin and 2-methyl-1,3,4-thiadiazole-5-thiol in the rat. Journal of Antimicrobial Chemotherapy, 14(6), 629-633. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]
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Shah, J., & Tiru, M. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. [Link]
-
Khan, I., et al. (2023). 2-(N-((20-(2H-tetrazole-5-yl)-[1,10-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. Molecules, 28(4), 1735. [Link]
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An In-depth Technical Guide to the Structure Elucidation of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid. Designed for researchers, scientists, and professionals in drug development, this document details the synthetic pathway and the synergistic application of modern spectroscopic techniques to unambiguously confirm the molecular structure of this compound. We will delve into the rationale behind the experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of the Tetrazole Moiety
Tetrazole and its derivatives are of significant interest in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[1][2] The title compound, this compound, incorporates both the tetrazole ring and a carboxylic acid, presenting a unique scaffold for potential pharmacological applications. Accurate and definitive structure elucidation is the cornerstone of any further investigation into its biological activity and therapeutic potential.
Part 1: Synthesis of this compound
The logical starting point for structure elucidation is a viable synthetic route that provides the material for analysis. The synthesis of this compound is a two-step process, beginning with the formation of the key intermediate, 1-methyl-1H-tetrazole-5-thiol, followed by an S-alkylation.
Step 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol
The precursor, 1-methyl-1H-tetrazole-5-thiol, can be synthesized through various established methods. One common approach involves the cyclization of a substituted thiosemicarbazide.[3]
Experimental Protocol: Synthesis of 1-Methyl-1H-tetrazole-5-thiol
-
Materials: 4-methylthiosemicarbazide, benzyl chloride, ethanol, sodium hydroxide, hydrochloric acid, toluene.
-
Procedure:
-
A mixture of 4-methylthiosemicarbazide and benzyl chloride in ethanol is heated to reflux.
-
The resulting intermediate is then subjected to diazotization.
-
The crude product is purified by extraction and recrystallization to yield 1-methyl-1H-tetrazole-5-thiol.[3]
-
-
Expected Outcome: A crystalline solid with a melting point of approximately 123-125 °C.[3][4]
Step 2: S-Alkylation to Yield this compound
With the thiol intermediate in hand, the final product is obtained through a nucleophilic substitution reaction (S-alkylation) with a haloacetic acid, typically bromoacetic or chloroacetic acid, in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Materials: 1-methyl-1H-tetrazole-5-thiol, chloroacetic acid, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
Dissolve 1-methyl-1H-tetrazole-5-thiol in an aqueous solution of sodium hydroxide to form the sodium thiolate salt.
-
To this solution, add an equimolar amount of chloroacetic acid.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC is recommended).
-
Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the precipitate to obtain this compound.
-
-
Rationale: The basic conditions deprotonate the thiol, forming a more potent nucleophile (thiolate) that readily displaces the chloride from chloroacetic acid. Subsequent acidification protonates the carboxylic acid, causing the product to precipitate from the aqueous solution.
Caption: Synthetic workflow for this compound.
Part 2: Spectroscopic and Spectrometric Analysis
The cornerstone of structure elucidation lies in the integrated analysis of data from various analytical techniques. Each technique provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern. For tetrazole derivatives, characteristic fragmentation pathways involve the loss of nitrogen molecules (N₂) or hydrazoic acid (HN₃).[1][2]
A GC-MS spectrum for this compound is publicly available and serves as a primary piece of evidence.[5]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or ethyl acetate). Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Parameters: A non-polar capillary column (e.g., HP-5MS) is typically used. The temperature program is optimized to ensure good separation and peak shape.
-
MS Parameters: A standard EI energy of 70 eV is used. The mass analyzer is scanned over a relevant m/z range (e.g., 40-300 amu).
Data Interpretation:
-
Molecular Ion (M⁺): The expected molecular weight for C₄H₆N₄O₂S is 174.18 g/mol . The mass spectrum should show a molecular ion peak at m/z = 174.
-
Fragmentation Pattern: In positive-ion mode, tetrazoles often undergo the elimination of HN₃ (43 Da).[1] In negative-ion mode, the characteristic loss is typically N₂ (28 Da).[1][2] The fragmentation of the acetic acid side chain (e.g., loss of COOH, 45 Da) would also be expected.
Table 1: Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Fragment | Description |
| 174 | [M]⁺ | Molecular Ion |
| 129 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 116 | [C₂H₄N₄S]⁺ | Precursor thiol fragment |
| 73 | [M - C₂H₃N₄S]⁺ | Acetic acid fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is an acid).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Spectrum:
-
N-CH₃: A sharp singlet is expected for the methyl group attached to the tetrazole nitrogen. In a similar compound, this signal appeared at 3.96 ppm.[6]
-
S-CH₂: A singlet for the methylene protons of the acetic acid group is expected.
-
COOH: A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O. Its chemical shift will be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum:
-
C=O: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm.
-
C-S (Tetrazole): The quaternary carbon of the tetrazole ring attached to the sulfur atom is expected around 153 ppm.[6]
-
N-CH₃: The carbon of the N-methyl group should appear around 34 ppm.[6]
-
S-CH₂: The methylene carbon adjacent to the sulfur will likely be in the 30-40 ppm range.
Table 2: Predicted NMR Chemical Shifts (δ, ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| N-CH₃ | ~3.9 | ~34 |
| S-CH₂ | ~3.5-4.0 | ~30-40 |
| COOH | >10 (broad) | ~170-180 |
| C-S (Tetrazole) | - | ~153 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr to form a pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and N=N Stretches (Tetrazole Ring): These appear in the 1600-1300 cm⁻¹ region.[2]
-
N-CH₃ Bending: A band around 1400-1450 cm⁻¹.
X-ray Crystallography
For a definitive and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of the precursor, 1-methyl-1H-tetrazole-5-thiol, has been reported, confirming the connectivity and planarity of the tetrazole ring.[7] Obtaining suitable crystals of the title compound would provide the ultimate structural proof.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is a systematic process that relies on a logical synthetic strategy and the convergent application of multiple spectroscopic and spectrometric techniques. Mass spectrometry confirms the molecular weight and provides fragmentation clues characteristic of the tetrazole ring. ¹H and ¹³C NMR spectroscopy, guided by data from closely related structures, reveals the precise carbon-hydrogen framework and the connectivity of the molecular fragments. Infrared spectroscopy confirms the presence of key functional groups, namely the carboxylic acid and the tetrazole ring. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter for absolute structure confirmation. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final elucidated structure, providing a solid foundation for any subsequent research and development.
References
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Acetic acid, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. SpectraBase. [Link]
- Liu, Z. et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
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Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]
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Chopra, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. [Link]
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1-methyl-1h-tetrazole-5-thio. ChemBK. [Link]
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(6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. PubChem. [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. [Link]
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Thioacetic acid. PubChem. [Link]
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[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid CAS number 55862-52-7
An In-depth Technical Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (CAS 55862-52-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified by CAS number 55862-52-7, is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of advanced-generation cephalosporin antibiotics. This guide provides a comprehensive technical overview of its chemical properties, synthesis methodologies, and critical applications, with a particular focus on its function in pharmaceutical development. We will delve into the mechanistic details of its synthesis and its incorporation into cephalosporin structures, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The tetrazole ring, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, is a bioisostere of the carboxylic acid group. This structural similarity allows it to participate in similar biological interactions while often improving metabolic stability and pharmacokinetic properties. The incorporation of a tetrazole moiety, specifically the 1-methyl-1H-tetrazole-5-thiol group, into the side chains of β-lactam antibiotics has been a cornerstone of modern antibiotic development. This strategic modification has led to the creation of potent cephalosporins with enhanced antibacterial spectra and improved resistance to β-lactamase enzymes.
This compound serves as a crucial building block for introducing this key functional group onto the cephalosporin scaffold. Its synthesis and subsequent reactions are therefore of paramount interest to medicinal chemists and process development scientists.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and characterization.
| Property | Value | Source |
| CAS Number | 55862-52-7 | N/A |
| Molecular Formula | C4H6N4O2S | [1] |
| Molecular Weight | 174.18 g/mol | [1] |
| Appearance | Typically a white to off-white solid | N/A |
| Melting Point | Not consistently reported, requires experimental verification | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Synthesis of this compound
The synthesis of the title compound is a critical process, typically achieved through a nucleophilic substitution reaction. The primary starting materials are 1-methyl-1H-tetrazole-5-thiol and a haloacetic acid derivative, most commonly chloroacetic acid or bromoacetic acid.
Synthesis of the Precursor: 1-Methyl-1H-tetrazole-5-thiol (CAS 13183-79-4)
The journey to our target molecule begins with the synthesis of its key precursor, 1-methyl-1H-tetrazole-5-thiol. This compound is a vital intermediate for a variety of cephalosporins, including cefamandole, cefoperazone, and cefotetan.[4] There are several established routes to synthesize substituted tetrazoles.[5]
A common laboratory and industrial synthesis involves the reaction of methyl isothiocyanate with sodium azide. The subsequent cyclization reaction forms the tetrazole ring.
Core Synthesis Protocol: S-Alkylation
The most direct and widely employed method for synthesizing this compound is the S-alkylation of 1-methyl-1H-tetrazole-5-thiol with a haloacetic acid.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Deprotonation: 1-Methyl-1H-tetrazole-5-thiol is dissolved in a suitable solvent, such as acetone or water. A base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol group, forming a more nucleophilic thiolate anion. The choice of base and solvent is critical for reaction efficiency and can influence reaction time and yield.
-
Nucleophilic Attack: A solution of chloroacetic acid (or its salt) is added to the reaction mixture. The thiolate anion then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid in an SN2 reaction. This displaces the chloride ion and forms the new sulfur-carbon bond.
-
Work-up and Isolation: After the reaction is complete, the mixture is typically acidified to protonate the carboxylic acid group. The product can then be isolated by extraction into an organic solvent, followed by evaporation of the solvent. Purification can be achieved by recrystallization to yield the final product as a solid.
Causality in Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the thiol without causing unwanted side reactions. Carbonates are often preferred in industrial settings due to their lower cost and easier handling compared to hydroxides.
-
Solvent Selection: The solvent must be able to dissolve both the starting materials and the base. Aprotic polar solvents like acetone can be effective, while the use of water is an environmentally friendly option.[2]
-
Temperature Control: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting decomposition of the reactants or product.
Application in Drug Development: A Key Intermediate for Cephalosporins
The primary and most significant application of this compound is as a key intermediate in the synthesis of numerous cephalosporin antibiotics.[6] The [(1-methyl-1H-tetrazol-5-yl)thio]methyl group is a common "tail" at the 3-position of the cephalosporin nucleus.[6]
Mechanism of Incorporation:
The incorporation of this side chain typically involves the reaction of this compound with a 7-aminocephalosporanic acid (7-ACA) derivative. The carboxylic acid of our title compound is first activated, for example, by conversion to an acid chloride or another reactive ester. This activated form then reacts with the amino group at the 7-position of the 7-ACA core to form an amide bond.
Caption: Simplified workflow for incorporating the side chain into a cephalosporin.
This modification at the C-3 position of the cephalosporin core is crucial for the antibacterial activity and pharmacokinetic properties of the final drug. For example, the presence of the 1-methyl-1H-tetrazole-5-thiol moiety has been linked to an increased spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8][9]
One notable example is the parenteral cephalosporin SK&F 59962, which is 7-trifluoromethylthioacetamido-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid. This compound demonstrated outstanding antibacterial activity in vitro and in vivo.[7]
It is important to note that the 1-methyltetrazole-5-thiol (MTT) leaving group from some cephalosporins has been implicated in hypoprothrombinemia, a potential side effect.[10] This is an important consideration in the design and development of new antibiotics containing this moiety.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related compounds like thioacetic acid and other tetrazole derivatives.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid breathing dust, fumes, or vapors.[11]
-
Hazards: Thioacetic acid, a related compound, is flammable, toxic if swallowed, and can cause serious eye damage and skin irritation.[14][15] Tetrazole compounds can be irritants.[4] It is prudent to handle this compound with similar precautions.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is a molecule of significant industrial and pharmaceutical importance. Its role as a key building block for a multitude of life-saving cephalosporin antibiotics underscores the necessity for a deep understanding of its synthesis, properties, and applications. This guide has provided a technical framework for researchers and professionals in the field, highlighting the critical aspects of its chemistry and its pivotal function in drug development. As the challenge of antimicrobial resistance continues to grow, the strategic use of such intermediates in the design of new and more effective antibiotics will remain a vital area of research.
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An In-Depth Technical Guide to the Synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the cephalosporin antibiotic, cefazolin. The tetrazole moiety is a well-recognized bioisostere for a carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates. This guide provides a comprehensive overview of the synthesis of this important building block, delving into the reaction mechanisms, a detailed experimental protocol, and key analytical data.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the key intermediate, 1-methyl-1H-tetrazole-5-thiol, via a [3+2] cycloaddition reaction. The subsequent step is the selective S-alkylation of this thiol with a haloacetic acid derivative.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol
The formation of the 1-methyl-1H-tetrazole-5-thiol core is achieved through the reaction of methyl isothiocyanate with sodium azide. This reaction is a classic example of a [3+2] cycloaddition, a powerful tool in heterocyclic chemistry.
Mechanistic Insights: [3+2] Cycloaddition
The mechanism of tetrazole formation from an isothiocyanate and an azide is believed to proceed through a concerted [3+2] cycloaddition, although a stepwise mechanism involving a nitrile activation step has also been proposed in the case of nitrile precursors.[1][2][3] The isothiocyanate acts as the two-atom component, while the azide ion provides the three-atom component. The reaction is often facilitated by a catalyst or by heating.
Caption: Simplified mechanism of the [3+2] cycloaddition reaction.
Detailed Experimental Protocol: 1-Methyl-1H-tetrazole-5-thiol
This protocol is adapted from established procedures for the synthesis of 1-substituted tetrazole-5-thiones.[4][5]
Materials:
-
Methyl isothiocyanate
-
Sodium azide
-
Pyridine
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 mmol) and pyridine (3 mmol) in water (3 mL).
-
To this solution, add methyl isothiocyanate (1 mmol) and stir the mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to pH 1 with concentrated hydrochloric acid under ice cooling.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethyl acetate or chloroform.[6] Dry the purified crystals under vacuum.
Physicochemical Data: 1-Methyl-1H-tetrazole-5-thiol
| Property | Value | Reference |
| Molecular Formula | C₂H₄N₄S | [7] |
| Molecular Weight | 116.15 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 125-128 °C | [6] |
| ¹H NMR (DMSO-d₆) | δ 3.68 (s, 3H, CH₃) | [9] |
| ¹³C NMR | Data not readily available in searched sources. | |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, and N=N stretching. | [9] |
Part 2: Synthesis of this compound
The final step in the synthesis is the S-alkylation of 1-methyl-1H-tetrazole-5-thiol with a haloacetic acid derivative, such as chloroacetic acid or its sodium salt. This reaction proceeds via a nucleophilic substitution mechanism.
Mechanistic Insights: S-Alkylation via S_N2 Reaction
The sulfur atom of 1-methyl-1H-tetrazole-5-thiol, particularly in its deprotonated thiolate form, is a potent nucleophile.[10] The reaction with an alkyl halide, such as chloroacetic acid, proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[11][12] The thiolate anion attacks the electrophilic carbon atom of the chloroacetic acid, displacing the chloride leaving group.
The regioselectivity of the alkylation (S-alkylation vs. N-alkylation) is a critical consideration. Generally, S-alkylation is favored under basic conditions where the more nucleophilic thiolate anion is the predominant species.[13][14] The choice of solvent can also influence the regioselectivity.
Caption: Simplified S_N2 mechanism for the S-alkylation of the thiolate.
Detailed Experimental Protocol: this compound
This protocol is a generalized procedure based on the principles of thiol alkylation.[15]
Materials:
-
1-Methyl-1H-tetrazole-5-thiol
-
Sodium hydroxide or sodium carbonate
-
Chloroacetic acid or sodium chloroacetate
-
Water or an appropriate organic solvent (e.g., ethanol, acetone)
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-tetrazole-5-thiol (1 mmol) in a suitable solvent such as water or ethanol.
-
Add a stoichiometric amount of a base, such as sodium hydroxide or sodium carbonate (1 mmol), to the solution to form the sodium thiolate salt in situ.[8]
-
In a separate vessel, dissolve chloroacetic acid or its sodium salt (1 mmol) in the same solvent.
-
Slowly add the solution of the chloroacetic acid derivative to the solution of the tetrazole thiolate with stirring.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and, if necessary, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified this compound.
Physicochemical Data: this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O₂S | |
| Molecular Weight | 174.18 g/mol | [16] |
| Appearance | Crystalline solid | |
| Melting Point | Data not readily available in searched sources. | |
| ¹H NMR | A singlet for the methyl protons and a singlet for the methylene protons of the acetic acid moiety are expected. A broad singlet for the carboxylic acid proton would also be present. | |
| ¹³C NMR | Signals for the methyl carbon, the methylene carbon, the tetrazole ring carbon, and the carbonyl carbon are expected. | |
| Mass Spectrometry | The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight should be observed. |
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic and sulfur chemistry. By understanding the underlying mechanisms of the [3+2] cycloaddition and the S_N2 alkylation, researchers can optimize reaction conditions to achieve high yields of this valuable pharmaceutical intermediate. The provided protocols and data serve as a comprehensive guide for the successful synthesis and characterization of this compound in a laboratory setting.
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WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
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An In-depth Technical Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthesis protocol, explore its applications as a crucial building block in drug development, and outline essential safety and handling procedures.
Core Molecular Attributes
This compound is a multifaceted organic molecule characterized by a tetrazole ring, a thioether linkage, and a carboxylic acid functional group. This unique combination of features makes it a valuable synthon for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₄O₂S | Calculation |
| Molecular Weight | 174.18 g/mol | Calculation |
| Appearance | White to off-white crystalline solid | Inferred |
| Solubility | Soluble in many polar organic solvents | Inferred |
Synthesis and Mechanism
The primary route for the synthesis of this compound is through the S-alkylation of 1-methyl-1H-tetrazole-5-thiol with a haloacetic acid derivative, typically chloroacetic acid. This reaction is a nucleophilic substitution where the sulfur atom of the thiol acts as the nucleophile, displacing the halide from the alpha-carbon of the acetic acid derivative.
The causality behind this experimental choice lies in the high nucleophilicity of the thiolate anion, which is readily formed in the presence of a base. The use of a polar aprotic solvent is often preferred to solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure high yield and purity of the final product.
Materials:
-
1-methyl-1H-tetrazole-5-thiol
-
Chloroacetic acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-tetrazole-5-thiol and chloroacetic acid in ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture while stirring. The addition should be done at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and wash with an organic solvent like toluene to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes. Dry the purified product under vacuum.
Role in Drug Discovery and Development
The tetrazole moiety is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry.[1][2] This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better pharmacokinetic profiles of drug candidates.[1] The title compound, possessing both a tetrazole ring and a carboxylic acid, serves as a versatile building block for creating more complex molecules with potential therapeutic applications.
Potential Therapeutic Applications
Derivatives of this compound have been investigated for a range of pharmacological activities, including:
-
Antimicrobial Agents: The tetrazole nucleus is a common feature in many antibacterial and antifungal compounds.
-
Anti-inflammatory Agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) makes it a candidate for developing new anti-inflammatory agents.
-
Anticancer Agents: The tetrazole scaffold has been incorporated into molecules with demonstrated anticancer activity.[3]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR | Signals corresponding to the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the carbon of the tetrazole ring. |
| Mass Spectrometry | The molecular ion peak (M+) or the protonated molecule ([M+H]+) should be observed at m/z corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-S stretching. |
Safety and Handling
Potential Hazards:
-
Irritant: May cause skin and eye irritation.
-
Harmful if swallowed: Oral toxicity is a potential concern.
-
Respiratory Irritant: Inhalation of dust may cause respiratory tract irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Use appropriate weighing and transfer techniques.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is straightforward, and its unique structural features make it an attractive starting material for the development of novel therapeutic agents with a wide range of potential applications. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in drug discovery and development.
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M. P. R. N. F. A. M. M. M. C. S. A. C. A. C. A. M. P. S. A. M. S. A. F. A. C. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank2021 , 2021, M1199. [Link]
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PubChem. (6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a heterocyclic compound featuring a tetrazole ring, a known bioisostere of the carboxylic acid group, suggesting its potential for diverse biological activities.[1][2] While direct studies on the mechanism of action of this specific molecule are not extensively documented in publicly available literature, a compelling hypothesis can be formulated based on the known pharmacology of its structural analogs. This guide posits that the primary mechanism of action for this compound is the inhibition of aldehyde dehydrogenase (ALDH), subsequent to metabolic activation by microsomal enzymes. This document provides a detailed exploration of this proposed mechanism, outlines rigorous experimental protocols for its validation, and discusses potential alternative biological targets.
Introduction to this compound
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its ability to mimic a carboxylic acid group in terms of pKa and planar structure allows it to interact with biological targets that recognize carboxylates.[1][2] The compound this compound integrates this versatile heterocycle with a thioacetic acid side chain. The core structure, 1-methyl-1H-tetrazole-5-thiol (MTT), is a known inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme in cellular detoxification and metabolism.[3] This precedent forms the foundation of our primary hypothesis.
Proposed Primary Mechanism of Action: Inhibition of Aldehyde Dehydrogenase (ALDH)
We propose that this compound acts as a prodrug that, upon microsomal activation, releases a metabolite capable of inhibiting ALDH.
The Role of Aldehyde Dehydrogenase (ALDH)
ALDHs are a superfamily of NAD(P)+-dependent enzymes that catalyze the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[4][5] These enzymes are crucial for detoxifying reactive aldehydes, including acetaldehyde derived from ethanol metabolism, and byproducts of lipid peroxidation.[6] Dysfunctional ALDH activity is implicated in various pathologies, including alcohol intolerance, certain cancers, and neurodegenerative diseases.[7][8] Therefore, inhibitors of ALDH have significant therapeutic potential.
Hypothetical Bioactivation Pathway
The thioacetic acid moiety of the parent compound likely requires metabolic cleavage to unmask the active pharmacophore. We hypothesize a two-step activation process initiated by hepatic microsomal enzymes, such as cytochrome P450s (CYPs).
-
Oxidative Metabolism: The initial step is likely an oxidation of the sulfur atom or the acetyl group by Phase I metabolic enzymes.[9][10]
-
Hydrolysis: Subsequent hydrolysis would then cleave the side chain, releasing a reactive thiol-containing metabolite, potentially 1-methyl-1H-tetrazole-5-thiol (MTT) or a closely related species.
This liberated metabolite is then hypothesized to be the active inhibitor of ALDH. The catalytic mechanism of ALDH involves a critical cysteine residue in its active site.[11] The reactive thiol of the metabolite could form a covalent bond with this cysteine, leading to irreversible or slowly reversible inhibition of the enzyme.
Caption: Proposed bioactivation of this compound and subsequent inhibition of ALDH.
Experimental Validation: Protocols and Methodologies
To empirically test this hypothesis, a sequential experimental workflow is necessary. This involves confirming the metabolic transformation of the parent compound and then assessing the inhibitory activity of the parent and its metabolites on ALDH.
In Vitro Microsomal Stability and Metabolism Assay
This assay determines if the compound is a substrate for microsomal enzymes and identifies the resulting metabolites.
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes and to generate metabolites for further testing.
Materials:
-
Pooled liver microsomes (human, rat)[12]
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Phosphate buffer (100 mM, pH 7.4)[12]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound in phosphate buffer (final DMSO concentration < 0.5%).
-
Reaction Mixture: In a microcentrifuge tube, combine the phosphate buffer, the test compound solution, and the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL).[13]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[14]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction should be run in parallel without the NADPH system.
-
Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile. This precipitates the proteins.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Monitor the disappearance of the parent compound over time and identify the appearance of potential metabolites.
Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This assay quantifies the inhibitory effect of the test compound and its generated metabolites on ALDH activity.
Objective: To determine the IC50 value of this compound and its microsomal metabolites against ALDH.
Materials:
-
Purified ALDH enzyme (from yeast or recombinant human)[15]
-
NAD+
-
Aldehyde substrate (e.g., acetaldehyde or a specific fluorogenic substrate)[4]
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)[4]
-
Test compounds: parent compound and supernatant from the microsomal assay.
-
Known ALDH inhibitor (e.g., Disulfiram) as a positive control.[16]
-
96-well microplate reader (absorbance or fluorescence)
Protocol:
-
Reagent Preparation: Prepare stock solutions of ALDH, NAD+, and the aldehyde substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, NAD+ solution, and serial dilutions of the test compound (or the microsomal metabolite supernatant).
-
Enzyme Addition: Add the ALDH enzyme solution to each well, except for the no-enzyme controls.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in NADH concentration by measuring the absorbance at 340 nm or the fluorescence of a coupled reporter dye over time.[16]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.
Data Presentation and Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Metabolic Stability of this compound
| Parameter | Value |
|---|---|
| Half-life (t½, min) | |
| Intrinsic Clearance (CLint, µL/min/mg protein) |
| Major Metabolites Identified (m/z) | |
Table 2: ALDH Inhibition by this compound and its Metabolites
| Compound | Pre-incubation with Microsomes | IC50 (µM) |
|---|---|---|
| Parent Compound | No | |
| Parent Compound | Yes (+NADPH) | |
| Parent Compound | Yes (-NADPH) |
| Positive Control (Disulfiram) | N/A | |
A significant decrease in the IC50 value for the compound pre-incubated with microsomes and NADPH would strongly support the hypothesis of metabolic activation.
Alternative Potential Mechanisms of Action
Should the experimental data not support the ALDH inhibition hypothesis, the broad biological activity of tetrazole derivatives suggests other potential mechanisms.[1][17] These warrant consideration as secondary lines of investigation.
-
Anti-inflammatory Activity: Some tetrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which could be investigated using standard COX inhibition assays.
-
Antimicrobial Activity: The compound could be screened against a panel of bacterial and fungal strains to assess for antimicrobial effects.[2]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Certain tetrazole-thio compounds have shown inhibitory activity against PTP1B, a target for diabetes and obesity.[18]
Caption: Potential alternative biological targets and resulting effects for the title compound.
Conclusion
This technical guide presents a scientifically grounded, primary hypothesis for the mechanism of action of this compound, centering on its role as a prodrug that inhibits aldehyde dehydrogenase following microsomal bioactivation. The provided experimental workflows offer a clear and robust path for the validation of this hypothesis. By elucidating its molecular mechanism, the full therapeutic potential of this compound can be more effectively explored and developed.
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Kaushik, N., Kumar, N., Kumar, A., & Singh, U. K. (2018). Tetrazoles: Synthesis and Biological Activity. Immuno, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1), 3-21. [Link]
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Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1199. [Link]
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La-Brecque, D. R., & Faiman, M. D. (1986). A comparative study of the inhibition of hepatic aldehyde dehydrogenases in the rat by methyltetrazolethiol, calcium carbimide, and disulfiram. Alcoholism, Clinical and Experimental Research, 10(6), 614-620. [Link]
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Vrije Universiteit Amsterdam. (n.d.). Activation of microsomal Glutathione S-transferase and inhibition of CYP1A1 activity as a model system to detect protein alkylation by thiourea-containing compounds in rat liver microsomes. [Link]
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Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. [Link]
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Song, G., et al. (2011). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. Bioorganic & Medicinal Chemistry Letters, 21(17), 5034-5037. [Link]
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Kaushik, N., Kumar, N., Kumar, A., & Singh, U. K. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]
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Koppaka, V., Thompson, D. C., & Chen, Y. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 64(3), 520-539. [Link]
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Cyprotex. (n.d.). Microsomal Stability. [Link]
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Metlyaeva, Y. A., et al. (1987). [Substrate reduction and oxygen activation during microsomal metabolism of quinones]. Biokhimiia, 52(8), 1330-1335. [Link]
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National Center for Biotechnology Information. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PubMed Central. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]
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van de Straat, R., de Vries, J., & Vermeulen, N. P. (1987). Activation of the microsomal glutathione-S-transferase and reduction of the glutathione dependent protection against lipid peroxidation by acrolein. Biochemical Pharmacology, 36(5), 613-619. [Link]
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Koppaka, V., Thompson, D. C., & Chen, Y. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews, 64(3), 520-539. [Link]
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Gevorgyan, A., et al. (2018). Synthesis and Biological Activity of New[1][19]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Pharmaceutical Chemistry Journal, 52(1), 35-40. [Link]
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Bachur, N. R., Gordon, S. L., & Gee, M. V. (1978). A general mechanism for microsomal activation of quinone anticancer agents to free radicals. Cancer Research, 38(6), 1745-1750. [Link]
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Kaushik, N., Kumar, N., Kumar, A., & Singh, U. K. (2018). Tetrazoles: Synthesis and Biological Activity. Bentham Science Publishers. [Link]
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Freedman, M. L., & Rabinowitz, M. (1970). Mechanism of Action of a Microsomal Inhibitor of Protein Synthesis Potentiated by Oxidized Glutathione. Biochemical Journal, 116(4), 743-751. [Link]
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Jackson, B., et al. (2017). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences, 4, 32. [Link]
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The Tetrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid group, have propelled its integration into a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by tetrazole derivatives. We will delve into the synthetic strategies, structure-activity relationships, and mechanisms of action across various therapeutic areas, including antimicrobial, anticancer, antiviral, anti-inflammatory, antihypertensive, and antidiabetic applications. Accompanied by detailed experimental protocols and illustrative diagrams, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of the tetrazole core in their scientific endeavors.
The Tetrazole Moiety: Physicochemical Properties and Bioisosterism
The tetrazole ring is a planar, aromatic system with a pKa of approximately 4.9, comparable to that of carboxylic acids.[1][2] This acidic nature, coupled with its metabolic stability and ability to participate in hydrogen bonding, makes it an excellent bioisostere for the carboxylic acid functionality.[1][2][3] Bioisosteric replacement is a key strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion (ADME), while retaining or enhancing its biological activity. The tetrazole ring's resistance to metabolic degradation often leads to improved bioavailability and a longer duration of action compared to its carboxylic acid counterparts.[4]
The tetrazole nucleus can exist in two tautomeric forms, 1H- and 2H-tetrazole, which can influence its interaction with biological targets. The substitution pattern on the tetrazole ring dictates the prevalent tautomer and significantly impacts the molecule's overall properties and biological activity.
Synthetic Pathways to Tetrazole Derivatives
The synthesis of tetrazole derivatives is well-established, with several versatile methods available to medicinal chemists. The most common and efficient approach is the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide, often in the presence of a Lewis acid catalyst.[1][5][6] Other notable methods include the reaction of amines with triethyl orthoformate and sodium azide, and the use of organotin compounds.[1][5] The choice of synthetic route depends on the desired substitution pattern and the nature of the starting materials.
A Broad Spectrum of Biological Activities
Tetrazole derivatives have demonstrated a remarkable range of pharmacological activities, making them a focal point of extensive research in drug discovery.[1][2][7]
Antimicrobial Activity
The search for novel antimicrobial agents is a global priority due to the rise of drug-resistant pathogens. Tetrazole derivatives have shown significant promise as both antibacterial and antifungal agents.[8][9][10]
-
Antibacterial Activity: Many tetrazole-containing compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria.[10][11] For instance, certain benzimidazole-tetrazole hybrids have shown enhanced activity against Escherichia coli and Staphylococcus aureus.[4] The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[11] Some derivatives have also been shown to inhibit bacterial DNA replication.[1]
-
Antifungal Activity: Tetrazole derivatives have also been investigated for their efficacy against various fungal strains, including Candida albicans.[8] The proposed mechanism for their antifungal action includes the inhibition of lanosterol 14α-demethylase, a crucial enzyme in fungal cell membrane biosynthesis.[11]
Anticancer Activity
The development of novel anticancer therapeutics is a continuous effort in medicinal chemistry, and tetrazole derivatives have emerged as a promising class of compounds.[3][12][13][14] Their anticancer effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways involved in tumor growth and metastasis.[12] Some tetrazole-containing compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer and ovarian cancer.[13][15] The versatility of the tetrazole scaffold allows for its incorporation into diverse molecular frameworks to target specific cancer-related proteins.[14][16]
Antiviral Activity
Tetrazole-based molecules have been explored as potential antiviral agents against a range of viruses, including influenza, HIV, and hepatitis C virus (HCV).[17][18] The tetrazole moiety can act as a bioisostere for carboxylic acid groups in known antiviral drugs, leading to improved pharmacokinetic profiles.[17] For example, nonannulated tetrazolylpyrimidines have been synthesized and shown to possess anti-influenza activity.[19]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Tetrazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[20][21] Selective COX-2 inhibitors are sought after as they can reduce inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs. Several studies have reported the design and synthesis of tetrazole-containing compounds as selective COX-2 inhibitors with significant in vivo anti-inflammatory activity.[20][22] Some derivatives also exhibit their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][23]
Antihypertensive Activity
Tetrazole derivatives are well-established in the treatment of hypertension. A prominent class of antihypertensive drugs, the angiotensin II receptor blockers (ARBs) or "sartans" (e.g., Losartan, Valsartan, Irbesartan), feature a tetrazole ring.[24] The acidic tetrazole moiety mimics the carboxylate group of the endogenous ligand, angiotensin II, allowing for strong binding to the AT1 receptor and blocking its hypertensive effects.[11] The metabolic stability of the tetrazole ring contributes to the long duration of action of these drugs.[24]
Antidiabetic Activity
Tetrazole-containing compounds have shown potential in the management of type 2 diabetes mellitus.[25][26][27][28] They can exert their antidiabetic effects through various mechanisms, including:
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some derivatives act as potent agonists of PPARγ, a key regulator of glucose and lipid metabolism.[26][28]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Inhibition of DPP-4 increases the levels of incretin hormones, which stimulate insulin secretion.[25][28]
-
α-Glucosidase Inhibition: By inhibiting this enzyme in the intestine, the breakdown and absorption of carbohydrates are delayed, leading to lower postprandial blood glucose levels.[25][28]
-
Sodium-Glucose Co-transporter (SGLT) Inhibition: These inhibitors block the reabsorption of glucose in the kidneys, promoting its excretion in the urine.[25][27]
Central Nervous System (CNS) Activity
Beyond the aforementioned activities, tetrazole derivatives are also being investigated for their potential in treating neurological and psychiatric disorders.[11] Certain compounds have demonstrated anticonvulsant, antidepressant, and neuroprotective effects, likely due to their ability to cross the blood-brain barrier and interact with various CNS targets.[11]
Structure-Activity Relationship (SAR) Insights
The biological activity of tetrazole derivatives is highly dependent on the nature and position of substituents on the tetrazole ring and the parent molecule. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the context of antimicrobial activity, the fusion of the tetrazole moiety with other pharmacophores like indoles, pyrazoles, and quinolines has been shown to enhance efficacy.[1] Similarly, for anticancer agents, the type and position of substituents on the phenyl ring of 5-phenyltetrazole derivatives can significantly influence their cytotoxic activity.[13] A thorough understanding of SAR is essential for the rational design of new and more effective tetrazole-based therapeutics.[1][29]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays commonly used to evaluate the biological activity of tetrazole derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.
Materials:
-
Test tetrazole derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
-
Standard antibiotic (e.g., Azithromycin, Ciprofloxacin) as a positive control
-
DMSO (for dissolving the compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test tetrazole derivative in DMSO to a stock concentration of 10 mg/mL.
-
Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Include a positive control (standard antibiotic) and a negative control (CAMHB with DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions and controls.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test tetrazole derivative
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test tetrazole derivative in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a general synthetic workflow and a representative biological signaling pathway.
Caption: A generalized workflow for the synthesis and biological evaluation of tetrazole derivatives.
Caption: The inhibitory effect of a tetrazole derivative on the COX-2 inflammatory pathway.
Conclusion and Future Perspectives
Tetrazole derivatives represent a cornerstone in modern medicinal chemistry, with their broad spectrum of biological activities continuing to inspire the development of new therapeutic agents.[1][2][7] The unique physicochemical properties of the tetrazole ring, particularly its role as a metabolically stable bioisostere of the carboxylic acid group, have been instrumental in the success of numerous drugs.[1][2][3] The ongoing exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of structure-activity relationships, will undoubtedly lead to the discovery of more potent and selective tetrazole-based drugs in the future. As our understanding of complex disease pathologies evolves, the versatility of the tetrazole scaffold will ensure its continued prominence in the quest for innovative and effective treatments for a wide range of human ailments.
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Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (URL: [Link])
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(PDF) Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives - ResearchGate. (URL: [Link])
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Novel 5-Substituted-1H-tetrazole Derivatives as Potent Glucose and Lipid Lowering Agents. (URL: [Link])
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Tetrazole Derivatives as Promising Anticancer Agents - Bentham Science Publishers. (URL: [Link])
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Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (URL: [Link])
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Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - MDPI. (URL: [Link])
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Tetrazole Derivatives as Promising Anticancer Agents - Bentham Science Publisher. (URL: [Link])
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Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher. (URL: [Link])
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Synthesis and structure–activity relationship studies of tetrazole derivatives. - ResearchGate. (URL: [Link])
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Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents - ResearchGate. (URL: [Link])
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed. (URL: [Link])
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REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES REVIEW ARTICLE - IRJMETS. (URL: [Link])
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Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Derivatives - Hilaris Publisher. (URL: [Link])
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A Technical Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development
Abstract
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a pivotal heterocyclic compound, primarily recognized for its role as a critical intermediate in the synthesis of first-generation cephalosporin antibiotics, most notably Cefazolin. The unique structural features of the 1-methyl-tetrazole moiety, acting as a bioisosteric replacement for carboxylic acids, impart significant pharmacological properties to the final drug molecule.[1] This technical guide provides an in-depth review of the synthesis, physicochemical properties, and core applications of this compound. We will explore the fundamental chemistry underpinning its preparation, detail validated experimental protocols, and elucidate its mechanistic role in the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antibiotic synthesis and heterocyclic chemistry.
Introduction and Significance
The tetrazole ring system is a cornerstone in medicinal chemistry, valued for its high nitrogen content, metabolic stability, and its ability to act as a non-classical bioisostere of the carboxylic acid group.[1] This bioisosterism is crucial, as the tetrazole anion features a similar pKa and planar structure to a carboxylate, while offering increased lipophilicity—a key factor for traversing cellular membranes. The title compound, this compound, leverages these properties. It serves not as the final active pharmaceutical ingredient (API), but as a crucial side-chain precursor. Its primary and most commercially significant application is in the manufacture of semi-synthetic cephalosporins, where it is attached to the C-7 position of the cephem nucleus to modulate the antibiotic's spectrum of activity and pharmacokinetic profile.[2][3] Understanding the synthesis and reactivity of this intermediate is therefore fundamental to the efficient and scalable production of essential antibiotics like Cefazolin.
Physicochemical and Spectroscopic Profile
Precise characterization of this compound is essential for its use in GMP (Good Manufacturing Practice) environments. The following table summarizes its key identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetic acid | N/A |
| CAS Number | Not explicitly assigned; precursor thiol is 13183-79-4 | N/A |
| Molecular Formula | C₄H₆N₄O₂S | [4] |
| Molecular Weight | 174.18 g/mol | [4] |
| Exact Mass | 174.021147 g/mol | [4] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Melting Point | Not reported; precursor 1-methyl-1H-tetrazole-5-thiol melts at 122.5-125 °C. | [5] |
| Solubility | Expected to be soluble in aqueous base and polar organic solvents like DMF, DMSO. | Inferred |
Spectroscopic Data (Predicted):
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons (~4.0 ppm), a singlet for the methylene (CH₂) protons (~3.9 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Key signals would include the N-methyl carbon, the methylene carbon, the carboxylic carbonyl carbon (~170 ppm), and the tetrazole ring carbon attached to the sulfur atom.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C-N and N=N stretches from the tetrazole ring.
Synthesis and Manufacturing
The synthesis of this compound is achieved through a straightforward and high-yielding nucleophilic substitution reaction. The process involves two main stages: the synthesis of the key precursor, 1-methyl-1H-tetrazole-5-thiol, followed by its reaction with a haloacetic acid.
Synthesis of Precursor: 1-Methyl-1H-tetrazole-5-thiol
The precursor thiol is typically synthesized from 4-methylthiosemicarbazide through a diazotization and cyclization process. This reaction forms the stable tetrazole ring.
Caption: Synthesis of the 1-methyl-1H-tetrazole-5-thiol precursor.
Synthesis of this compound
The final product is synthesized via a classic Williamson ether synthesis analogue, specifically an S-alkylation reaction. The thiol precursor is deprotonated with a base to form a highly nucleophilic thiolate, which then attacks the electrophilic carbon of chloroacetic acid.
Caption: S-alkylation pathway for the synthesis of the title compound.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative method based on established chemical principles for S-alkylation of heterocyclic thiols. Researchers should conduct their own risk assessment and optimization.
Materials:
-
1-Methyl-1H-tetrazole-5-thiol (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 1-Methyl-1H-tetrazole-5-thiol and sodium hydroxide (2.2 eq) in deionized water. Stir until all solids are dissolved.
-
Addition of Reagent: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction flask, maintaining the temperature below 30°C.
-
Causality Insight: The reaction is exothermic. Slow addition and cooling prevent potential side reactions and ensure controlled formation of the desired product. The use of two equivalents of base is crucial: one to deprotonate the thiol and one to neutralize the carboxylic acid of the chloroacetic acid, driving the reaction to completion.
-
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the flask in an ice bath. Carefully acidify the solution to pH 1-2 using concentrated HCl. This protonates the carboxylate, causing the product to precipitate.
-
Self-Validation Check: The precipitation of a white solid upon acidification is a strong indicator of successful product formation, as the product is expected to have low solubility in acidic aqueous media.
-
-
Purification: Filter the crude product via vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.
-
Drying and Characterization: Dry the purified solid under vacuum. The final product can be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if higher purity is required.
Core Application: Synthesis of Cefazolin
The primary industrial application of this compound is as a side-chain precursor for cephalosporin antibiotics. The synthesis of Cefazolin involves the formation of an amide bond between the amino group at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) core and the carboxylic acid of an activated tetrazole side chain. Note that Cefazolin itself has two distinct heterocyclic side chains; the one derived from our title compound is attached at the C-3 position, while a different tetrazole moiety, 1H-tetrazole-1-acetic acid, is attached at the C-7 position.[2][3]
However, the thioacetic acid derivative is structurally related and its chemistry is representative of the side chains used in many cephalosporins. The general mechanism involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine on the 7-ACA nucleus.
Mechanism: Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[6][7] This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, a mixed anhydride, or an active ester.
Caption: General workflow for cephalosporin side-chain acylation.
Role in Drug Activity
While not part of the beta-lactam ring responsible for inhibiting bacterial cell wall synthesis, the side chains at the C-3 and C-7 positions are critical for defining a cephalosporin's properties:
-
Spectrum of Activity: The nature of the side chain influences the drug's affinity for penicillin-binding proteins (PBPs) in different bacterial species.
-
Pharmacokinetics: The side chains affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Beta-Lactamase Stability: Certain side chains can sterically hinder the approach of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance.
Other Potential Research Applications
While its role in cephalosporin synthesis is dominant, the structural motif of this compound is of interest in other areas of medicinal chemistry. The 1-methyl-1H-tetrazole-5-thiol precursor has been used in the synthesis of novel aminocyclopentitols, which are known inhibitors of glycosidase enzymes and are being investigated for applications in cancer, viral, and bacterial infections.[8] The thioacetic acid moiety serves as a versatile handle for conjugating the tetrazole unit to various molecular scaffolds, opening avenues for its exploration in the development of new therapeutic agents.
Conclusion
This compound is a specialized yet indispensable chemical intermediate. Its synthesis is rooted in fundamental organic reactions, and its application highlights the power of strategic molecular design in drug development. A thorough understanding of its properties and reactivity is crucial for any scientist or professional involved in the synthesis of semi-synthetic beta-lactam antibiotics. As the challenge of antimicrobial resistance continues to grow, the efficient and innovative use of such foundational building blocks will remain a key focus in the pharmaceutical industry.
References
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Guedes, G. P., da Silva, G. N., de Oliveira, B. G., de Souza, R. O., & Pinho, V. D. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molecules, 26(21), 6443. [Link]
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- Zhu, Y. (2015). Synthetic method of cefazolin acid.
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SpectraBase. (n.d.). Acetic acid, 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. [Link]
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Hussain, S. A., et al. (n.d.). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Punjab University Journal of Chemistry. [Link]
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Shkil, G. P., et al. (2020). Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. ResearchGate. [Link]
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Anum, M., et al. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Anum-Khan/26c59c402170364d9435b869273934f8a85f86b7)
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Kaur, N., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). SynOpen, 3(3), 147-162. [Link]
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Palchykov, V. A., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. SciSpace. [Link]
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J.MAR.CHIM.HETEROCYCL. (2017). SYNTHESIS AND CHARACTERIZATION OF N-((TETRAZOL-5- YL)METHYL)CYCLOHEXANAMINE THROUGH 2D NMR EXPERIMENTS. [Link]
- Journal of Molecular Structure. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
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Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
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International Journal of Chemical and Pharmaceutical Sciences. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Gessner, C. S., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). Cefazolin. PubChem. [Link]
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National Center for Biotechnology Information. (2010). 2-(1H-Tetrazol-1-yl)acetic acid monohydrate. PubMed Central. [Link]
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PubMed. (2024). Amide and carboxyl dual-functionalized magnetic microporous organic networks for efficient extraction of cephalosporins. [Link]
- Google Patents. (n.d.). Method of synthesis of cefazolin.
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Methodological & Application
The Role and Synthesis Applications of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid and its Precursor in Cephalosporin Chemistry
An Application Guide for Researchers
This technical guide provides an in-depth exploration of the [(1-methyl-1H-tetrazol-5-yl)thio] moiety, a critical structural component in several advanced-generation cephalosporin antibiotics. We will delve into the causality behind its use, from its influence on the antibacterial mechanism and pharmacokinetic profile to the significant clinical implications it carries. This document offers detailed, field-proven synthesis protocols for key cephalosporins incorporating this side chain, designed for practical application by researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Cephalosporin Side Chains
Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their core mechanism involves the inhibition of peptidoglycan synthesis, a process essential for maintaining the integrity of the bacterial cell wall[1][2]. The remarkable versatility and broad clinical utility of the cephalosporin class are derived from the chemical diversity of two key side chains: the R1 acylamino group at the C-7 position and the R2 substituent at the C-3 position of the cephem nucleus. These side chains profoundly influence the antibiotic's spectrum of activity, resistance to β-lactamase enzymes, and pharmacokinetic properties[3][4].
The 1-methyl-1H-tetrazole-5-thiol (MTT) group, often introduced at the C-3 position, is of particular interest. It is a defining feature of potent antibiotics like Cefotetan and plays a role in the biological activity of others. This guide focuses on the synthesis and application of this crucial moiety, often handled via its thioacetic acid derivative for synthetic convenience.
Part 1: The Dual Role of the 1-Methyl-1H-tetrazol-5-thiol (MTT) Side Chain
The inclusion of the MTT side chain at the C-3 position of the cephalosporin nucleus is a deliberate synthetic choice with significant consequences for the drug's biological activity and clinical profile.
Contribution to Antibacterial Efficacy
The primary role of any component of an antibiotic is to enhance its ability to neutralize pathogens. The MTT side chain contributes to the overall potency and spectrum of activity. Cefotetan, a cephamycin antibiotic featuring this group, is resistant to a wide range of β-lactamases and is active against a broad spectrum of aerobic and anaerobic Gram-positive and Gram-negative microorganisms[5][6]. The specific electronic and steric properties of the MTT substituent influence the binding affinity of the cephalosporin to penicillin-binding proteins (PBPs) and can protect the β-lactam ring from enzymatic degradation.
The "MTT" Side Chain and Hypoprothrombinemia: A Critical Mechanistic Insight
A well-documented and clinically significant effect associated with cephalosporins containing the MTT side chain is the risk of hypoprothrombinemia (a deficiency of prothrombin), which can lead to bleeding complications[7][8]. This is not an allergic or idiosyncratic reaction but a direct pharmacological effect of the MTT moiety.
Causality: The MTT group structurally resembles Vitamin K. It acts as an inhibitor of the enzyme Vitamin K epoxide reductase[9]. This enzyme is a critical component of the Vitamin K cycle, responsible for regenerating the active, reduced form of Vitamin K necessary for the γ-carboxylation of glutamic acid residues in clotting factors II, VII, IX, and X. Inhibition of this enzyme leads to the production of inactive clotting factors and an increased risk of bleeding, particularly in patients with a poor nutritional status[9]. Cephalosporins containing this side chain, such as Cefotetan, Cefamandole, and Moxalactam, have all been linked to this effect[9].
This direct link between a chemical structure and a clinical outcome underscores the importance of understanding the pharmacology of side chains in drug design and patient management.
Figure 1: Mechanism of MTT-induced hypoprothrombinemia via inhibition of the Vitamin K cycle.
Part 2: Synthesis Applications and Protocols
The introduction of the [(1-methyl-1H-tetrazol-5-yl)thio]methyl group at the C-3 position of the cephem nucleus is a key synthetic step. It typically involves the nucleophilic displacement of a leaving group from the 3'-position of a cephalosporin intermediate by 1-methyl-1H-tetrazole-5-thiol.
General Synthesis Workflow
The common strategy involves starting with a readily available cephalosporin precursor, such as 7-aminocephalosporanic acid (7-ACA), modifying the C-7 and C-3 positions as required.
Figure 2: Generalized workflow for synthesizing cephalosporins with a C-3 MTT-thio side chain.
Protocol 1: Synthesis of Ceforanide Intermediate (Illustrative)
Ceforanide is a second-generation cephalosporin that utilizes a tetrazole-containing side chain. A key step in its synthesis is the preparation of the intermediate (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazole-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (3-MTAA-7-ACA)[10][11].
Objective: To synthesize the 3-MTAA-7-ACA intermediate from 7-ACA.
Materials:
-
7-amino-cephalosporanic acid (7-ACA)
-
1-carboxymethyl-5-thiol-tetrazole (MTAA)
-
Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Acetone
-
Hydrochloric acid (1N)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 7-ACA (1 eq) and MTAA (1.1 eq) in anhydrous acetonitrile.
-
Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add boron trifluoride etherate (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture back to 0-5 °C. Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral (~7.0).
-
Precipitation: Add acetone to the mixture to precipitate the product. Stir for 1 hour in the cold.
-
Isolation: Filter the resulting solid, wash with cold water, followed by a wash with cold acetone.
-
Purification (Optional): The crude product can be further purified by recrystallization. The pH of an aqueous suspension can be adjusted to dissolve the product, followed by filtration and re-precipitation by adjusting the pH back to the isoelectric point (~pH 3.5-4.0) with 1N HCl[10].
-
Drying: Dry the purified solid under vacuum at 40 °C to yield the 3-MTAA-7-ACA intermediate.
Protocol 2: Synthesis of Cefazolin (Acylation with a Tetrazole Moiety)
While Cefazolin's C-3 side chain is a methylthiadiazole group, its C-7 side chain is introduced using 1H-tetrazole-1-acetic acid (TAA)[12]. This highlights another critical use of tetrazole derivatives in cephalosporin synthesis. The following protocol outlines a general chemical acylation. Enzymatic methods are also prevalent[13][14][15].
Objective: To perform the acylation of the C-7 amino group of the Cefazolin nucleus (TDA) with 1H-tetrazole-1-acetic acid.
Materials:
-
7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid (TDA)
-
1H-tetrazole-1-acetic acid (TAA)
-
Pivaloyl chloride (or another activating agent)
-
Triethylamine (TEA)
-
Methylene chloride (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Formation of Mixed Anhydride:
-
In a dry flask under nitrogen, dissolve TAA (1 eq) in a mixture of anhydrous DCM and a small amount of DMF.
-
Cool the solution to -10 to -5 °C.
-
Add triethylamine (1.1 eq) and stir for 15 minutes.
-
Slowly add pivaloyl chloride (1.05 eq) and stir the mixture for 1-2 hours at -5 °C to form the mixed anhydride of TAA[12].
-
-
Preparation of TDA Solution:
-
In a separate flask, suspend TDA (1.2 eq) in anhydrous DCM.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) and warm gently to obtain a clear, silylated solution of TDA. This protects the carboxylic acid and improves solubility.
-
Cool this solution to -10 °C.
-
-
Acylation Reaction:
-
Slowly add the TDA solution from step 2 to the mixed anhydride solution from step 1, maintaining the temperature below -5 °C.
-
Stir the reaction mixture for 3-5 hours at a low temperature. Monitor by TLC or HPLC.
-
-
Workup and Isolation:
-
Quench the reaction by adding methanol or isopropanol.
-
Add water and adjust the pH to ~2.0 with dilute HCl to precipitate the Cefazolin free acid.
-
Filter the solid, wash thoroughly with water and then with a non-polar solvent like ether or hexane.
-
Dry the product under vacuum. The free acid can then be converted to its sodium salt for pharmaceutical use[12].
-
| Parameter | Ceforanide Intermediate Synthesis | Cefazolin Synthesis (Acylation) |
| Key Reagents | 7-ACA, MTAA, BF₃·OEt₂ | TDA, TAA, Pivaloyl Chloride, TEA |
| Solvent | Acetonitrile | Methylene Chloride, DMF |
| Temperature | 0 °C to Room Temp. | -10 °C to -5 °C |
| Key Transformation | Nucleophilic substitution at C-3 | Acylation of C-7 amino group |
| Reported Yield | Varies (e.g., ~85-95%)[16] | Varies (e.g., ~90% or higher)[17] |
Part 3: Analytical and Safety Considerations
Analytical Characterization
The identity and purity of the synthesized cephalosporins and their intermediates must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying yield. A reversed-phase C18 column with a UV detector is standard. Specific methods exist for detecting 1-methyl-1H-tetrazole-5-thiol in biological matrices[18].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the successful incorporation of the side chains. The methyl group on the tetrazole ring provides a characteristic singlet peak in the ¹H NMR spectrum[19].
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product and key intermediates[20][21].
Safety and Handling of Precursors
Chemical synthesis requires strict adherence to safety protocols. The precursor, 1-methyl-1H-tetrazole-5-thiol, and related reagents demand careful handling.
-
1-Methyl-1H-tetrazole-5-thiol:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation[22].
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. Avoid breathing dust/vapors. Wash hands thoroughly after handling[22].
-
-
Thioacetic Acid & Derivatives:
-
Hazards: Flammable liquids. Acutely toxic if swallowed. Can cause serious eye damage and may be a lachrymator (induces tears). Possesses a strong, unpleasant stench[23].
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment. Handle in a fume hood. Ensure eye wash stations and safety showers are readily accessible. Wear comprehensive PPE[23].
-
-
Storage: Store all reagents in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area away from incompatible materials like strong bases and oxidizing agents[23][24].
Conclusion
The [(1-methyl-1H-tetrazol-5-yl)thio]acetic acid and its thiol precursor represent more than just synthetic reagents; they are key structural motifs that impart specific and powerful properties to cephalosporin antibiotics. Their use enhances antibacterial efficacy but also introduces a predictable, mechanism-based clinical consideration—the risk of hypoprothrombinemia—that must be respected. The protocols and data presented herein provide a foundation for researchers to harness the synthetic utility of this moiety while maintaining a crucial awareness of its pharmacological implications. As the challenge of antibiotic resistance continues to grow, the intelligent design and synthesis of new cephalosporin derivatives, built upon a deep understanding of side-chain chemistry and biology, will remain a vital frontier in drug development.
References
-
PubMed. (n.d.). The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin. Retrieved from [Link]
- Google Patents. (n.d.). EP1416054A1 - Simple enzymatic process for preparing cefazolin.
-
University of the Punjab. (n.d.). IMPROVED AND ECONOMICAL SYNTHESIS OF CEFAZOLIN SODIUM. Retrieved from [Link]
- Google Patents. (n.d.). RU2210596C2 - Method of synthesis of cefazolin.
-
PubMed. (1985-11). Cephalosporin-induced hypoprothrombinemia: possible role for thiol methylation of 1-methyltetrazole-5-thiol and 2-methyl-1,3,4-thiadiazole-5-thiol. Retrieved from [Link]
- Google Patents. (n.d.). CN104910188A - Synthetic method of cefazolin acid.
-
PubMed. (1986-06). Cephalosporin-induced hypoprothrombinemia: is the N-methylthiotetrazole side chain the culprit?. Retrieved from [Link]
-
PubMed. (1990-09-07). Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. Retrieved from [Link]
-
PubMed. (1986-01). Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status. Retrieved from [Link]
-
PubMed. (1994-11). Effect of side chains including the N-methyl-tetrazole-thiol group of beta-lactam antibiotics on transport in cultured kidney epithelial cells LLC-PK1. Retrieved from [Link]
-
Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Retrieved from [Link]
-
Research Square. (2022-04-18). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Cephalosporins. Retrieved from [Link]
- Google Patents. (n.d.). CN101941982B - Novel preparation method of pharmaceutical ceforanide.
- Google Patents. (n.d.). WO2004058695A1 - Novel intermediates for synthesis of cephalosporins and process for preparation of such intermediates.
- Google Patents. (n.d.). CN101941982A - Novel preparation method of pharmaceutical ceforanide.
-
Drugs.com. (2025-09-23). CefoTEtan Monograph for Professionals. Retrieved from [Link]
-
PubMed. (1990-11). Cephalosporin-induced alteration in hepatic glutathione redox state. A potential mechanism for inhibition of hepatic reduction of vitamin K1,2,3-epoxide in the rat. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cefotetan. Retrieved from [Link]
-
PubMed. (2019-07-29). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Retrieved from [Link]
-
PubChem. (n.d.). Cefotetan. Retrieved from [Link]
-
Semantic Scholar. (2019-07-29). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Retrieved from [Link]
-
MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). EP0453924A1 - A process for synthesizing cephalosporin compounds.
-
Royal Society of Chemistry. (n.d.). Synthesis of cephalosporin-3′-diazeniumdiolates: biofilm dispersing NO-donor prodrugs activated by β-lactamase. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
ACS Publications. (2025-06-26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]
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Application Notes and Protocols for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Tetrazole Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among these, the tetrazole ring has emerged as a cornerstone in the design of novel therapeutics. [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid represents a versatile scaffold that leverages the unique attributes of the tetrazole heterocycle for a range of potential therapeutic applications.
The primary utility of the 5-substituted-1H-tetrazole moiety lies in its role as a bioisostere for the carboxylic acid group.[1][2] This substitution is a powerful strategy in drug design, as the tetrazole ring mimics the acidic properties and steric profile of a carboxylic acid (pKa ≈ 4.5–4.9 for tetrazoles vs. 4.2–4.5 for carboxylic acids) while offering key advantages.[3] Notably, tetrazoles exhibit enhanced metabolic stability against common biological degradation pathways that target carboxylic acids.[2] This increased resilience can lead to improved bioavailability and a more favorable pharmacokinetic profile. Furthermore, the delocalized negative charge of the tetrazolate anion and the hydrogen bonding capabilities of its nitrogen atoms can modulate a molecule's interaction with its biological target, potentially enhancing binding affinity.[1][4]
The this compound scaffold combines this strategic bioisostere with a thioacetic acid linker, a common structural motif in various biologically active compounds, including enzyme inhibitors. This application note provides a comprehensive guide to the synthesis, potential applications, and detailed protocols for the biological evaluation of this promising compound in a drug discovery context.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a two-step process commencing with the formation of the precursor, 1-methyl-1H-tetrazole-5-thiol, followed by its S-alkylation with a haloacetic acid derivative.
Part 1: Synthesis of 1-methyl-1H-tetrazole-5-thiol
This precursor can be synthesized from methyl isothiocyanate and sodium azide.
-
Reaction Scheme:
CH₃-NCS + NaN₃ → 1-methyl-1H-tetrazole-5-thiol
-
Materials and Reagents:
-
Methyl isothiocyanate
-
Sodium azide (NaN₃)
-
Pyridine
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
-
Protocol:
-
In a round-bottom flask, combine methyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with ethyl acetate (10 mL) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of 1 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-methyl-1H-tetrazole-5-thiol as a white crystalline solid.[5]
-
Part 2: Synthesis of this compound
The final product is obtained by the S-alkylation of the thiol precursor with ethyl chloroacetate followed by hydrolysis.
-
Reaction Scheme:
1-methyl-1H-tetrazole-5-thiol + ClCH₂COOC₂H₅ → this compound ethyl ester
This compound ethyl ester + LiOH → this compound
-
Materials and Reagents:
-
1-methyl-1H-tetrazole-5-thiol
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Absolute ethanol
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Protocol:
-
Dissolve 1-methyl-1H-tetrazole-5-thiol (1 mmol) in absolute ethanol.
-
Add a solution of sodium ethoxide (1 mmol) in ethanol to the mixture to form the sodium salt of the thiol in situ.
-
To this solution, add ethyl chloroacetate (1.1 mmol) and reflux the mixture for 4-6 hours, monitoring by TLC.[3]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the resulting crude ester in a mixture of THF (10 mL) and water (3 mL).
-
Add LiOH (2.4 mmol) and stir the mixture at room temperature for 5 hours.[6]
-
Adjust the pH of the mixture to approximately 5 with 2 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield this compound.
-
Potential Therapeutic Applications and Biological Evaluation Protocols
The structural features of this compound suggest its potential as an antibacterial agent, a glycosidase inhibitor, or a metallo-enzyme inhibitor. Below are detailed protocols for evaluating these activities.
Antibacterial Activity Screening
The presence of the tetrazole-thio moiety is a key feature in several cephalosporin antibiotics, suggesting that this compound may possess antibacterial properties.
-
Experimental Workflow for Antibacterial Screening:
Caption: Workflow for antibacterial activity screening.
-
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Glycosidase Inhibition Assay
Derivatives of 1-methyl-1H-tetrazole-5-thiol have been investigated as potential glycosidase inhibitors.[7] This suggests that this compound could be evaluated for similar activity.
-
Signaling Pathway Context:
Caption: Inhibition of α-glucosidase by the test compound.
-
Detailed Protocol for α-Glucosidase Inhibition Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
-
In a 96-well plate, add 50 µL of each compound dilution.
-
Add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to each well. Acarbose can be used as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the enzyme reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Metallo-β-Lactamase (MBL) Inhibition Assay
The structural resemblance to components of some β-lactamase inhibitors and the metal-chelating potential of the tetrazole ring suggest that this compound could be explored as an inhibitor of metallo-β-lactamases, which are key enzymes in antibiotic resistance.
-
Experimental Rationale:
Caption: Rationale for MBL inhibition.
-
Detailed Protocol for MBL Inhibition Assay (Spectrophotometric):
-
Express and purify a recombinant MBL (e.g., NDM-1 or VIM-2).
-
Prepare a stock solution of this compound and a range of dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄).
-
The assay is performed in a UV-transparent 96-well plate.
-
In each well, mix the MBL enzyme with varying concentrations of the inhibitor.
-
Incubate for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a chromogenic cephalosporin substrate, such as nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm over time using a microplate reader.
-
Determine the initial reaction rates from the linear portion of the absorbance curves.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Data Presentation and Interpretation
Quantitative data from the biological assays should be tabulated for clear comparison and interpretation.
| Compound | Target Organism/Enzyme | Assay Type | Potency (IC₅₀ / MIC) |
| This compound | Staphylococcus aureus | Broth Microdilution | Experimental Value |
| This compound | Escherichia coli | Broth Microdilution | Experimental Value |
| This compound | α-Glucosidase | Enzyme Inhibition Assay | Experimental Value |
| This compound | Metallo-β-Lactamase | Enzyme Inhibition Assay | Experimental Value |
| Positive Control (e.g., Acarbose/Ciprofloxacin) | Relevant Target | Relevant Assay | Literature Value |
Conclusion and Future Directions
This compound is a compound of significant interest for drug discovery due to its strategic design, incorporating a metabolically stable bioisostere of carboxylic acid. The protocols outlined in this application note provide a robust framework for its synthesis and the systematic evaluation of its potential as an antibacterial agent, a glycosidase inhibitor, or a metallo-β-lactamase inhibitor. The results from these assays will guide further lead optimization, structure-activity relationship (SAR) studies, and the potential development of novel therapeutic agents based on this versatile scaffold.
References
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Butler RN, Fox A, Collier S, Burke LA. Pentazole chemistry: The mechanism of the reaction of aryldiazonium chlorides with azide ion at −80 °C: Concerted versus stepwise formation of arylpentazoles, detection of a pentazene intermediate, a combined 1H and 15N NMR experimental and ab initio theoretical study. J Chem Soc Perkin Trans 2 [Internet]. 1998 Jan 1;1998(10):2243–8. Available from: [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Thieme Chemistry. Available from: [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI. Available from: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Available from: [Link]
-
Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study - IJRAR.org. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions - PMC - NIH. Available from: [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. Available from: [Link]
-
Potential Pharmacological Activities of Tetrazoles in The New Millennium. Available from: [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online. Available from: [Link]
-
Tetrazoles: Synthesis and Biological Activity - Bentham Science Publisher. Available from: [Link]
-
1-methyl-1h-tetrazole-5-thiol - ChemBK. Available from: [Link]
-
The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. Available from: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]
- US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents.
-
Total Synthesis and Anti-Inflammatory Bioactivity of (−)-Majusculoic Acid and Its Derivatives. Available from: [Link]
-
Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed. Available from: [Link]
-
(PDF) Tetrazoles: Synthesis and Biological Activity - ResearchGate. Available from: [Link]
-
Common drugs containing the tetrazole ring. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl) - NIH. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]
-
Acid Bioisosteres - Cambridge MedChem Consulting. Available from: [Link]
-
Thiol-dependent enzymes and their inhibitors: a review - PubMed. Available from: [Link]
-
(PDF) (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - ResearchGate. Available from: [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. Available from: [Link]
-
Anticancer Applications of Gold Complexes: Structure–Activity Review - MDPI. Available from: [Link]
-
Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. Available from: [Link]
- US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives - Google Patents.
-
The Role of Tetrazole in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Available from: [Link]
-
functional in vitro assays for drug discovery - YouTube. Available from: [Link]
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The Versatile Synthon: Protocol for Using [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid in Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a bifunctional organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure uniquely combines a tetrazole ring, a thioether linkage, and a carboxylic acid moiety, each contributing to its versatile reactivity and utility. The tetrazole ring, often considered a bioisostere of a carboxylic acid, imparts metabolic stability and favorable binding interactions in biological systems.[1] This has led to the incorporation of the 1-methyl-1H-tetrazole-5-thiol moiety into the side chains of several key cephalosporin antibiotics, most notably cefonicid.[2] The thioether linkage provides a flexible and reactive handle for further synthetic transformations, while the carboxylic acid group allows for the formation of esters, amides, and other derivatives, making it a valuable building block for creating diverse molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in organic synthesis, aimed at researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 55862-52-7 | [3] |
| Molecular Formula | C₄H₆N₄O₂S | [3] |
| Molecular Weight | 174.18 g/mol | [3] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in many polar organic solvents (e.g., DMF, DMSO, alcohols) and aqueous base. | General Knowledge |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The precursor, 1-methyl-1H-tetrazole-5-thiol, is known to be an irritant to the eyes, respiratory system, and skin.[4] While the acetic acid derivative is generally less volatile, care should be taken to avoid inhalation of dust or contact with skin and eyes.
Core Application: Synthesis of β-Lactam Antibiotic Side Chains
The most prominent application of the [(1-Methyl-1H-tetrazol-5-yl)thio] moiety is in the synthesis of second-generation cephalosporin antibiotics, such as cefonicid.[2] The 1-methyl-1H-tetrazole-5-thiol side chain at the C-3 position of the cephalosporin core is crucial for its antibacterial activity and pharmacokinetic profile.[5]
The following workflow illustrates the general strategy for incorporating this side chain into a cephalosporin nucleus.
Sources
- 1. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 2. Cefonicid - Wikipedia [en.wikipedia.org]
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- 4. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid: A Guide for Researchers
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedures involving [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid. This guide is designed to offer not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Scientific Context
This compound is a key heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural prominence is most notably recognized in the antibiotic Moxalactam, a third-generation cephalosporin.[1] The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The thioacetic acid moiety provides a crucial linker and a point for further chemical modification.
The primary biological significance of this scaffold, as demonstrated by Moxalactam, lies in its potent antibacterial activity. It functions by inhibiting the synthesis of the bacterial cell wall, a mechanism of action common to β-lactam antibiotics.[2] Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Disruption of this process leads to a compromised cell wall and subsequent bacterial lysis.
Beyond its role in antibiotics, the tetrazole moiety is also explored as a zinc-binding group in enzyme inhibitors, such as carbonic anhydrase inhibitors. Furthermore, tetrazole-containing small molecules have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target in type 2 diabetes and obesity.[3][4][5]
This guide will provide detailed protocols for the synthesis of this compound and its subsequent evaluation for potential biological activities, including antibacterial and enzyme inhibitory effects.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its physicochemical properties can be inferred from its structural components and related compounds.
| Property | Estimated Value/Information | Rationale/Source |
| Molecular Formula | C4H6N4O2S | - |
| Molecular Weight | 174.18 g/mol | - |
| Appearance | Expected to be a crystalline solid | Based on similar tetrazole derivatives. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base. | The carboxylic acid and tetrazole moieties enhance polarity. |
| pKa | Estimated to be in the acidic range (3-5) | Due to the carboxylic acid group. |
| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases. | General stability of tetrazole and thioether linkages. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation, ingestion, or skin contact.
Synthesis Protocol: this compound
The synthesis of this compound is a two-step process starting from the commercially available precursor, 1-methyl-1H-tetrazole-5-thiol. The overall workflow is depicted below.
Synthesis Workflow Diagram
Protocol 3.1: Synthesis of the Precursor, 1-Methyl-1H-tetrazole-5-thiol
This protocol is adapted from established methods for the synthesis of 1-substituted-1H-tetrazole-5-thiols.[6]
Materials:
-
Methyl isothiocyanate
-
Sodium azide
-
Pyridine
-
Deionized water
-
Ethyl acetate
-
Concentrated hydrochloric acid
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve methyl isothiocyanate (1.0 eq) and sodium azide (1.2 eq) in deionized water.
-
Add pyridine (3.0 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material and pyridine.
-
Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid in an ice bath. A white precipitate should form.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methyl-1H-tetrazole-5-thiol as a white solid.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Protocol 3.2: Synthesis of this compound via S-Alkylation and Hydrolysis
This protocol is based on the general principle of S-alkylation of thiols with haloacetic acid esters, followed by ester hydrolysis.
Materials:
-
1-Methyl-1H-tetrazole-5-thiol
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
S-Alkylation:
-
To a solution of 1-methyl-1H-tetrazole-5-thiol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
After completion, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate. This intermediate can be purified by column chromatography if necessary.
-
-
Hydrolysis:
-
Dissolve the crude or purified ethyl ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with hydrochloric acid. A precipitate should form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
Application Note 1: Evaluation of Antibacterial Activity
The structural similarity of this compound to a key fragment of Moxalactam suggests its potential as an antibacterial agent. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
MIC Assay Workflow
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (containing only MHB and the bacterial inoculum).
-
Well 12 can serve as a sterility control (containing only MHB).
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of this compound | Positive Control (e.g., Ampicillin) MIC (µg/mL) |
| E. coli ATCC 25922 | ||
| S. aureus ATCC 29213 | ||
| P. aeruginosa ATCC 27853 | ||
| (Other strains) |
Application Note 2: Evaluation of Enzyme Inhibitory Activity
The tetrazole moiety in this compound may interact with the active sites of various enzymes. One potential target class is the Protein Tyrosine Phosphatases (PTPs), such as PTP1B.
PTP1B Inhibition Assay Workflow
Protocol 5.1: PTP1B Inhibition Assay
This is a general colorimetric assay protocol that can be adapted for screening inhibitors of PTP1B.
Materials:
-
This compound
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Positive control inhibitor (e.g., Suramin)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare a working solution of PTP1B in the assay buffer.
-
Prepare a working solution of pNPP in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 10 µL of the serially diluted test compound or positive control. For the control wells (100% activity), add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 80 µL of the PTP1B enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm at time zero, and then kinetically every minute for 15-30 minutes, or as a single endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | PTP1B IC₅₀ (µM) |
| This compound | |
| Suramin (Positive Control) |
Conclusion
This guide provides a detailed framework for the synthesis and biological evaluation of this compound. The protocols are designed to be adaptable to standard laboratory settings. The scientific rationale provided for each step aims to empower researchers to troubleshoot and modify these procedures as needed. The potential for this compound and its derivatives in the development of new antibacterial agents and enzyme inhibitors warrants further investigation.
References
-
Moxalactam Disodium. (n.d.). In PubChem. Retrieved from [Link]
- Product and preparation of 1H-tetrazole-5-thiol derivatives. (1978). Google Patents.
-
What is the mechanism of Moxalactam Disodium? (2024). Patsnap Synapse. Retrieved from [Link]
- Liljebris, C., et al. (2002). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity. Journal of Medicinal Chemistry, 45(9), 1785-1798.
- Moorthy, N. H., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic Chemistry, 86, 584-593.
- Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology, 42, 209-234.
Sources
- 1. Moxalactam Disodium | C20H18N6Na2O9S | CID 441242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecules as potent protein tyrosine phosphatase 1B (PTP1B) inhibitors documented in patents from 2009 to 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4110338A - Product and preparation of 1H-tetrazole-5-thiol derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid as a Versatile Bifunctional Building Block for Heterocycle Synthesis
Introduction
In the landscape of modern medicinal chemistry, the tetrazole ring stands out as a "privileged scaffold."[1][2] Frequently employed as a bioisostere for the carboxylic acid group, it enhances critical drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] The integration of this moiety into novel molecular frameworks is a key strategy in drug discovery. This guide focuses on [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid, a bifunctional building block that masterfully combines the advantageous properties of the tetrazole ring with the synthetic versatility of a thioacetic acid side chain. This molecule is not merely a carrier of the tetrazole pharmacophore; it is an active participant in chemical synthesis, offering two distinct points of reactivity—the carboxylic acid group and the adjacent α-methylene protons—for the construction of complex heterocyclic systems. These application notes provide researchers, scientists, and drug development professionals with the foundational principles and detailed protocols required to effectively leverage this building block in the synthesis of novel heterocycles.
Section 1: Foundational Profile of the Building Block
Physicochemical Properties
The starting point for utilizing any chemical building block is a thorough understanding of its physical and chemical characteristics. The parent thiol, 1-methyl-1H-tetrazole-5-thiol, is a crystalline solid with a characteristic stimulating odor.[4] The addition of the acetic acid moiety modifies these properties, enhancing its utility as a reactant in various solvent systems.
| Property | Data | Source |
| Molecular Formula | C4H6N4O2S | N/A (Calculated) |
| Molecular Weight | 174.18 g/mol | N/A (Calculated) |
| Appearance | Expected to be a white to off-white crystalline solid | N/A (Inference) |
| Melting Point | Parent Thiol: 125-128 °C | [4] |
| Parent Thiolate CAS | 51138-06-8 | [5] |
| Safety | Parent thiol is irritating to eyes, skin, and respiratory system. | [4][5] |
Synthesis of the Building Block
The title compound is readily synthesized from the commercially available 1-methyl-1H-tetrazole-5-thiol via a classical S_N2 reaction with a haloacetic acid. This protocol details a robust method for its preparation.
Protocol 1: Synthesis of this compound
-
Principle: This synthesis proceeds via nucleophilic substitution, where the thiolate anion of 1-methyl-1H-tetrazole-5-thiol, generated in situ by a base, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation without hindering the nucleophile.
-
Materials:
-
1-methyl-1H-tetrazole-5-thiol (1.0 eq)
-
Chloroacetic acid (1.05 eq)
-
Potassium carbonate (K2CO3, 2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.5 eq) in DMF, add 1-methyl-1H-tetrazole-5-thiol (1.0 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes to allow for the formation of the thiolate salt.
-
Add chloroacetic acid (1.05 eq) portion-wise to the suspension.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The expected ¹H NMR will show a singlet for the N-methyl group (~4.0 ppm), a singlet for the S-methylene group (~4.2 ppm), and a broad singlet for the carboxylic acid proton.
Section 2: Core Reactivity and Synthetic Strategies
The synthetic power of this compound stems from its dual reactivity. The molecule can be directed down several distinct synthetic pathways depending on the reaction conditions employed.
Caption: Divergent synthetic pathways using the title building block.
-
Strategy A: Carboxylic Acid Activation: The carboxylic acid can be converted into more reactive species like acid chlorides (using thionyl chloride) or activated esters (using coupling agents like EDCI). These intermediates readily react with nucleophiles (amines, alcohols) to form amides and esters, which can then be used in subsequent cyclization steps.
-
Strategy B: α-Methylene Condensation: The protons on the methylene carbon are activated by both the adjacent sulfur atom and the carbonyl group. In the presence of a base, this position can be deprotonated to form a nucleophile that attacks electrophiles, most notably in Knoevenagel-type condensations with aldehydes and ketones. This strategy is ideal for building carbon-carbon bonds and forming heterocycles like pyrazolones after reaction with dinucleophiles such as hydrazine.
-
Strategy C: Intramolecular Cyclization: Perhaps the most direct route to novel heterocycles, this strategy involves the cyclization of the building block itself. Under dehydrating conditions (e.g., polyphosphoric acid), the carboxylic acid can react with the tetrazole ring nitrogen atoms to form fused ring systems, such as tetrazolo-thiadiazine derivatives.
Section 3: Detailed Synthetic Protocols
The following protocols provide step-by-step methodologies for creating distinct heterocyclic scaffolds, demonstrating the practical application of the strategies outlined above.
Protocol 2: Synthesis of a Fused Tetrazolo[5,1-b][1][6][7]thiadiazin-7(6H)-one
-
Principle (Strategy C): This protocol utilizes an intramolecular Friedel-Crafts-type acylation/cyclization. A strong dehydrating agent, such as polyphosphoric acid (PPA), protonates the carboxylic acid, which then acts as an electrophile, attacking one of the electron-rich nitrogen atoms of the tetrazole ring to form the fused six-membered ring.
Caption: Experimental workflow for intramolecular cyclization.
-
Materials:
-
This compound (1.0 eq)
-
Polyphosphoric acid (PPA) (10x by weight)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO3) solution
-
-
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Mechanically stir the viscous mixture and heat to 120-130 °C for 2-3 hours. The mixture should become homogeneous.
-
Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC.
-
Once complete, cool the reaction mixture slightly and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely.
-
Slowly neutralize the acidic slurry with saturated NaHCO3 solution until effervescence ceases (pH ~7-8).
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Dry the product in a vacuum oven at 50 °C.
-
-
Self-Validation: The product can be validated by IR spectroscopy, which will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp amide/lactone C=O stretch around 1680-1700 cm⁻¹. Mass spectrometry should confirm the molecular weight of the cyclized product (loss of H₂O).
Protocol 3: Synthesis of a 5-substituted Pyrazolone Derivative
-
Principle (Strategy B): This two-step protocol first involves a Knoevenagel condensation between the active methylene group of the building block and an aromatic aldehyde. The resulting acrylic acid derivative is then cyclized with hydrazine hydrate, which acts as a dinucleophile, to form the pyrazolone ring system.
-
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
Hydrazine hydrate (1.1 eq)
-
Acetic acid (co-solvent)
-
-
Procedure:
-
Step 1: Knoevenagel Condensation
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the mixture for 3-5 hours. A precipitate of the intermediate may form upon cooling.
-
Isolate the intermediate acrylic acid derivative by filtration or by removing the solvent under reduced pressure. This intermediate can be used directly in the next step.
-
-
Step 2: Pyrazolone Formation
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The pyrazolone product will often precipitate.
-
Collect the product by vacuum filtration, wash with cold ethanol, and dry.
-
-
-
Self-Validation: Successful formation of the pyrazolone is confirmed by ¹H NMR, which will show the disappearance of the acrylic proton and the appearance of new signals corresponding to the pyrazolone ring protons, including a characteristic N-H signal.
Section 4: Data Summary
| Compound | Structure | Synthesis Strategy | Expected Yield | Key Characterization Data |
| Tetrazolo[5,1-b][1][6][7] thiadiazin-7(6H)-one | Fused bicyclic system | C: Intramolecular Cyclization | 60-75% | MS (ESI+): m/z = 157.0 (M+H)⁺IR (cm⁻¹): ~1690 (C=O) |
| Pyrazolone Derivative (from Benzaldehyde) | Phenyl-substituted pyrazolone | B: α-Methylene Condensation | 55-70% (2 steps) | MS (ESI+): m/z = 247.1 (M+H)⁺ for the initial adduct, then cyclized product.¹H NMR (ppm): Signals for aromatic protons, pyrazolone ring proton, N-CH₃, and N-H. |
Conclusion
This compound is a potent and versatile building block for the synthesis of diverse heterocyclic structures. Its predictable, dual-mode reactivity allows for rational design of synthetic routes to novel scaffolds. The protocols provided herein serve as a validated starting point for researchers aiming to construct libraries of tetrazole-containing compounds for applications in drug discovery and materials science. By understanding the core principles of its reactivity, chemists can unlock a wide array of complex molecular architectures from a single, accessible starting material.
References
-
Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, vol. 2022, part v. Available at: [Link]
-
Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. Available at: [Link]
-
Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 483175, (6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid". Available at: [Link].
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]
-
ChemBK. 1-methyl-1h-tetrazole-5-thiol. Available at: [Link]
-
Hameed, G. F., et al. (2022). Synthetic routes for tetrazole derivatives. ResearchGate. Available at: [Link]
-
Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available at: [Link]
-
Klapötke, T. M., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3045. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3635958, 1-methyl-1H-tetrazole-5-thiolate". Available at: [Link].
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chembk.com [chembk.com]
- 5. 1-methyl-1H-tetrazole-5-thiolate | C2H3N4S- | CID 3635958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for detecting [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
An Application Guide to the Analytical Determination of [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Introduction: The Analytical Imperative for a Key Heterocyclic Intermediate
This compound is a specialized chemical entity characterized by a nitrogen-rich tetrazole ring linked to an acetic acid moiety via a thioether bridge. The tetrazole functional group is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability or modify physicochemical properties.[1][2] This particular compound is significant as a potential process-related impurity, a degradation product, or a key synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs), particularly within drug classes like the "sartans" used for hypertension.[3]
Given its potential impact on the safety and efficacy of final drug products, the development of robust, accurate, and validated analytical methods for the detection and quantification of this compound is not merely a procedural step but a critical requirement for regulatory compliance and quality assurance.[4][5] This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and the underlying scientific rationale for method selection and validation.
Section 1: Physicochemical Profile & Analytical Strategy
A successful analytical strategy is built upon a fundamental understanding of the analyte's chemical nature. The structure of this compound presents specific challenges and opportunities for its analysis.
-
High Polarity: The combination of the tetrazole ring and the carboxylic acid group renders the molecule highly polar. This property makes it challenging to retain on traditional non-polar reversed-phase chromatography columns (e.g., C18) using standard mobile phases.[6][7][8]
-
Acidity and pH-Dependence: The molecule possesses two acidic protons: one on the carboxylic acid group (pKa typically ~3-5) and another associated with the tetrazole ring, which has a pKa comparable to that of carboxylic acids.[2][9][10] Consequently, the molecule's overall charge is highly dependent on the pH of the analytical medium. Controlling pH is therefore critical to achieve consistent chromatographic retention and ionization for mass spectrometry.
-
UV Absorbance: The heterocyclic tetrazole ring system contains π-electrons and exhibits ultraviolet (UV) absorbance, making UV spectrophotometry a viable detection method for High-Performance Liquid Chromatography (HPLC).[11][12]
-
Thermal Lability: Due to the presence of multiple functional groups, the compound may exhibit limited thermal stability, making Gas Chromatography (GC) a less favorable approach without prior chemical derivatization to increase volatility and prevent degradation in the hot injector port.[13]
Based on this profile, liquid chromatography-based methods are the most suitable. This guide will focus on Reversed-Phase HPLC with UV detection (HPLC-UV) for routine quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, high-specificity analysis.
Section 2: High-Performance Liquid Chromatography (HPLC) Methodologies
Core Principle: Overcoming Polarity in Reversed-Phase HPLC
The primary challenge in developing an HPLC method for this analyte is achieving adequate retention on a reversed-phase column. Simply using a standard C18 column with a high-organic mobile phase will result in the compound eluting at or near the solvent front (void volume), preventing reliable quantification.
Causality Behind Method Choices: To counteract poor retention, the mobile phase polarity must be increased, and its pH must be controlled.
-
pH Control: By setting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa values (e.g., pH 2.5-3.0), both the carboxylic acid and the tetrazole ring will be fully protonated and uncharged. This non-ionic form interacts more effectively with the hydrophobic stationary phase, thereby increasing retention time.
-
Stationary Phase Selection: While a standard C18 column can be made to work with a highly aqueous mobile phase, specialized columns offer more robust solutions. Phenyl-hexyl or polar-embedded phases provide alternative selectivity mechanisms (e.g., π-π interactions from a phenyl phase) that can significantly improve the retention of polar and aromatic compounds.[7]
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV
This protocol is designed for the routine quantification of this compound as a bulk substance or a major component in a simple matrix.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the same solvent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample to be analyzed in a 1:1 mixture of acetonitrile and water to achieve an expected concentration within the calibration range.[14]
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) to remove particulates before injection.[14]
-
-
Chromatographic Conditions:
-
The following parameters should be considered a starting point and optimized as necessary.
-
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard quaternary or binary LC system. |
| Column | Phenomenex Kinetex F5 (150 x 2.1 mm, 2.6 µm) | F5 phase provides unique selectivity for polar/aromatic compounds.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Acidic modifier to suppress ionization and promote retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 5% B to 60% B over 10 minutes | A gradient ensures elution of any less polar impurities and cleans the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | Small volume to maintain good peak shape. |
| UV Detector | Diode Array Detector (DAD) | Monitor at 215 nm for general detection and 254 nm for aromaticity. |
-
Data Analysis:
-
Identify the analyte peak based on its retention time, confirmed by spiking with a reference standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify the analyte concentration in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is ideal for trace-level quantification (e.g., as a low-level impurity) or for analysis in complex biological or chemical matrices where high selectivity is required.[16][17]
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in Protocol 1, but use LC-MS grade solvents.
-
The final diluent should be the initial mobile phase condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure good peak shape.
-
-
Liquid Chromatography Conditions:
-
The LC method is similar to the HPLC-UV protocol, but mobile phase modifiers must be volatile.
-
| Parameter | Recommended Setting | Rationale |
| LC System | SCIEX ExionLC or equivalent | High-performance system for robust and sensitive analysis.[15] |
| Column | Waters X-Terra RP18 (150 x 3.0 mm, 3.5 µm) or similar | Robust column compatible with a wide range of mobile phases.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier compatible with positive and negative ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Gradient Elution | Isocratic 5% B for 2 min, then 5-95% B over 8 min | Initial hold for analyte focusing, followed by a gradient. |
| Flow Rate | 0.4 mL/min | Standard for a 3.0 mm ID column. |
| Column Temp. | 40 °C | Enhances efficiency and reduces backpressure. |
| Injection Volume | 5 µL | Standard injection volume. |
-
Mass Spectrometry Conditions:
-
The analyte has acidic protons, making Electrospray Ionization in negative mode (ESI-) the logical choice.
-
| Parameter | Recommended Setting | Rationale |
| MS System | SCIEX QTRAP 6500+ or equivalent | High-sensitivity triple quadrupole for quantitative analysis.[15] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for acidic compounds which readily form [M-H]⁻ ions. |
| MRM Transition 1 | Q1: 173.0 m/z -> Q3: 129.0 m/z (Quantifier) | Precursor [M-H]⁻ to a fragment from loss of CO₂. |
| MRM Transition 2 | Q1: 173.0 m/z -> Q3: 85.0 m/z (Qualifier) | Precursor [M-H]⁻ to a fragment from cleavage of the thio-acetic bond. |
| IonSpray Voltage | -4500 V | Standard for ESI negative mode. |
| Source Temp. | 500 °C | Optimizes desolvation of the mobile phase. |
| Collision Gas | Nitrogen | Standard for collision-induced dissociation. |
Note: The exact m/z values for fragments should be determined experimentally by infusing a standard solution of the analyte.
Section 3: Foundational Pillar: Analytical Method Validation
Validation provides documented evidence that an analytical method is suitable for its intended purpose.[5][19] It is a mandatory step in regulated environments and ensures the integrity of the generated data.[4] The validation should be performed according to International Council for Harmonisation (ICH) guidelines.[20]
Key Validation Parameters & Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria for an Impurity Method |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo, and resolution >2 from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.99 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[21] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of spiked samples should be within 80-120% at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 10%), Intermediate Precision (RSD ≤ 15%). |
| LOQ | The lowest amount of analyte that can be reliably quantified. | Signal-to-noise ratio ≥ 10; must be verified for accuracy and precision. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±5%), column temp (±5°C), mobile phase pH (±0.2 units). |
Section 4: Visualizing the Analytical Workflow
A clear workflow ensures consistency and aids in training and decision-making.
Caption: General workflow for the analysis of this compound.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. particle.dk [particle.dk]
- 6. Selectivity for Polar Acids- SCIENCE UNFILTERED [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 10. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Compounds Detected by GCMS Screen | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. sciex.com [sciex.com]
- 16. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. wjarr.com [wjarr.com]
- 20. fda.gov [fda.gov]
- 21. scielo.br [scielo.br]
Topic: [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid in the Synthesis of Antimicrobial Agents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. The tetrazole ring, a bioisosteric analogue of the carboxylic acid group, has emerged as a privileged structure in medicinal chemistry, enhancing the pharmacological profiles of various therapeutic agents.[1][2][3] Specifically, the [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid moiety is a critical side chain in several potent antibiotics, most notably in the cephalosporin class. This application note provides a comprehensive guide to the synthesis, application, and evaluation of antimicrobial agents incorporating this key structural motif. We will detail the synthetic protocols for the core scaffold and its conjugation to a β-lactam nucleus, outline standardized methods for antimicrobial susceptibility testing, and discuss the underlying structure-activity relationships that govern efficacy.
Introduction: The Significance of the Tetrazole Moiety
Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms, which confer unique physicochemical properties.[2] The tetrazole ring's acidity (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to act as a non-classical bioisostere.[1][2] This substitution can significantly improve a drug candidate's metabolic stability, lipophilicity, and ability to engage in hydrogen bonding, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[4] In the context of antimicrobials, the incorporation of a tetrazole-containing side chain, such as the [(1-Methyl-1H-tetrazol-5-yl)thio] group, has been instrumental in the development of broad-spectrum antibiotics, including clinically vital cephalosporins like Cefazolin and Cefamandole.[3][5] This specific moiety, attached at the C-3 position of the cephem nucleus, is crucial for modulating the antibiotic's spectrum of activity, potency, and stability against β-lactamase enzymes.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of antimicrobial agents using this compound begins with the preparation of the key precursor, 1-methyl-1H-tetrazole-5-thiol. This thiol is then coupled to a suitable backbone, such as a cephalosporin nucleus, via its thioether linkage.
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 1-methyl-1H-tetrazole-5-thiol. The first step involves a nucleophilic substitution (S-alkylation) to form the ethyl ester, followed by saponification to yield the final carboxylic acid.
Rationale: The use of an ester derivative (ethyl chloroacetate) in the initial alkylation step prevents self-condensation and other side reactions that could occur with the free acid. The subsequent base-mediated hydrolysis is a robust and high-yielding method for converting the ester to the desired carboxylic acid.
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of Ethyl [(1-methyl-1H-tetrazol-5-yl)thio]acetate
-
To a solution of 1-methyl-1H-tetrazole-5-thiol (1.16 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.23 g, 10 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the crude ester, which can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
-
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 (10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add sodium hydroxide (0.8 g, 20 mmol) and stir the mixture at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2N HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure acid.
-
Protocol 2: Synthesis of a Cephalosporin Derivative
This protocol details the incorporation of the 1-methyl-1H-tetrazole-5-thiol side chain onto the C-3 position of a cephalosporin nucleus, a key step in synthesizing many potent antibiotics. The example uses 7-aminocephalosporanic acid (7-ACA) as the starting material.
Rationale: The C-3 acetoxy group of 7-ACA is a good leaving group, facilitating nucleophilic substitution by the sulfur atom of 1-methyl-1H-tetrazole-5-thiol. This reaction is fundamental to creating diversity in the C-3 side chain, which heavily influences the antibacterial spectrum and pharmacokinetic properties of cephalosporins.[6][7]
Workflow Diagram: Cephalosporin Synthesis
Caption: General workflow for synthesizing a C-3 modified cephalosporin.
Step-by-Step Protocol:
-
Step 1: Synthesis of 7-Amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid
-
Suspend 7-aminocephalosporanic acid (7-ACA) (2.72 g, 10 mmol) in a pH 6.5 phosphate buffer solution (50 mL).
-
Add 1-methyl-1H-tetrazole-5-thiol (1.28 g, 11 mmol).
-
Heat the mixture to 60°C and stir for 8-12 hours. The reaction progress can be monitored by HPLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.
-
Adjust the pH to 3.5 with 2N HCl to maximize precipitation.
-
Collect the solid by filtration, wash with cold water and then with acetone. Dry under vacuum.
-
-
Step 2: N-Acylation to Form the Final Antibiotic
-
Suspend the product from Step 1 (10 mmol) in a mixture of acetone and water (1:1, 100 mL).
-
Cool the suspension to 0-5°C in an ice bath.
-
Maintain the pH at 7.0-7.5 by the controlled addition of a base such as triethylamine.
-
Slowly add a solution of the desired acylating agent (e.g., 2-thienylacetyl chloride, 11 mmol) in acetone while maintaining the temperature and pH.
-
After the addition is complete, stir the reaction for an additional 2-3 hours.
-
Acidify the reaction mixture to pH 2.0 with 2N HCl to precipitate the final product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 3: Antimicrobial Susceptibility Testing (AST)
Once synthesized, the novel compounds must be evaluated for their antimicrobial efficacy. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8]
Rationale: This method provides a quantitative result (μg/mL) and is highly standardized, allowing for reproducible and comparable data across different laboratories.[9][10] Adherence to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines is critical for clinical relevance.[8][9]
Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Flowchart for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Perform a 1:150 dilution of the adjusted suspension in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted by half upon addition to the plate, reaching the target of 5 x 10⁵ CFU/mL.
-
-
Plate Preparation:
-
Prepare a stock solution of the synthesized test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 μL of sterile MHB to wells 2 through 12.
-
Add 200 μL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing, then transferring 100 μL from well 2 to well 3, and so on, down to well 10. Discard 100 μL from well 10.
-
Well 11 should serve as a growth control (broth and inoculum only).
-
Well 12 should serve as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 μL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add inoculum to the sterility control (well 12).
-
The final volume in each well is now 200 μL.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. A Quality Control (QC) strain (e.g., E. coli ATCC 25922) should be run in parallel with a known antibiotic to ensure the assay is performing within acceptable limits.
-
Data Presentation and Structure-Activity Relationship (SAR)
The results from AST should be tabulated for clear comparison. SAR studies reveal how chemical modifications affect biological activity.[11]
Table 1: Hypothetical MIC Data for Synthesized Cephalosporin Analogues
| Compound ID | R Group (at 7-amino position) | MIC (μg/mL) vs. S. aureus ATCC 29213 | MIC (μg/mL) vs. E. coli ATCC 25922 | MIC (μg/mL) vs. P. aeruginosa ATCC 27853 |
| SYN-001 | 2-Thienylacetyl | 0.5 | 4 | 64 |
| SYN-002 | Phenylacetyl | 1 | 16 | >128 |
| SYN-003 | 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl | 0.125 | 1 | 16 |
| Cefazolin | (Reference) | 0.25 | 2 | 32 |
SAR Insights:
-
C-7 Side Chain: As suggested by the data in Table 1, the acylamino side chain at the C-7 position dramatically influences the antibacterial spectrum and potency. The complex aminothiazole-methoxyimino group (SYN-003) often confers broad-spectrum activity, including against Gram-negative bacteria.[12]
-
C-3 Side Chain: The [(1-Methyl-1H-tetrazol-5-yl)thio]methyl group at C-3 is a key "leaving group" upon interaction with Penicillin-Binding Proteins (PBPs), the bacterial targets. It also contributes to the overall pharmacokinetic profile and is generally associated with high potency.[5][13]
-
Tetrazole Ring: The N-1 methyl substitution on the tetrazole ring is crucial. It prevents isomerization and provides a stable, defined structure for interaction with biological targets. Modifications to this position can alter the compound's electronic properties and potency.[14]
Conclusion
The this compound scaffold and its precursors are indispensable tools in the synthesis of advanced antimicrobial agents. The protocols outlined provide a robust framework for synthesizing novel cephalosporin derivatives and evaluating their biological activity. The interplay between the C-3 tetrazole-containing side chain and the C-7 acylamino group is a cornerstone of modern β-lactam chemistry, offering a rich platform for modification to overcome emerging resistance mechanisms. A systematic approach combining targeted synthesis, standardized microbiological evaluation, and careful SAR analysis is paramount for the successful development of the next generation of life-saving antibiotics.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC - PubMed Central.
- Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applic
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire.
- Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties.
- Synthesis, and docking studies of novel tetrazole-S-alkyl deriv
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - MDPI.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol - MDPI.
- Cephalosporin antibiotics. I.
- EP0453924A1 - A process for synthesizing cephalosporin compounds - Google P
- (PDF) (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) - Who we serve.
Sources
- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. EP0453924A1 - A process for synthesizing cephalosporin compounds - Google Patents [patents.google.com]
- 8. pdb.apec.org [pdb.apec.org]
- 9. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 10. woah.org [woah.org]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Pharmacological screening of compounds containing the [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid moiety
An Application Guide for the Pharmacological Evaluation of Novel [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The Scientific Premise
The tetrazole ring is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties and its role as a bioisostere of the carboxylic acid group.[1][2][3][4] This structural mimicry often enhances metabolic stability and improves pharmacokinetic profiles of drug candidates.[1][5] The specific moiety, this compound (TTAA), combines the favorable tetrazole scaffold with a thioacetic acid linker, creating a versatile pharmacophore with significant potential for interacting with a wide array of biological targets.
Compounds containing the tetrazole nucleus have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][5][6][7] This documented therapeutic potential provides a strong rationale for the systematic pharmacological screening of novel compounds built around the TTAA core. This guide presents a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the biological activity of these promising molecules.
Strategic Screening Workflow: A Phased Approach
A logical and resource-efficient screening strategy is paramount. We advocate for a phased approach that begins with broad, high-throughput in vitro assays to identify initial "hits." These hits are then subjected to more specific secondary assays to confirm activity and elucidate the mechanism of action, paving the way for potential in vivo validation of the most promising lead compounds.
Caption: A strategic workflow for screening TTAA compounds.
Part 1: Anti-inflammatory and Analgesic Screening
Scientific Rationale
Inflammation is a critical biological response, but its dysregulation underlies numerous chronic diseases. Key mediators include nitric oxide (NO) and pro-inflammatory cytokines.[8][9] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade that also sensitizes nociceptive pathways, leading to pain.[10] Therefore, screening for anti-inflammatory activity often reveals analgesic potential.
Protocol 1.1: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay quantitatively measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 1.5 x 10⁵ cells/well into a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the TTAA derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, typically ≤0.1%) used to dissolve the compounds.
-
Positive Control: Use a known anti-inflammatory agent like Indomethacin or Dexamethasone.
-
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (unstimulated) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition using the formula: % Inhibition = [1 - (Absorbance_Treated / Absorbance_LPS_Only)] * 100
Trustworthiness Check - Concurrent Cytotoxicity Assay (MTT): It is critical to ensure that the observed decrease in NO is not due to cell death. Perform an MTT assay on a parallel plate treated identically. A significant reduction in cell viability would invalidate the anti-inflammatory results for that compound concentration.[9]
Protocol 1.2: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This standard model evaluates peripheral analgesic activity by inducing a visceral pain response in mice.[11][12] Analgesic compounds reduce the number of characteristic "writhing" movements.
Methodology:
-
Animal Acclimatization: Use Swiss albino mice (18-22g). Allow them to acclimatize for at least one week before the experiment. Fast the animals for 18 hours prior to the test, with water ad libitum.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Group II (Positive Control): Receives a standard analgesic drug like Diclofenac Sodium (10 mg/kg, intraperitoneally).
-
Group III-V (Test Groups): Receive the TTAA compounds at different doses (e.g., 10, 20, 50 mg/kg).
-
-
Drug Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight) into each mouse.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of hind limbs) over a 20-minute period.
-
Calculation: Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control: % Inhibition = [1 - (Mean_Writhes_Treated / Mean_Writhes_Control)] * 100
Part 2: Antimicrobial Screening
Scientific Rationale
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development.[13] The nitrogen-rich tetrazole ring is a component of several antimicrobial agents. The primary goal of screening is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[14]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized and widely used method to quantitatively assess antimicrobial activity.[14][15]
Methodology:
-
Microorganism Panel: Use a panel of clinically relevant bacteria and fungi.
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 90028)
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
Compound Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the TTAA compounds in appropriate growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Wells containing only the inoculated broth (growth control).
-
Sterility Control: Wells containing uninoculated broth.
-
-
Inoculation and Incubation: Add the standardized microbial inoculum to each well (except the sterility control). Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TTAA-01 | 16 | 64 | >128 |
| TTAA-02 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Part 3: Anticancer Screening
Scientific Rationale
The initial step in anticancer drug discovery often involves screening for cytotoxicity against a panel of human cancer cell lines.[17][18][19] The MTT assay is a robust, colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[18] A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analgesic screening methods | PPTX [slideshare.net]
- 11. Screening of analgesics | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 14. pdb.apec.org [pdb.apec.org]
- 15. woah.org [woah.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijcrt.org [ijcrt.org]
- 19. noblelifesci.com [noblelifesci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
Welcome to the technical support center for the synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles for effective optimization.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (SN2) between 1-methyl-1H-tetrazole-5-thiol and a haloacetic acid derivative, most commonly chloroacetic acid or its ester. The reaction is generally carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
The key to a successful synthesis lies in controlling the regioselectivity of the alkylation. The tetrazole-5-thiolate anion is an ambident nucleophile, meaning it has two nucleophilic centers: the sulfur atom and the nitrogen atoms of the tetrazole ring. While S-alkylation is generally favored, N-alkylation can occur as a side reaction, leading to isomeric impurities.
Caption: General reaction pathway for the synthesis.
II. Optimized Experimental Protocol
This protocol is a recommended starting point. Optimization may be necessary based on your specific laboratory conditions and desired scale.
Materials:
-
1-methyl-1H-tetrazole-5-thiol
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-tetrazole-5-thiol (1.0 eq.) in anhydrous acetone or acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension vigorously at room temperature for 30 minutes. The formation of the potassium salt of the thiol should result in a fine, white precipitate.
-
Alkylation: Dissolve chloroacetic acid (1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (for acetone) or maintain at a slightly elevated temperature (e.g., 50-60 °C for acetonitrile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Acidification (if starting with an ester of chloroacetic acid): If an ester of chloroacetic acid was used, the resulting product will be an ester. To obtain the final carboxylic acid, the ester must be hydrolyzed. This is typically done by dissolving the ester in a mixture of an alcohol (e.g., methanol or ethanol) and water, adding a base (e.g., NaOH or LiOH), and stirring at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the thiol. 2. Inactive chloroacetic acid. 3. Insufficient reaction time or temperature. | 1. Ensure the base is anhydrous and use a slight excess. Allow sufficient time for the salt to form before adding the alkylating agent. 2. Use fresh, high-purity chloroacetic acid. 3. Monitor the reaction closely by TLC or LC-MS and adjust the reaction time and/or temperature as needed. |
| Formation of N-Alkylated Isomer | 1. Reaction temperature is too high. 2. Use of a highly polar, protic solvent. 3. Nature of the base and its counter-ion. | 1. Lower the reaction temperature. S-alkylation is generally favored at lower temperatures. 2. Use a less polar, aprotic solvent like acetone or THF. 3. A weaker base with a specific counter-ion may favor S-alkylation. Experiment with different bases like sodium bicarbonate. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of alkylating agent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of chloroacetic acid. 2. Extend the reaction time and continue to monitor by TLC until the starting thiol is consumed. |
| Formation of Disulfide Impurity | Oxidation of the thiol starting material. | 1. Degas the solvent before use. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | Co-elution of product and impurities during chromatography. | 1. Adjust the solvent system for column chromatography to improve separation. A gradient elution may be necessary. 2. Consider recrystallization as an alternative or additional purification step. |
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Caption: A workflow for troubleshooting common synthesis issues.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of S-alkylation. It is strong enough to deprotonate the thiol but generally mild enough to minimize side reactions. Other bases such as sodium carbonate (Na₂CO₃) or organic bases like triethylamine (NEt₃) can also be used, but reaction conditions may need to be re-optimized. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of N-alkylation.
Q2: Which solvent is most suitable?
A2: Aprotic polar solvents like acetone and acetonitrile are excellent choices. They effectively dissolve the starting materials and facilitate the SN2 reaction. Tetrahydrofuran (THF) is another good option. Protic solvents like alcohols should be avoided as they can participate in the reaction and may lead to the formation of byproducts.
Q3: How can I confirm that I have synthesized the correct product?
A3: The structure of the final product should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Expect to see a singlet for the methyl group (around 3.9-4.0 ppm), a singlet for the methylene group of the acetic acid moiety, and signals for the carboxylic acid proton (which may be broad and can exchange with D₂O).
-
¹³C NMR: Look for characteristic signals for the methyl carbon, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbon of the tetrazole ring attached to the sulfur atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch (C=O) from the carboxylic acid group.
Q4: What are the main safety precautions I should take?
A4:
-
1-methyl-1H-tetrazole-5-thiol: This compound can cause skin and serious eye irritation.[1] It is also a flammable solid.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
Chloroacetic acid: This is a toxic and corrosive substance that can cause severe skin burns and eye damage.[3][4] It is harmful if swallowed or in contact with skin.[4] Always handle it in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[5]
-
General Precautions: Always work in a well-ventilated area and wear appropriate PPE. Avoid creating dust from solid reagents.[3]
Q5: Can I use an ester of chloroacetic acid instead of the free acid?
A5: Yes, using an ester like ethyl chloroacetate is a common and often preferred method. The reaction proceeds in the same manner to give the corresponding ester of the final product. This ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step, as described in the experimental protocol. This two-step approach can sometimes lead to a cleaner product and easier purification.
V. References
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Advances. [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]
-
Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Green Chemistry Letters and Reviews. [Link]
-
Safety Data Sheet: Chloroacetic acid. Carl ROTH. [Link]
-
Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]
-
Common Name: CHLOROACETIC ACID. NJ.gov. [Link]
-
Product and preparation of 1H-tetrazole-5-thiol derivatives. Google Patents.
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. PMC. [Link]
-
Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]
-
Thiol Alkylation. YouTube. [Link]
-
Safety Data Sheet: Chloroacetic acid. Carl ROTH. [Link]
-
(6R,7R)-7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid. PubChem. [Link]
-
Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
Sources
Technical Support Center: Purification of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
Welcome to the technical support center for the purification of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (MTTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical intermediate. Our approach is rooted in fundamental chemical principles and extensive laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound can vary based on the synthetic route and reaction conditions. However, common impurities to anticipate include:
-
Unreacted Starting Materials: Primarily 1-methyl-1H-tetrazole-5-thiol and the haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) used in the alkylation step.
-
Disulfide Formation: The thiol group of 1-methyl-1H-tetrazole-5-thiol is susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(1-methyl-1H-tetrazol-5-yl)disulfide. This is often observed if the reaction or work-up is exposed to air for extended periods, especially under basic conditions.
-
Over-alkylation Products: Although less common, it is possible to have side reactions leading to more complex structures.
-
Solvent Residues: Residual solvents from the reaction and initial work-up can be carried through.
-
Degradation Products: The tetrazole ring can be susceptible to degradation under harsh acidic or basic conditions and elevated temperatures.
Q2: My crude product is highly colored. What is the likely cause and how can I address it?
A2: A colored crude product, often appearing yellow or brown, is a common observation. This coloration can arise from several sources:
-
Trace Metal Impurities: If any metal catalysts or reagents were used, trace amounts can lead to coloration.
-
Oxidation Products: As mentioned, oxidation of the thiol can lead to colored impurities.
-
Polymeric Byproducts: Under certain conditions, minor polymerization or degradation pathways can generate colored, often tar-like, materials.
To address this, a treatment with activated charcoal during the purification process is highly effective. Add a small amount of activated charcoal to a solution of your crude product, stir for a short period, and then filter it through a pad of celite before proceeding with recrystallization or chromatography.[1]
Q3: Is this compound stable to standard purification conditions?
A3: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases, as well as high temperatures, should be avoided to prevent potential degradation of the tetrazole ring or hydrolysis of the thioether linkage. The thiol precursor, 1-methyl-1H-tetrazole-5-thiol, is prone to oxidation, so it's good practice to handle the crude product and perform purification under an inert atmosphere (e.g., nitrogen or argon) if disulfide formation is a significant issue.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.
Recrystallization Troubleshooting
Recrystallization is often the first line of purification for this compound. Here are some common problems and their solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product oils out instead of crystallizing. | The solvent may be too non-polar for the compound, or the solution is supersaturated. Impurities may also be depressing the melting point. | - Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. - Try a different solvent system. Good starting points include ethyl acetate, chloroform, or mixtures like ether/n-hexane.[1] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure product. |
| Poor recovery of the product. | The chosen solvent is too good at dissolving the product, even at low temperatures. The product may be too impure for effective recrystallization. | - Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal formation. - Consider a pre-purification step like an acid-base extraction if the crude product is very impure. |
| Crystals are colored or contain visible impurities. | The impurities are co-crystallizing with the product. The solution was not adequately decolorized. | - Perform a hot filtration of the recrystallization solution to remove any insoluble impurities. - Treat the solution with activated charcoal before crystallization to remove colored impurities.[1] - A second recrystallization from a different solvent system may be necessary. |
Column Chromatography Troubleshooting
For high-purity requirements or when recrystallization is ineffective, column chromatography is the preferred method.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product is stuck on the column. | The compound is highly polar and is strongly adsorbing to the silica gel. | - Gradually increase the polarity of the eluent. A common system is a gradient of methanol in dichloromethane. - Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to protonate the carboxylic acid group, which can reduce its interaction with the silica.[2] - Consider using a different stationary phase like alumina, which can be less acidic and may have different selectivity for polar compounds. |
| Product streaks or bands are very broad. | The column was not packed properly. The sample was not loaded in a concentrated band. The eluent is not optimal. | - Ensure the column is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a narrow band. - Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand to achieve a good separation with sharp spots. An ideal Rf value for the product is around 0.3. |
| Product appears to be decomposing on the column. | The compound is sensitive to the acidic nature of the silica gel. The thiol group may be oxidizing on the column. | - Run a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs. - Add a small amount of a volatile acid like acetic acid to the eluent to suppress deprotonation and potential degradation. - To minimize oxidation of any unreacted thiol, consider de-gassing your solvents and running the column under a slight positive pressure of an inert gas. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude this compound that is relatively free of major impurities.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent. Ethyl acetate is often a good starting point.[1]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and keep it hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a cotton plug to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for obtaining high-purity material or for separating closely related impurities.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used.
-
Eluent: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is common for polar compounds. To optimize, run TLC plates with various solvent mixtures. For this compound, a starting point could be 50% ethyl acetate in hexanes, with the polarity gradually increased. Adding 0.5% acetic acid to the eluent can improve peak shape.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the column runs.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision tree for the purification of this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common purification issues.
Caption: A logical flow for troubleshooting common purification problems.
References
- Fujisawa Pharmaceutical Co., Ltd. Product and preparation of 1H-tetrazole-5-thiol derivatives. U.S.
- Eli Lilly and Company. Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. U.S.
-
Fortunato, M. A. G.; Siopa, F.; Afonso, C. A. M. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank2021 , 2021(2), M1199. [Link]
-
University of Rochester, Department of Chemistry. Need help with column chromatography. Reddit. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
PubChem. 5-Mercapto-1-methyltetrazole. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
Technical Support Center: Synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid
Welcome to the dedicated technical support resource for the synthesis of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your experimental success.
Overview of the Core Reaction
The synthesis of this compound is typically achieved through the S-alkylation of 1-Methyl-1H-tetrazole-5-thiol with a haloacetic acid, most commonly chloroacetic acid or bromoacetic acid, in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion, generated in situ, attacks the electrophilic carbon of the haloacetic acid, displacing the halide.
While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. These include competitive N-alkylation, formation of disulfide byproducts, and incomplete reactions. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation of the Thiol: The formation of the thiolate anion is critical for the reaction to proceed. 1-Methyl-1H-tetrazole-5-thiol exists in tautomeric equilibrium with its thione form. A sufficiently strong base is required to fully deprotonate the thiol and generate the nucleophilic thiolate.
-
Causality: If the base is too weak or used in insufficient stoichiometric amounts, the unreacted thiol will not participate in the alkylation, leading to low conversion.
-
Solution:
-
Base Selection: Employ a base with a pKa higher than that of the thiol. Common choices include sodium hydroxide, potassium carbonate, or sodium hydride in an appropriate solvent.
-
Stoichiometry: Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) can help ensure complete deprotonation.
-
Pre-formation of the Thiolate: Consider pre-stirring the 1-Methyl-1H-tetrazole-5-thiol with the base for a short period (e.g., 15-30 minutes) before adding the haloacetic acid to ensure complete formation of the thiolate.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.
-
Causality: A temperature that is too low may result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and degradation of starting materials or products.
-
Solution: The optimal temperature is often dependent on the solvent and base used. For many polar aprotic solvents like DMF or acetonitrile, reactions are typically run at room temperature to slightly elevated temperatures (e.g., 40-60 °C). If the reaction is slow at room temperature, gentle heating can be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature for your specific conditions.
-
-
Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Causality: Heterogeneous reaction mixtures have reduced effective concentrations of reactants, hindering the reaction rate.
-
Solution: Choose a solvent in which all reactants, especially the thiolate salt, are soluble. Polar aprotic solvents such as DMF, DMSO, acetonitrile, or acetone are often good choices.
-
Q2: I am observing a significant amount of an impurity that I suspect is an N-alkylated isomer. How can I improve the S-alkylation selectivity?
A2: The formation of N-alkylated isomers is a known challenge in tetrazole chemistry. The tetrazole ring has multiple nucleophilic nitrogen atoms that can compete with the sulfur atom for the electrophile.
-
Understanding the Regioselectivity: The regioselectivity of alkylation (S vs. N) is influenced by the reaction conditions.[1] Generally, S-alkylation is favored under kinetic control, while N-alkylation can be favored under thermodynamic control.
-
Causality: The "hard and soft acids and bases" (HSAB) principle can provide some guidance. The sulfur atom is a "soft" nucleophile and will preferentially react with "soft" electrophiles. The nitrogen atoms are "harder" nucleophiles. The alkyl halide is a relatively soft electrophile.
-
Solution:
-
Temperature Control: Lower reaction temperatures generally favor S-alkylation.[2] Running the reaction at room temperature or even cooler (e.g., 0 °C to room temperature) can significantly improve the S/N ratio.
-
Solvent Choice: The polarity of the solvent can influence the nucleophilicity of the different sites.[3] In some cases, less polar, aprotic solvents may favor S-alkylation.
-
Counter-ion Effects: The nature of the cation from the base can influence the regioselectivity by coordinating with the nucleophilic centers. Experimenting with different bases (e.g., NaOH vs. K2CO3) may reveal an optimal choice for S-alkylation.
-
-
Q3: My final product is contaminated with a disulfide byproduct. How can I prevent its formation?
A3: The formation of a disulfide byproduct, bis(1-methyl-1H-tetrazol-5-yl) disulfide, occurs through the oxidation of the thiolate intermediate.
-
Causality: The thiolate anion is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can be exacerbated by prolonged reaction times or elevated temperatures.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may promote oxidation.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material quality for this synthesis?
A: It is crucial to use high-purity starting materials. 1-Methyl-1H-tetrazole-5-thiol should be of high purity, and its structure confirmed.[4] The haloacetic acid should be free of significant impurities. The presence of impurities can lead to side reactions and complicate the purification of the final product.
Q: Which haloacetic acid is better to use: chloroacetic acid or bromoacetic acid?
A: Bromoacetic acid is generally more reactive than chloroacetic acid due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times and may allow for milder reaction conditions. However, chloroacetic acid is often less expensive and may be sufficient for the transformation. The choice may depend on the specific reactivity of your system and economic considerations.
Q: What is a standard work-up and purification procedure for this compound?
A: A typical work-up procedure involves:
-
Quenching the reaction mixture, often with water.
-
Acidifying the aqueous solution with a mineral acid (e.g., HCl) to a pH of around 2-3. This protonates the carboxylic acid, making it less water-soluble.
-
Extracting the product into an organic solvent such as ethyl acetate.
-
Washing the organic layer with brine, drying it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrating it under reduced pressure.
Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a nonpolar solvent (e.g., hexanes or dichloromethane). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent technique to track the consumption of starting materials and the formation of the product and any byproducts.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol provides a general procedure that can be optimized for specific laboratory conditions.
Materials:
-
1-Methyl-1H-tetrazole-5-thiol
-
Chloroacetic acid (or Bromoacetic acid)
-
Sodium Hydroxide (or Potassium Carbonate)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-Methyl-1H-tetrazol-5-thiol (1.0 equivalent).
-
Add dry DMF to dissolve the thiol.
-
Add sodium hydroxide (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve chloroacetic acid (1.05 equivalents) in a minimal amount of DMF.
-
Add the chloroacetic acid solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Recommendation | Rationale |
| Base | NaOH, K2CO3, NaH | Ensures complete deprotonation of the thiol. |
| Solvent | DMF, Acetonitrile, Acetone | Polar aprotic solvents facilitate the SN2 reaction. |
| Temperature | 0 °C to 50 °C | Lower temperatures favor S-alkylation; gentle heating can increase reaction rate.[2] |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation of the thiolate to form disulfide byproducts. |
| Work-up | Acidic quench and extraction | Protonates the carboxylic acid for efficient extraction into an organic solvent. |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis problems.
References
- Benchchem. Technical Support Center: Troubleshooting Isomer Formation in Tetrazole Alkylation.
- Benchchem. Troubleshooting guide for Tetrazole functionalization reactions.
- Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (n.d.).
-
National Center for Biotechnology Information. 5-Mercapto-1-methyltetrazole. PubChem Compound Database. Retrieved from [Link]
Sources
Technical Support Center: [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Welcome to the technical support center for [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a methyl-tetrazole ring linked to an acetic acid moiety via a thioether bridge. The stability of this molecule is paramount for its effective use in research and development. While tetrazoles are known for their metabolic stability, the presence of a thioether linkage and an acetic acid group introduces potential vulnerabilities.[1][2] This guide will address these specific stability concerns.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
While this specific molecule is noted for its enhanced lipophilicity and metabolic stability compared to analogs, potential stability issues can arise from three main areas: the tetrazole ring, the thioether linkage, and the acetic acid side chain.[1] The thioether is susceptible to oxidation, the acetic acid moiety can undergo reactions typical of carboxylic acids, and the tetrazole ring, although generally stable, can degrade under high energy conditions such as heat or UV light.[3][4]
Q2: How should I properly store this compound to ensure its long-term stability?
To minimize degradation, this compound should be stored in a cool, dark, and dry place. A recommended storage temperature is 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[5] This is particularly important because its precursor, 1-methyl-1H-tetrazole-5-thiol, is known to be air-sensitive.[5]
Q3: I've observed a change in the color of my sample. What could be the cause?
A color change, such as yellowing, may indicate degradation. This could be due to oxidation of the thioether to a sulfoxide or sulfone, or potentially the formation of disulfide byproducts, especially if the sample was exposed to air and light. It is recommended to re-analyze the sample for purity if a color change is observed.
Q4: Is this compound susceptible to hydrolysis?
The thioacetic acid moiety may be susceptible to hydrolysis, particularly at elevated temperatures or extreme pH values.[6] While some tetrazole acetic acid derivatives show stability over a broad pH range (pH 2-12) for short durations, prolonged exposure to strongly acidic or basic conditions should be avoided.[1]
Q5: What are the expected decomposition products under thermal stress?
Tetrazole compounds, when subjected to high temperatures (typically above 200°C), can undergo decomposition.[1][4] The primary decomposition pathway often involves the elimination of molecular nitrogen (N2) from the tetrazole ring, which can lead to the formation of highly reactive intermediates and subsequent complex degradation products.[3][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related problems encountered during experimentation with this compound.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of the compound leading to lower effective concentration and the presence of impurities that may interfere with the experiment.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your stock of this compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of the compound.
-
Solvent Compatibility: Ensure the solvent used is compatible and does not promote degradation. Aprotic, degassed solvents are generally preferred.
-
pH Control: If working in aqueous solutions, ensure the pH is maintained within a stable range, ideally close to neutral.
-
Problem 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradants: Attempt to identify the unexpected peaks using mass spectrometry. Common degradation products could include the corresponding sulfoxide or sulfone (M+16 or M+32), or products resulting from the cleavage of the thioether bond.
-
Stress Testing: To confirm the identity of degradants, you can perform forced degradation studies on a small sample of the compound (e.g., exposure to heat, light, acid, base, or an oxidizing agent) and compare the resulting chromatograms with your experimental sample.
-
Review Handling Procedures: Evaluate your sample handling and preparation procedures to identify any potential exposure to conditions that could cause degradation.
-
Experimental Protocols
Protocol 1: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a procedure for intentionally degrading the compound to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 100°C for 24 hours. Then, dissolve it in the stock solution solvent.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC-MS to identify and characterize the degradation products.
Diagrams
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent experimental results.
References
-
Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles. Russian Chemical Reviews, 90(9), 1145-1175. Available at: [Link]
-
Modica, E. D., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(24), 12426-12485. Available at: [Link]
-
Pinto, M. F., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(19), 6528. Available at: [Link]
-
Kumar, R., et al. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. Journal of Science and Technology, 9(08), 01-35. Available at: [Link]
-
Gomes, P. A. C., et al. (2022). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2022(4), M1493. Available at: [Link]
-
PubChem. 1-methyl-1H-tetrazole-5-thiolate. National Center for Biotechnology Information. PubChem Compound Database; CID=3635958. Available at: [Link]
- US Patent 6,011,173A. (2000). Stabilization of thioacetic acid.
-
Sinditskii, V. P., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Mendeleev Communications, 31(5), 603-605. Available at: [Link]
-
Sharma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1368945. Available at: [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
-
Aljamali, N. M. (2023). Tetrazole Derivatives (Preparation, Organic Analysis, Biotic Evaluation, Nano-Study). Egyptian Journal of Chemistry, 66(7), 301-309. Available at: [Link]
-
Kinzhalov, M. A., et al. (2021). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Polyhedron, 201, 115163. Available at: [Link]
-
Jaiswal, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]
-
O'Riordan, T. J., et al. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Society Reviews, 52(8), 2836-2860. Available at: [Link]
-
Gaponik, P. N., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Butlerov Communications, 5(1), 1-49. Available at: [Link]
-
PubChem. Thioacetic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=10484. Available at: [Link]
-
ChemBK. 1-methyl-1h-tetrazole-5-thiol. Available at: [Link]
-
PubChem. 5-Mercapto-1-methyltetrazole. National Center for Biotechnology Information. PubChem Compound Database; CID=2723772. Available at: [Link]
Sources
- 1. (1H-Tetrazol-5-ylhydrazono)-acetic acid | 383398-32-1 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. US6011173A - Stabilization of thioacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Tetrazole Thiols
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with tetrazole thiols. As a Senior Application Scientist, I understand the unique challenges these versatile heterocycles can present. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkylation reaction is giving a mixture of S- and N-isomers. How can I control the regioselectivity?
A1: This is the most common challenge in tetrazole thiol chemistry. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, presenting multiple nucleophilic sites: the sulfur atom and the ring nitrogens (primarily N2 and N4).[1] The outcome of an alkylation reaction is a delicate balance of thermodynamics, kinetics, and the nature of your reactants.
Causality: The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle, as well as steric and electronic factors. The sulfur atom is a "soft" nucleophile and preferentially reacts with "soft" electrophiles (e.g., alkyl halides like iodoalkanes). The nitrogen atoms are "harder" nucleophiles and react more readily with "hard" electrophiles. However, reaction conditions can heavily influence this behavior.
Troubleshooting Strategies:
-
Temperature Control: Temperature is a critical lever. Lower temperatures (e.g., 0 °C to room temperature) often favor kinetic control, leading to S-alkylation, which is typically the faster reaction.[1][2] Higher temperatures (e.g., 70-100 °C) can favor the thermodynamically more stable N-alkylated product.[1][2]
-
Solvent Choice: The solvent's polarity influences the state of the tetrazolide anion. Aprotic solvents like THF or DMF are common. In some cases, polar aprotic solvents can favor N-alkylation, while less polar solvents may favor S-alkylation.
-
Base and Counter-ion: The base used to deprotonate the thiol is crucial. A strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent often promotes S-alkylation.[3] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, but the counter-ion (e.g., K⁺, Na⁺, Cs⁺) can chelate with the ring nitrogens, influencing the nucleophilicity of each site.
-
Electrophile Nature: Less hindered, primary alkyl halides that favor an Sₙ2 mechanism tend to result in S-alkylation.[3] Bulkier electrophiles or those prone to forming carbocations (Sₙ1-type) may show less selectivity.
The following diagram illustrates the competing reaction pathways.
Caption: Competing S- vs. N-alkylation pathways.
Summary of Conditions for Regiocontrol:
| Parameter | To Favor S-Alkylation (Kinetic) | To Favor N-Alkylation (Thermodynamic) | Citation(s) |
| Temperature | Lower (e.g., RT) | Higher (e.g., 70°C) | [1][2] |
| Electrophile | Soft (e.g., R-I), Sₙ2-type | Hard (e.g., Michael acceptors) | [1][3] |
| Base | Strong, non-coordinating (e.g., NaH) | Varies, K₂CO₃ is common | [1][3] |
| Solvent | Aprotic (e.g., THF, Acetonitrile) | Polar Aprotic (e.g., DMF) | [3] |
Q2: My reaction has stalled, or the yield is very low, with most of the starting material remaining. What should I do?
A2: This issue often points to insufficient activation of the nucleophile, poor quality of reagents, or suboptimal reaction conditions.
Causality: The tetrazole thiol proton is acidic (pKa ≈ 4.9), similar to a carboxylic acid, so deprotonation is required to form the highly nucleophilic thiolate anion.[4][5] If the base is too weak, not enough of the active nucleophile is generated. Furthermore, tetrazole thiols can be susceptible to oxidative side reactions, consuming the starting material without forming the desired product.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
-
Reagent Purity: Ensure the tetrazole thiol starting material is pure and dry. Impurities can inhibit the reaction.[6] Likewise, verify the quality of your alkylating agent and base.
-
Base Selection: Use at least one full equivalent of a suitable base. For stubborn reactions, a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) may be necessary.
-
Inert Atmosphere: The thiolate is highly susceptible to oxidation. Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed to remove dissolved oxygen.
-
Temperature: While low temperatures favor S-alkylation, some reactions may require gentle heating to overcome the activation energy barrier. Try gradually increasing the temperature from room temperature to 40-50 °C while monitoring by TLC.
Q3: I'm observing a significant amount of a new, less polar byproduct, and my product yield is low. Could it be disulfide formation?
A3: Yes, this is a very likely and common side reaction. Thiols can be readily oxidized to form disulfide bonds (R-S-S-R), especially under basic conditions in the presence of an oxidant, which can be as common as atmospheric oxygen.
Causality: The deprotonated thiolate anion is easily oxidized by single-electron transfer. Two resulting thiyl radicals can then combine to form a disulfide. This process consumes two equivalents of your starting material to form one molecule of the disulfide byproduct, dramatically reducing your yield.
Caption: Oxidative pathway to disulfide byproduct formation.
Prevention and Remediation Strategies:
-
Rigorous Inert Conditions: This is the best preventative measure. Use Schlenk techniques and ensure all solvents are thoroughly degassed before use.
-
Add a Reducing Agent to Workup: If disulfide formation is suspected, you can often reverse it. During the aqueous workup, adding a mild reducing agent like sodium thiosulfate or tris(2-carboxyethyl)phosphine (TCEP) can cleave the disulfide bond, regenerating the thiol for potential recovery.
-
Avoid Metal Contaminants: Trace transition metals can catalyze thiol oxidation. Use high-purity reagents and clean glassware.
Q4: How can I effectively purify my tetrazole thiol product and remove unreacted starting material or byproducts?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts like the disulfide.
Procedural Recommendations:
-
Aqueous Workup: The acidic nature of the starting tetrazole thiol allows for an extractive workup. After the reaction, quenching with water and then washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can remove the unreacted, deprotonated starting material. Be cautious, as some products may also have base-labile groups.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is recommended. The disulfide byproduct is typically much less polar than the S-alkylated product, while the starting material is more polar.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) can be a highly effective method for achieving high purity.
Key Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of a 1-Substituted-1H-tetrazole-5-thiol
This protocol provides a robust starting point for S-alkylation reactions.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the 1-substituted-1H-tetrazole-5-thiol (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed DMF (or THF/Acetonitrile) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) or, for more sensitive substrates, portion-wise add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Stir for 30 minutes at 0 °C.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure S-alkylated product.
References
- Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in. Taylor & Francis Online.
- Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media.
- BenchChem. (2025).
- Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- Al-Masoudi, N. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol. BenchChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Overcoming solubility problems with [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Welcome to the Technical Support Center for [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation with this compound. As Senior Application Scientists, we have compiled this in-depth technical guide based on established principles of formulation science and our experience with similar heterocyclic compounds.
I. Understanding the Molecule: Key Physicochemical Properties
This compound possesses two key functional groups that dictate its solubility behavior: a tetrazole ring and a carboxylic acid. The tetrazole ring, with a pKa of approximately 4.89, acts as a bioisostere for a carboxylic acid group, contributing to the overall acidic nature of the molecule.[1] This dual acidic character is central to understanding and manipulating its solubility.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and solubilization of this compound.
Q1: My this compound won't dissolve in water. Why is this happening?
A1: The limited aqueous solubility of this compound in neutral water is expected due to its molecular structure. The presence of the nonpolar methyl group and the thioether linkage, combined with the overall molecular size, contributes to its hydrophobic character. In its undissociated form (at low pH), the molecule is less able to form favorable interactions with polar water molecules, leading to poor solubility.
Q2: I'm seeing precipitation when I add my stock solution of this compound to my aqueous buffer. What's the cause?
A2: This is a common issue that often arises from a phenomenon known as "salting out" or a significant pH shift. If your stock solution is prepared in an organic solvent or at a high pH (where the compound is deprotonated and more soluble), and you introduce it to a buffer with a lower pH, the compound can protonate and precipitate out of the solution. The buffer's components can also interact with the dissolved compound, reducing its solubility.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: While gentle heating can sometimes increase the rate of dissolution, it is not a recommended primary method for this compound without first assessing its thermal stability. Some tetrazole-containing compounds can be sensitive to heat and may degrade.[2] It is more effective to address the fundamental chemical properties governing solubility, such as pH.
Q4: Are there any common organic solvents that can be used to dissolve this compound?
A4: Yes, polar aprotic solvents are generally good starting points for creating stock solutions. Based on the properties of tetrazole and carboxylic acids, solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective.[1] Ethanol and methanol may also be used, potentially with some gentle warming. However, always consider the compatibility of these organic solvents with your downstream experimental system.
III. Troubleshooting Guides: Step-by-Step Solutions
This section provides detailed protocols to systematically address and overcome solubility issues.
Troubleshooting Workflow: From Poor Solubility to a Clear Solution
This workflow provides a logical progression of steps to effectively solubilize your compound.
Caption: A step-by-step workflow for troubleshooting solubility issues.
A. Protocol 1: pH-Dependent Solubilization
The most direct way to enhance the solubility of an acidic compound like this compound is by increasing the pH of the aqueous medium.[3] This deprotonates the carboxylic acid and tetrazole moieties, forming a more polar salt that is more readily solvated by water.
Experimental Protocol:
-
Prepare a slurry: Add the desired amount of this compound to your aqueous buffer or water.
-
Initial pH measurement: Measure the pH of the resulting slurry. It will likely be acidic.
-
Titrate with a base: Slowly add a dilute solution of a suitable base (e.g., 0.1 M NaOH or KOH) dropwise while continuously stirring and monitoring the pH.
-
Observe dissolution: As the pH increases, you should observe the solid material dissolving.
-
Target pH: Continue adding the base until all the solid has dissolved. The final pH will depend on the desired concentration but will be in the basic range. It is crucial to ensure the final pH is compatible with your experimental system.
-
Final adjustments: Once the compound is fully dissolved, you can adjust the pH back down slightly if needed, but be cautious not to go below the pH at which precipitation occurs.
Causality: By increasing the pH, you are shifting the equilibrium towards the ionized (salt) form of the molecule, which is significantly more water-soluble than the unionized (acid) form.[4]
B. Protocol 2: Pre-forming a Salt for Improved Dissolution
For applications requiring a solid, readily soluble form of the compound, pre-forming a salt is an excellent strategy.[5][6] This involves reacting the acidic compound with a base to create a salt that can be isolated and then easily dissolved in aqueous solutions.
Experimental Protocol:
-
Dissolve the acid: Dissolve the this compound in a suitable organic solvent, such as ethanol or methanol.
-
Add a base: Add a stoichiometric equivalent of a base. For example, to form the sodium salt, a solution of sodium hydroxide or sodium ethoxide in ethanol can be used.
-
Induce precipitation: The salt may precipitate out of the organic solvent. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.
-
Isolate and dry: The resulting salt can be collected by filtration and dried under vacuum.
-
Dissolution: The isolated salt should now readily dissolve in water or aqueous buffers.
Causality: The formation of a salt introduces ionic character to the molecule, which dramatically improves its interaction with polar solvents like water, leading to enhanced solubility.[7][8]
C. Protocol 3: Utilizing a Co-solvent System
When working with high concentrations or when pH modification is not feasible, a co-solvent system can be employed.[9] Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar compounds.[10]
Experimental Protocol:
-
Select a co-solvent: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycol (PEG). DMSO can also be used, but its concentration should be minimized in biological assays.
-
Prepare a stock solution: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.
-
Dilute into aqueous medium: Slowly add the stock solution to the aqueous buffer while stirring vigorously. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.
-
Optimize the co-solvent concentration: The final concentration of the co-solvent should be kept as low as possible, ideally below 1-5% in the final solution, to minimize its potential effects on the experimental system.
Causality: Co-solvents work by reducing the overall polarity and surface tension of the aqueous solution, which decreases the energy required to create a cavity for the solute and enhances the solvation of the nonpolar parts of the molecule.[9][10]
IV. Data Summary: Solvent Selection and pH Effects
The following table provides a general guide to the expected solubility behavior of this compound in various solvents and conditions.
| Solvent/Condition | Expected Solubility | Rationale |
| Water (pH < 4) | Poor | The compound is in its protonated, less polar form. |
| Water (pH > 7) | Good | Deprotonation to form a more polar and soluble salt.[4] |
| Phosphate Buffered Saline (PBS) (pH 7.4) | Moderate to Good | The pH is above the pKa, favoring the soluble salt form. |
| Ethanol | Moderate | A polar protic solvent that can interact with the acidic protons. |
| Methanol | Moderate | Similar to ethanol, a polar protic solvent. |
| DMSO | High | A polar aprotic solvent, effective at dissolving a wide range of compounds.[1] |
| DMF | High | Another polar aprotic solvent with strong solvating properties.[1] |
V. Logical Relationships: Impact of pH on Solubility
The relationship between pH and the solubility of this compound can be visualized as follows:
Caption: The effect of pH on the ionization state and solubility.
VI. References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
Kumar, S., & Singh, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR. Retrieved from [Link]
-
Bhatt, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
YouTube. (2020). SALT FORM OF THE DRUG. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. youtube.com [youtube.com]
How to prevent degradation of [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. By understanding its potential degradation pathways, you can take proactive steps to safeguard your research outcomes.
Frequently Asked Questions (FAQs): Proactive Prevention
This section addresses the most common questions regarding the proper handling and storage of this compound to prevent degradation before it occurs.
Q1: What is the optimal way to store this compound, both short-term and long-term?
A1: Proper storage is the single most critical factor in preventing degradation. The molecule possesses three key functional groups that dictate its stability: a tetrazole ring, a thioether linkage, and a thioacetic acid group.
-
As a Solid (Recommended for Long-Term Storage):
-
Temperature: Store at -20°C. While the tetrazole ring is generally heat-stable, lower temperatures significantly slow the kinetics of potential oxidative and hydrolytic degradation.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The thioether moiety is highly susceptible to oxidation, which is a primary degradation pathway.[2][3]
-
Light: Protect from light by using an amber glass vial and storing it in the dark. Tetrazole derivatives can be sensitive to photolysis, especially UV light.[1][4][5][6]
-
Moisture: Store in a desiccated environment. The compound is hygroscopic and susceptible to hydrolysis.[7][8]
-
-
In Solution (Recommended for Short-Term Use Only):
-
Prepare solutions fresh for each experiment whenever possible.
-
If short-term storage is necessary, use an aprotic solvent, aliquot into single-use volumes, purge the headspace with inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
| Storage Condition | Solid (Long-Term) | Solution (Short-Term) | Rationale |
| Temperature | -20°C | -80°C | Slows kinetic rates of all degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the thioether linkage.[2][3] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents UV-induced photolytic cleavage of the tetrazole ring.[4][5] |
| Moisture | Desiccate | Use Anhydrous Aprotic Solvents | Prevents acid/base-catalyzed hydrolysis.[7][9] |
Q2: Which solvents are recommended for preparing solutions, and which should be avoided?
A2: Solvent choice is critical for preventing degradation in solution.
-
Recommended: Anhydrous, aprotic solvents such as DMSO, DMF, or acetonitrile are preferred. These solvents do not participate in hydrolysis.
-
Use with Caution: Protic solvents like methanol or ethanol can potentially participate in reactions. If they must be used, ensure they are anhydrous and use the solution immediately.
-
Avoid: Aqueous solutions, especially those with acidic or basic pH. The thioacetic acid moiety is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[7][8] With a pKa around 3.4, the compound is fully ionized in neutral water, which can affect its stability and reactivity profile.[10]
Q3: What are the primary chemical liabilities of this molecule I should be aware of?
A3: The molecule has three main points of vulnerability, as illustrated in the diagram below. Understanding these is key to designing stable experiments.
-
Oxidation: The thioether sulfur atom is easily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. This is often the most common degradation pathway and can be initiated by atmospheric oxygen.
-
Hydrolysis: The thioacetic acid functional group can be cleaved by water to yield 1-methyl-1H-tetrazole-5-thiol and acetic acid. This process is accelerated in both acidic and basic conditions.[8][9]
-
Photolysis: The tetrazole ring, while generally stable to chemical reagents, can undergo ring-cleavage when exposed to high-energy light, particularly in the UV spectrum.[1][6][11]
Caption: Primary degradation pathways for the target compound.
Troubleshooting Guide: Identifying and Solving Degradation Issues
This section is designed to help you diagnose and resolve issues that may arise during your experiments, which could be indicative of compound degradation.
Problem 1: I'm observing a loss of biological activity or inconsistent results in my assay.
| Potential Cause | Diagnostic Check | Corrective Action |
| Oxidation of Thioether | Analyze a sample of your stock solution via LC-MS. Look for masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms. | Prepare a fresh stock solution from solid material stored under inert gas. When preparing the solution, sparge the solvent with argon or nitrogen before adding the compound. Consider adding a hindered phenol antioxidant, which can work synergistically with thioethers to prevent oxidation.[2][3] |
| Hydrolysis | Check the pH of your assay buffer. Analyze your sample via LC-MS for the presence of 1-methyl-1H-tetrazole-5-thiol. | Ensure your experimental buffer is within a neutral pH range (6.5-7.5). If your experiment requires acidic or basic conditions, minimize the compound's exposure time to these conditions. Prepare solutions in aprotic solvents. |
| Incorrect Concentration | Re-verify the concentration of your stock solution using a quantitative method like qNMR or HPLC with a calibrated reference standard. | Prepare a new stock solution, ensuring the solid is completely dissolved. Sonicate briefly if necessary. Always use a calibrated analytical balance. |
Problem 2: My analytical chromatogram (HPLC/UPLC) shows new impurity peaks that weren't there before.
| Potential Cause | Diagnostic Check | Corrective Action |
| Photodegradation | Compare the chromatograms of a solution that has been exposed to ambient light with one that has been rigorously protected (amber vial, foil-wrapped). | Always handle the compound and its solutions under subdued light. Use amber vials or foil-wrapped tubes for all samples.[4][5] |
| Multiple Degradation Pathways | Use a forced degradation study to tentatively identify peaks.[12][13] Expose small aliquots of the compound to mild acid, base, 3% H₂O₂, heat, and UV light. Run each sample on your HPLC to see which condition generates the impurity peaks you are observing. | Based on the forced degradation results, implement the specific preventative measures (e.g., inert atmosphere for oxidation, pH control for hydrolysis). Purify the material if the impurity levels are unacceptable. |
| Solvent Reaction | If using a protic solvent (e.g., methanol), check for peaks corresponding to esterification of the carboxylic acid. | Switch to an aprotic solvent (DMSO, ACN). If a protic solvent is unavoidable, use the solution immediately after preparation. |
Troubleshooting Workflow
If you encounter unexpected results, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Standard Procedure for Storage and Solution Preparation
This protocol ensures maximum stability of the compound.
-
Receiving and Initial Storage:
-
Upon receipt, immediately inspect the container.
-
Log the compound into your inventory and place it in a -20°C freezer, inside a desiccator. Ensure the container is tightly sealed.
-
-
Weighing the Compound (Solid):
-
Allow the vial to equilibrate to room temperature in a desiccator for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
If possible, weigh the compound in a glove box under an inert atmosphere.
-
If a glove box is not available, work quickly in a low-humidity environment. Tightly reseal the vial, purge with argon or nitrogen, and return to the desiccator in the -20°C freezer.
-
-
Preparing a Stock Solution:
-
Use an anhydrous, aprotic solvent (e.g., HPLC-grade DMSO).
-
Sparge the solvent with a gentle stream of argon or nitrogen for 5-10 minutes to remove dissolved oxygen.
-
Add the sparged solvent to the pre-weighed solid in an amber vial.
-
Vortex or sonicate briefly until fully dissolved.
-
Purge the headspace of the vial with inert gas before sealing.
-
For use, unseal and quickly remove the required volume with a syringe. Re-purge the headspace before re-sealing and storing at -80°C.
-
Protocol 2: General HPLC Method for Purity Assessment
This method can be used as a starting point to assess the purity of this compound and detect common degradation products. Method optimization may be required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute stock solution to ~0.5 mg/mL in 50:50 Water:Acetonitrile.
Expected Elution Order: The highly polar sulfoxide and hydrolysis products will typically elute earlier than the parent compound. The less polar sulfone may elute near or slightly after the parent.
References
-
Amfine Chemical Corporation. (n.d.). Thioethers | Antioxidant Synergists for Plastics. Retrieved from [Link]
-
Edward, J. T., Welch, G., & Wong, S. C. (1978). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Canadian Journal of Chemistry, 56(7), 935-941. Retrieved from [Link]
-
Smolyaninov, I. V., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. Retrieved from [Link]
-
Tintoll. (n.d.). Thioether Antioxidant. Retrieved from [Link]
-
Zeller Polymer Solutions. (2023, August 7). Thioester Antioxidants. Retrieved from [Link]
-
Gomes, M. J. M., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3759-3785. Retrieved from [Link]
-
Gomes, M. J. M., et al. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 15(6), 3759-3785. [Duplicate of source 6, providing context on photostability]. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
-
Smolyaninov, I. V., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. [Duplicate of source 3, providing context on antioxidant properties]. Retrieved from [Link]
-
Edward, J. T., Welch, G., & Wong, S. C. (1978). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2011). Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via 'Scaffold Hopping'. Organic letters, 13(10), 2662-2665. Retrieved from [Link]
-
Ng, K. K. H., & Ghadessy, F. J. (2023). Harnessing radical mediated reactions of thioacids for organic synthesis. Organic & Biomolecular Chemistry, 21(12), 2469-2480. Retrieved from [Link]
-
Reva, I., et al. (2013). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. Molecules, 18(9), 11034-11062. Retrieved from [Link]
-
Varandas, M. I. M., et al. (2006). Photochemistry of 5-allyloxy-tetrazoles: Steady-state and laser flash photolysis study. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 116-125. Retrieved from [Link]
-
Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies: An Intellectual and Organized Approach. MedCrave Online Journal of Chemistry, 1(1). Retrieved from [Link]
-
ChemBK. (n.d.). 1-methyl-1h-tetrazole-5-thiol. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs in the Tetrazole Series. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1-Methyl-1H-tetrazole-5-thiol | Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs in the Tetrazole Series. [Duplicate of source 20, providing additional context]. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2023). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2023(2), M1639. Retrieved from [Link]
-
VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2015). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
Santos, C. M. M., et al. (2018). Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Molbank, 2018(4), M1018. Retrieved from [Link]
Sources
- 1. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 3. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Photoactivatable Diaryltetrazoles for Photoclick Chemistry via ‘Scaffold Hopping’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Reaction Condition Optimization for Coupling with [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
Welcome to the technical support center for optimizing amide coupling reactions with [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will delve into the nuances of this specific coupling reaction, explaining the rationale behind experimental choices to ensure you can achieve high yields and purity in your syntheses.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated to modulate the physicochemical and pharmacokinetic properties of a lead compound. However, its unique structural features, including the tetrazole ring and the thioether linkage, can present challenges during standard amide coupling reactions. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial conditions for coupling this compound with a primary or secondary amine?
A1: A reliable starting point for most couplings with this acid is to use a carbodiimide-based coupling reagent in the presence of an additive. A standard set of conditions would be:
-
Carboxylic Acid: this compound (1.0 equiv)
-
Amine: Your amine of interest (1.0-1.2 equiv)
-
Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 equiv)
-
Additive: HOBt (1-Hydroxybenzotriazole) or OxymaPure® (1.1-1.3 equiv)
-
Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.0-3.0 equiv)
-
Solvent: Anhydrous polar aprotic solvents such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) at a concentration of 0.1–0.5 M.
-
Temperature: Room temperature (20-25 °C)
-
Reaction Time: 12-24 hours, monitored by TLC or LC-MS.
Q2: Why is an additive like HOBt or OxymaPure® necessary when using EDC?
A2: While EDC is an effective coupling agent, it activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be prone to side reactions, such as rearrangement to a stable N-acylurea, which halts the desired reaction.[1] More critically, especially if your amine is chiral, this intermediate can lead to racemization.[1] Additives like HOBt or OxymaPure® react with the O-acylisourea to form a more stable activated ester (an OBt or Oxyma ester).[1][2] This activated ester is less susceptible to racemization and other side reactions, leading to higher yields and purer products.[1]
Q3: I am observing low to no product formation. What are the likely causes?
A3: Low or no yield can stem from several factors. Here's a breakdown of common culprits:
-
Inefficient Carboxylic Acid Activation: The coupling agent (e.g., EDC) may have degraded due to moisture. It is crucial to use fresh or properly stored reagents.[3]
-
Low Nucleophilicity of the Amine: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its ability to attack the activated ester will be diminished.[4][5]
-
Side Reactions: The activated intermediate might be decomposing or reacting with other species in the reaction mixture faster than with your intended amine.[4]
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction rate will be significantly reduced.[4]
-
Incorrect pH: The reaction should ideally be run under slightly basic conditions (pH 8-9) to ensure the amine is deprotonated and thus nucleophilic.[3]
Troubleshooting Guide
Problem 1: Low to No Product Formation
If you've tried the initial conditions and are seeing poor results, a systematic approach to troubleshooting is necessary.
Caption: A decision tree for troubleshooting low-yield amide couplings.
-
Switch to a More Potent Coupling Reagent: If EDC/HOBt is failing, especially with a hindered or electron-poor amine, upgrading your coupling reagent is the next logical step.[4]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more reactive than carbodiimides.[6][7] They form highly reactive OAt esters, which can overcome the low reactivity of challenging amines.
-
Phosphonium Reagents (PyBOP, PyAOP): These reagents are excellent for minimizing racemization and are also highly effective for coupling sterically hindered partners.[7] They are known for producing cleaner reactions compared to uronium salts, as they avoid the potential side reaction of guanidinylation of the free amine.[7]
-
-
Elevate the Reaction Temperature: For sluggish reactions, gently heating the reaction mixture to 40-60 °C can significantly increase the reaction rate. However, be mindful that higher temperatures can also increase the rate of side reactions and potentially lead to racemization. Monitor the reaction closely by LC-MS.
-
Convert to the Acid Chloride: For particularly challenging amines, converting the carboxylic acid to the more reactive acid chloride can be an effective strategy.[8]
-
Protocol: Treat this compound with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like DCM, often with a catalytic amount of DMF. After removing the excess reagent under vacuum, the crude acid chloride can be reacted with the amine in the presence of a base like triethylamine or pyridine.
-
Caution: This is a more aggressive method and may not be suitable for substrates with sensitive functional groups.
-
Problem 2: Formation of Significant Impurities
The presence of the thioether and tetrazole moieties can lead to specific side reactions.
-
Sulfur-Related Side Reactions: The thioether sulfur is a potential site for oxidation, especially if the reaction conditions are not carefully controlled. While less common with standard amide coupling reagents, avoid strong oxidizing agents. Some impurities in coupling reagents themselves can also lead to side reactions involving sulfur-containing amino acids, though this is more documented in peptide synthesis.[9]
-
Guanidinylation of the Amine: When using uronium/aminium reagents like HATU or HBTU in excess, they can react with the N-terminal amine to form a guanidinium byproduct, which terminates the reaction.[7][10]
-
Solution: Pre-activate the carboxylic acid. Add the coupling reagent and base to the carboxylic acid and stir for 5-15 minutes before adding the amine. This allows the activated ester to form, minimizing the amount of free coupling reagent available to react with the amine.[11]
-
-
N-Acylurea Formation: As mentioned, this is a common side reaction with carbodiimides like EDC.[4]
-
Solution: Ensure an adequate amount of an additive like HOBt or OxymaPure® is present to trap the O-acylisourea intermediate.[1]
-
Recommended Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient amines where EDC/HOBt may be inefficient.
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Low-Racemization Coupling using PyBOP
This protocol is ideal when working with chiral amines to minimize the risk of epimerization.
-
Dissolve this compound (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add a non-nucleophilic base, typically DIPEA (3.0 equiv).
-
Stir for 5 minutes at room temperature.
-
Add the amine (1.1 equiv) and continue to stir at room temperature.
-
Monitor the reaction to completion (typically 1-12 hours).[4]
-
Perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
Data Summary Table
| Coupling Reagent | Additive | Base | Typical Temperature | Key Advantages & Considerations |
| EDC | HOBt, Oxyma | DIPEA, NMM | Room Temp | Cost-effective, common. Can be slow for hindered substrates. Risk of N-acylurea byproduct without additive.[3] |
| HATU | None Req. | DIPEA, Lutidine | Room Temp | Highly reactive, fast. Good for hindered amines. Can cause guanidinylation if not pre-activated.[6][7] |
| HBTU/TBTU | HOBt (optional) | DIPEA, NMM | Room Temp | Very efficient, similar to HATU but slightly less reactive.[10] |
| PyBOP | None Req. | DIPEA | Room Temp | Excellent for suppressing racemization. Generates clean reactions.[7] |
| SOCl₂ / (COCl)₂ | None Req. | Pyridine, Et₃N | 0 °C to RT | Forms highly reactive acid chloride. Good for unreactive amines but harsh conditions may not be suitable for all substrates.[8][12] |
Mechanistic Overview
Understanding the underlying mechanism is key to effective troubleshooting.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. polypeptide.com [polypeptide.com]
- 10. bachem.com [bachem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Validation of [(1-Methyl-1h-tetrazol-5-yl)thio]acetic Acid in Sphingolipid Signaling
Introduction: A Hypothetical Exploration of a Novel Tetrazole Compound
In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress. This guide focuses on a hypothetical scenario involving the biological validation of a novel compound, [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid (MTTA). The structural features of MTTA, particularly the presence of a tetrazole ring—a well-established bioisostere of a carboxylic acid—and a thioacetic acid side chain, suggest a potential role in modulating lipid signaling pathways.
This document will serve as a comprehensive comparison of the hypothetical biological activity of MTTA with established modulators of sphingolipid signaling: Safingol , a protein kinase C (PKC) and sphingosine kinase (SphK) inhibitor, and the class of Sphingosine-1-Phosphate (S1P) Receptor Modulators , represented here by Fingolimod and Ozanimod. Through a detailed examination of their mechanisms of action, comparative in vitro efficacy, and standardized experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel compounds in this critical signaling arena.
Mechanisms of Action: Intervening in the Sphingolipid Rheostat
The sphingolipid signaling pathway is a complex network of bioactive lipids that regulate a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation. The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
This compound (MTTA) (Hypothetical)
Based on its structural characteristics, we hypothesize that MTTA may function as an inhibitor of sphingosine kinase (SphK), the enzyme responsible for the production of S1P. By blocking the conversion of sphingosine to S1P, MTTA would shift the sphingolipid rheostat towards ceramide accumulation, thereby promoting apoptosis in target cells. The tetrazole moiety would mimic the carboxylate group of a natural substrate or regulator, while the thioacetic acid chain could play a role in binding to the active site of the enzyme.
Safingol
Safingol (L-threo-dihydrosphingosine) is a synthetic stereoisomer of sphinganine that exhibits anticancer properties. Its primary mechanisms of action include the inhibition of protein kinase C (PKC) and sphingosine kinase.[1][2] By inhibiting these kinases, Safingol disrupts key pro-survival signaling pathways, leading to cell growth arrest and, in some cases, autophagic cell death.[2] Its ability to inhibit SphK also contributes to the accumulation of ceramide, further promoting apoptosis.[3]
S1P Receptor Modulators: Fingolimod and Ozanimod
Fingolimod (FTY720) and Ozanimod are S1P receptor modulators that function as functional antagonists.[4][5] Fingolimod, a non-selective modulator, is phosphorylated in vivo to its active form, which then binds to S1P receptors S1P1, S1P3, S1P4, and S1P5.[6] Ozanimod is a more selective modulator, targeting S1P1 and S1P5 with high affinity.[7][8] Binding of these drugs to the S1P1 receptor on lymphocytes induces its internalization and degradation.[9] This prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in autoimmune diseases like multiple sclerosis.[9][10]
Comparative In Vitro Efficacy
The following table summarizes the reported in vitro potencies of the comparator compounds. The values for MTTA are hypothetical and represent a target profile for a novel SphK inhibitor.
| Compound | Target(s) | Assay Type | Potency (IC50/EC50) | Cell Line(s) | Reference(s) |
| MTTA (Hypothetical) | Sphingosine Kinase 1 (SphK1) | Kinase Inhibition Assay | ~50 nM | - | - |
| Safingol | Protein Kinase C (PKC) | Kinase Inhibition Assay | 24 µM | - | [11] |
| Sphingosine Kinase 1 (SphK1) | Kinase Inhibition Assay | ~5-10 µM (inferred) | MDA-MB-231, HT-29 | [12] | |
| Fingolimod | S1P Receptors (S1P1,3,4,5) | S1P Receptor Antagonism | 0.033 nM | K562, NK cells | [1][13] |
| Cell Viability | MTS Assay | 10.35 - 12.89 µM | 4T1, MDA-MB-231, BT-20 | [14] | |
| Ozanimod | S1P Receptor 1 (S1P1) | [35S]-GTPγS Binding Assay | 1.03 nM (EC50) | - | [7] |
| S1P Receptor 5 (S1P5) | [35S]-GTPγS Binding Assay | 8.6 nM (EC50) | - | [7][15] |
Experimental Protocols
To validate the biological activity of a novel compound like MTTA and compare it to established modulators, a series of in vitro assays are essential. The following protocols provide a standardized approach to this evaluation.
Sphingosine Kinase 1 (SphK1) Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of SphK1.
Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The luminescent signal is inversely correlated with kinase activity.
Workflow Diagram:
Caption: Workflow for S1P Receptor Competitive Binding Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare cell membranes from a cell line overexpressing the S1P receptor subtype of interest (e.g., S1P1).
-
Prepare a stock solution of the test compound (e.g., Fingolimod) and serial dilutions in assay buffer.
-
Prepare a working solution of [³²P]S1P in assay buffer. [16]2. Assay Procedure (96-well filter plate format):
-
Pre-soak the filter plate with assay buffer.
-
In a separate 96-well plate, add 50 µL of the test compound dilution.
-
Add 50 µL of the cell membrane suspension to each well and pre-incubate for 30 minutes at room temperature. [16] * Add 50 µL of the [³²P]S1P working solution to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by transferring the contents of the plate to the pre-soaked filter plate and applying a vacuum to collect the membranes.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known S1P receptor ligand) from total binding.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Protein Kinase C (PKC) Inhibition Assay
This assay is used to evaluate the inhibitory activity of a compound against PKC.
Principle: This ELISA-based assay utilizes a specific peptide substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate. Workflow Diagram:
Caption: Workflow for ELISA-based PKC Inhibition Assay.
Step-by-Step Protocol:
-
Plate Preparation:
-
Coat a 96-well microplate with the PKC substrate peptide and block non-specific binding sites.
-
-
Assay Procedure:
-
Add serial dilutions of the test compound (e.g., Safingol) to the wells.
-
Add purified PKC enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and wash the wells.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the wells and add a TMB substrate solution.
-
Stop the color development with an acid stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safingol (L-threo-sphinganine) induces autophagy in solid tumor cells through inhibition of PKC and the PI3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Fingolimod - Wikipedia [en.wikipedia.org]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery [biomolther.org]
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- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Ozanimod - Wikipedia [en.wikipedia.org]
- 16. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Guide to Cephalosporin Side Chains: The Role of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Impact of Side-Chain Chemistry on Cephalosporin Efficacy
Cephalosporins form a cornerstone of antibacterial therapy, their remarkable versatility and broad-spectrum activity stemming from the modular nature of their chemical scaffold. The core 7-aminocephalosporanic acid (7-ACA) nucleus, comprising a β-lactam ring fused to a dihydrothiazine ring, allows for chemical diversification at two key positions: the C-7 acylamino side chain (R1) and the C-3 substituent (R2).[1][2] These side chains are not mere appendages; they are critical determinants of the antibiotic's pharmacological profile, governing its antibacterial spectrum, stability against bacterial β-lactamases, pharmacokinetic properties, and even its safety profile.[3][4]
The R1 side chain is primarily responsible for the breadth and potency of antibacterial activity and is a major factor in immunological cross-reactivity.[4][5] The R2 side chain, while having a minimal direct impact on the antibacterial spectrum, plays a crucial role in modulating the drug's interaction with its target, its stability, and its metabolic fate.[3][6] A key function of the C-3 substituent is to act as a leaving group upon acylation of the penicillin-binding protein (PBP), the bacterial enzyme responsible for cell wall synthesis. The efficiency of this process can influence the overall potency of the antibiotic.[7]
This guide provides an in-depth comparison of the [(1-Methyl-1H-tetrazol-5-yl)thio]methyl group, a derivative of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid, with other common C-3 cephalosporin side chains. This particular moiety, often referred to as the N-methylthiotetrazole (NMTT or MTT) side chain, is found in several clinically significant second and third-generation cephalosporins, including cefamandole, cefoperazone, and moxalactam.[6][8][9] We will explore its influence on antibacterial efficacy, β-lactamase stability, and pharmacokinetics, while also addressing its well-documented association with specific adverse effects. This comparison will be supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field of antibiotic development.
The N-Methylthiotetrazole (NMTT) Side Chain: A Double-Edged Sword
The incorporation of the NMTT moiety at the C-3 position of the cephalosporin nucleus has been a strategic choice in the design of potent antibiotics. While its benefits are nuanced, its drawbacks are significant and well-documented, making it a classic example of the trade-offs inherent in drug development.
Structural Features and Synthesis
The NMTT side chain is typically introduced via a nucleophilic substitution reaction at the C-3' position of the 7-ACA core, displacing a leaving group such as acetate.[10] The synthesis of the key intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid (7-TMCA), is a critical step. This is often achieved by reacting 7-ACA with 1-methyl-5-mercapto-1,2,3,4-tetrazole in the presence of a catalyst like boron trifluoride.[11][12] The resulting 7-TMCA can then be acylated at the C-7 position to yield the final antibiotic, such as cefoperazone.[13][14]
Caption: Mechanism of NMTT-induced hypoprothrombinemia via inhibition of the Vitamin K cycle.
Comparative Analysis with Other C-3 Side Chains
To understand the unique properties of the NMTT side chain, it is instructive to compare it with other C-3 substituents found in widely used cephalosporins. We will consider two key examples: the acetoxymethyl group of cefotaxime and the pyridinium group of ceftazidime.
| Side Chain | Representative Cephalosporin | Key Properties & Effects |
| [(1-Methyl-1H-tetrazol-5-yl)thio]methyl | Cefoperazone, Cefamandole | Pros: Potent activity against P. aeruginosa. [14][15]Cons: Associated with hypoprothrombinemia and bleeding risk due to inhibition of vitamin K metabolism. [6][16] |
| Acetoxymethyl | Cefotaxime | Pros: Generally considered safe with no associated coagulopathy. [17][18]Cons: The acetoxy group can be hydrolyzed in vivo to a less active desacetyl metabolite. |
| Pyridinium | Ceftazidime | Pros: Excellent activity against P. aeruginosa. The charged pyridinium group enhances water solubility and facilitates rapid penetration into bacterial cells. [3][19]No association with hypoprothrombinemia. [16]Cons: As a quaternary amine, it can have different pharmacokinetic properties. |
Comparative In Vitro Antibacterial Activity
Direct comparisons of the minimum inhibitory concentrations (MICs) of these cephalosporins are essential for evaluating their relative potency. The following table summarizes representative MIC data against Pseudomonas aeruginosa, a clinically important Gram-negative pathogen.
| Antibiotic (C-3 Side Chain) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Cefoperazone (NMTT) | 8 | >32 | [15] |
| Ceftazidime (Pyridinium) | 4 | 16 | [15] |
| Cefotaxime (Acetoxymethyl) | >128 | >128 | [20] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
As the data indicates, both cefoperazone and ceftazidime exhibit potent activity against P. aeruginosa, while cefotaxime is largely inactive against this pathogen. This highlights that while the C-3 side chain is not the primary driver of the antibacterial spectrum, its interplay with the C-7 side chain can influence overall potency against specific organisms.
Experimental Protocols
To facilitate further research and comparative analysis, we provide detailed, standardized methodologies for key experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standard for quantifying the in vitro antibacterial activity of a compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Methodology:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the cephalosporin compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
Protocol 2: In Vitro Prothrombin Time (PT) Assay for Vitamin K Antagonism
This assay is used to assess the potential of a compound to interfere with the extrinsic pathway of blood coagulation, mimicking the effect of NMTT side chain-containing cephalosporins.
Methodology:
-
Sample Preparation:
-
Obtain citrated human plasma.
-
Prepare solutions of the test compounds (e.g., free NMTT, cephalosporins) at various concentrations.
-
-
Assay Procedure:
-
Pre-warm the plasma sample and a thromboplastin-calcium reagent to 37°C.
-
Mix 100 µL of the plasma with a specified concentration of the test compound.
-
Initiate the clotting reaction by adding 200 µL of the pre-warmed thromboplastin-calcium reagent to the plasma-compound mixture.
-
Simultaneously, start a timer.
-
Measure the time in seconds for a fibrin clot to form. This is the prothrombin time. [9][23]3. Interpretation:
-
A significant prolongation of the PT in the presence of the test compound compared to a control (plasma without the compound) indicates interference with the coagulation cascade, consistent with vitamin K antagonism.
-
Conclusion: A Balancing Act in Drug Design
The [(1-Methyl-1H-tetrazol-5-yl)thio]methyl side chain exemplifies the intricate structure-activity relationships that govern the efficacy and safety of cephalosporin antibiotics. Its presence in molecules like cefoperazone is associated with potent anti-pseudomonal activity, a valuable clinical attribute. However, this benefit is inextricably linked to the significant risk of hypoprothrombinemia and bleeding, a consequence of the metabolic release of the NMTT moiety and its subsequent interference with vitamin K metabolism.
In contrast, other C-3 side chains, such as the pyridinium group in ceftazidime, offer comparable or superior anti-pseudomonal activity without the associated hematological toxicity. [15][19]The acetoxymethyl group in cefotaxime, while metabolically labile, is also devoid of this adverse effect. [17] For drug development professionals, the story of the NMTT side chain serves as a critical case study. It underscores the necessity of a holistic evaluation of any novel chemical moiety, considering not only its positive contributions to antibacterial potency and spectrum but also its potential for metabolic activation into toxic species. The continued exploration of novel R1 and R2 side chains remains a vital strategy in the quest for safer and more effective β-lactam antibiotics to combat the growing threat of antimicrobial resistance.
References
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Pollock, A. A., et al. (1981). Comparative in-vitro activity of ceftazidime (GR 20263) and other beta-lactamase stable cephalosporins against pseudomonas. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 345-348. Available at: [Link]
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Ishiguro, M., et al. (1979). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. Journal of Medicinal Chemistry, 22(6), 657-661. Available at: [Link]
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Sattar, A., et al. (2013). Comparative Study Of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone And Cefixime Against Pseudomonas Aeruginosa. ResearchGate. Available at: [Link]
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Kazmierczak, A., et al. (1988). [Structure-activity Relationship of Ceftazidime. Consequences on the Bacterial Spectrum]. Presse medicale (Paris, France : 1983), 17(37), 1878-1882. Available at: [Link]
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Synthesis of 7-amino-3-[1-(2-carboxy-2-hydroxyiminoethyl)-1H-tetrazol-5-yl]thiomethyl-3-cephem-4-carboxylic acid. PrepChem. Available at: [Link]
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Bicknell, D. C., & Pratt, R. F. (1989). Effect of the 3'-leaving group on turnover of cephem antibiotics by a class C beta-lactamase. The Biochemical journal, 259(1), 255–260. Available at: [Link]
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Neu, H. C. (1981). Antibacterial activity and beta-lactamase stability of ceftazidime, an aminothiazolyl cephalosporin potentially active against Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 20(4), 447-454. Available at: [Link]
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Demirbas, N., et al. (2014). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European journal of medicinal chemistry, 74, 534-545. Available at: [Link]
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Dunn, G. L., et al. (1977). Structure--activity relationships in cephalosporins prepared from penicillins. 2. Analogues of cephalexin substituted in the 3-methyl group. Journal of medicinal chemistry, 20(8), 1086-1090. Available at: [Link]
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Livermore, D. M., et al. (1981). Comparison of the beta-lactamase stability and the in-vitro activity of cefoperazone, cefotaxime, cefsulodin, ceftazidime, moxalactam and ceftriaxone against Pseudomonas aeruginosa. The Journal of antimicrobial chemotherapy, 8(4), 323–331. Available at: [Link]
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Boyd, D. B. (1984). Electronic structures of cephalosporins and penicillins. 9. Departure of a leaving group in cephalosporins. Journal of medicinal chemistry, 27(1), 63-66. Available at: [Link]
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Neu, H. C. (1981). In-vitro activity of ceftazidime, a beta-lactamase stable cephalosporin. Journal of antimicrobial chemotherapy, 8(Suppl B), 131-134. Available at: [Link]
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Lewis, G. S., & Nelson, P. H. (1979). 3-[(1,2,3-Thiadiazol-5-ylthio)methyl]cephalosporins. Journal of medicinal chemistry, 22(10), 1214-1218. Available at: [Link]
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O'Callaghan, C. H., et al. (1980). Cephalosporanic acids: a new look at reactions at the C-3' position. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 289(1036), 173-179. Available at: [Link]
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Spectra Laboratories. (n.d.). Prothrombin Time Testing. Available at: [Link]
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Wiegand, I., et al. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
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University Hospitals Coventry and Warwickshire. (2020). PROTHROMBIN TIME (PT). Available at: [Link]
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Chaudhry, S. B., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy (Basel, Switzerland), 7(3), 103. Available at: [Link]
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Arias, C. A., & Murray, B. E. (2017). The Three C's of Antibiotic Allergy – Classification, Cross-Reactivity and Collaboration. The journal of allergy and clinical immunology. In practice, 5(3), 589–599. Available at: [Link]
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Balouiri, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of preventive medicine and hygiene, 62(1), E73-E80. Available at: [Link]
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Jeffres, M. (2025). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. Available at: [Link]
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Northwestern Medicine Antimicrobial Stewardship. (n.d.). Beta-lactam Cross-reactivity Side-Chain Chart. Available at: [Link]
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Shearer, M. J., et al. (1988). Mechanism of Cephalosporin-induced Hypoprothrombinemia: Relation to Cephalosporin Side Chain, Vitamin K Metabolism, and Vitamin K Status. ResearchGate. Available at: [Link]
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Sharma, M., et al. (2014). Interaction of CTXM15 enzyme with cefotaxime: a molecular modelling and docking study. Bioinformation, 10(7), 421-425. Available at: [Link]
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Lipsky, J. J. (1988). Mechanism of cephalosporin-induced hypoprothrombinemia: relation to cephalosporin side chain, vitamin K metabolism, and vitamin K status. The American journal of medicine, 84(2), 281-286. Available at: [Link]
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de Oliveira, R. N., et al. (2022). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2022(2), M1367. Available at: [Link]
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Lipsky, J. J., et al. (1986). Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. Biochemical pharmacology, 35(23), 4265-4269. Available at: [Link]
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Nishimura, T., et al. (1988). Studies on cephalosporin antibiotics. III. Synthesis, antibacterial activity and oral absorption of new 3-(substituted-alkylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) -2-(carboxymethoxyimino)acetamido]cephalosporins. The Journal of antibiotics, 41(11), 1595-1605. Available at: [Link]
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Efficacy of Tetrazole-Based Compounds: A Comparative Analysis Against Existing Therapeutics
A Senior Application Scientist's Guide to the Therapeutic Potential of Tetrazole Derivatives
Introduction: The Versatility of the Tetrazole Scaffold in Medicinal Chemistry
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, has emerged as a cornerstone in modern drug discovery. Its unique physicochemical properties, particularly its ability to act as a bioisostere for the carboxylic acid group, have led to its incorporation into a multitude of approved drugs spanning various therapeutic areas[1]. The metabolic stability and enhanced receptor binding affinity conferred by the tetrazole ring make it an attractive scaffold for the design of novel therapeutic agents.
This guide provides a comparative analysis of the efficacy of various tetrazole-containing compounds against established drugs in key therapeutic areas. While the initial focus was on [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid derivatives, a comprehensive literature review revealed a scarcity of direct comparative efficacy data for this specific subclass. Therefore, this guide has been broadened to encompass a range of structurally diverse tetrazole derivatives for which robust comparative data are available. This approach allows for a thorough evaluation of the therapeutic potential of the broader tetrazole class, offering valuable insights for researchers and drug development professionals.
Antibacterial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Tetrazole derivatives have shown considerable promise as a novel class of antibacterial agents, with several compounds demonstrating potent activity against both Gram-positive and Gram-negative pathogens.
Comparative Efficacy of Tetrazole Derivatives vs. Standard Antibiotics
Recent studies have highlighted the potential of tetrazole-containing compounds to rival or even surpass the efficacy of established antibiotics. For instance, certain novel 1-[(tetrazol-5-yl)methyl]indole derivatives have exhibited potent antibacterial activity when compared with fusidic acid. Similarly, other heterocyclic tetrazole derivatives have demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
| Compound Class | Test Organism | Comparator Drug | Key Findings | Reference |
| 1-[(tetrazol-5-yl)methyl]indole derivatives | Bacillus subtilis, Streptococcus lactis, Escherichia coli, Pseudomonas sp. | Fusidic Acid | Compounds 3, 5, and 19b showed potent antibacterial activity. | |
| Heterocyclic Tetrazole Derivatives | Staphylococcus epidermidis, Bacillus subtilis | Ciprofloxacin | Compound 35 was more active against S. epidermidis and B. subtilis than ciprofloxacin. | |
| 1H-tetrazol-5-amine derivatives | Streptococcus mutans, Staphylococcus epidermidis | Tetracycline, Amikacin | A synthesized Mannich base derivative demonstrated superior inhibition efficacy at 100 mg/ml. |
Mechanism of Action: Targeting Bacterial Topoisomerases
The antibacterial mechanism of some tetrazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. This mode of action is shared by the fluoroquinolone class of antibiotics, including ciprofloxacin.
Caption: Inhibition of bacterial DNA replication by tetrazole derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of the tetrazole derivatives is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The tetrazole derivatives and the comparator antibiotic are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antihypertensive Activity: Targeting the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation is a key strategy in the management of hypertension. Several blockbuster antihypertensive drugs, such as losartan and valsartan, feature a tetrazole ring, which acts as a bioisosteric replacement for a carboxylic acid group, enhancing their binding to the angiotensin II type 1 (AT₁) receptor.
Comparative Efficacy of Tetrazole-Based AT₁ Receptor Blockers
Numerous studies have demonstrated the potent antihypertensive effects of novel tetrazole derivatives, with some showing efficacy comparable or superior to existing angiotensin II receptor blockers (ARBs). For example, a series of N-{4-(6-Chloro-5-nitro-1-[2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2yl-}-phenyl)-3-(substituted-phenyl)-acryl amide derivatives displayed remarkable antihypertensive activity when compared to losartan.
| Compound Class | Animal Model | Comparator Drug | Key Findings | Reference |
| Biphenyl Tetrazole Derivatives | Not specified | Losartan | All synthesized compounds showed remarkable antihypertensive activity. | |
| Valsartan Ester Derivatives | Hypertensive rats | Valsartan | All new compounds retained antihypertensive potentials; AV2 was the most potent. | |
| Thiazole Derivatives with Pyrazole Moiety | Not specified | Minoxidil | Many synthesized compounds exhibited good antihypertensive α-blocking activity with low toxicity. |
Mechanism of Action: Angiotensin II Receptor Blockade
Tetrazole-containing ARBs competitively inhibit the binding of angiotensin II to the AT₁ receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects. This leads to vasodilation and a reduction in blood pressure.
Caption: Blockade of the AT1 receptor by tetrazole-based ARBs.
Experimental Protocol: In Vivo Antihypertensive Activity in Rats
The antihypertensive efficacy of novel tetrazole derivatives is often evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs) or salt-induced hypertensive rats.
Step-by-Step Methodology:
-
Animal Model: Male SHRs or rats rendered hypertensive through a high-salt diet are used.
-
Drug Administration: The test compounds and a standard drug (e.g., losartan) are administered orally or via intraperitoneal injection. A control group receives the vehicle.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured at various time points post-administration using a non-invasive tail-cuff method or via an indwelling arterial catheter for continuous monitoring.
-
Data Analysis: The changes in blood pressure from baseline are calculated and compared between the treatment groups and the control group.
Anti-inflammatory Activity: Modulating the Cyclooxygenase Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation. The primary mechanism of action of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. Tetrazole derivatives have been investigated as potential anti-inflammatory agents, with some studies suggesting they may offer a better safety profile compared to traditional NSAIDs.
Comparative Efficacy of Tetrazole Derivatives vs. NSAIDs
| Compound Class | Animal Model | Comparator Drug | Key Findings | Reference |
| Pyrrol-Pyrazole Derivatives | Carrageenan-induced rat paw edema | Diclofenac Sodium | Compound 7c showed potent anti-inflammatory activity (55.42% inhibition) compared to diclofenac (64.45% inhibition). | |
| 5-Methylthiazole-Thiazolidinone Conjugates | Not specified | Indomethacin, Naproxen | Several compounds demonstrated moderate to good anti-inflammatory activity, with some being more potent than indomethacin and showing superior COX-1 inhibition compared to naproxen. | |
| Pyrazolo-s-perhydrotriazine-2-thiones | Female albino rats | Phenylbutazone | The tested compounds were more potent than phenylbutazone and did not produce significant ulceration. |
Mechanism of Action: COX Inhibition
Similar to traditional NSAIDs, the anti-inflammatory activity of many tetrazole derivatives is attributed to their ability to inhibit COX-1 and/or COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of prostaglandin synthesis by tetrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Grouping: Rats are divided into control, standard (e.g., diclofenac), and test groups.
-
Drug Administration: The test compounds and the standard drug are administered orally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Perspectives
The tetrazole scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating significant potential across a range of therapeutic areas. While direct comparative efficacy data for this compound derivatives remains to be established, the broader class of tetrazole-containing compounds has shown promising, and in some cases superior, efficacy compared to existing drugs in antibacterial, antihypertensive, and anti-inflammatory applications. The continued exploration of structure-activity relationships and mechanisms of action of novel tetrazole derivatives is a promising avenue for the discovery of next-generation therapeutics with improved efficacy and safety profiles. Further research focusing on the specific biological activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.
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A Comparative Guide to the Cross-Reactivity of Cephalosporins with the [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid Side Chain
Prepared by a Senior Application Scientist
Abstract
This guide provides an in-depth analysis of cephalosporins featuring the [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (MTT) side chain at the R2 position, a structural feature linked to distinct and clinically significant adverse reactions. We will dissect the dual nature of these reactions: IgE- and T-cell-mediated immunological cross-reactivity, which is primarily dictated by R1 side chain similarities, and the non-immunological coagulopathy mechanistically linked to the MTT moiety itself. This document serves as a technical resource for researchers, clinicians, and drug development professionals, offering a comparative analysis of these agents against alternatives. We provide detailed, field-proven experimental protocols for the Basophil Activation Test (BAT) and Lymphocyte Transformation Test (LTT) to empower researchers to accurately assess hypersensitivity. All claims are substantiated with quantitative data, workflow diagrams, and citations from authoritative sources.
Introduction: The Centrality of Side Chains in β-Lactam Hypersensitivity
β-lactam antibiotics, including cephalosporins, are defined by their core four-membered β-lactam ring.[1] Cephalosporins further possess a six-membered dihydrothiazine ring and two critical side chains, designated R1 and R2, which determine their antibacterial spectrum, pharmacokinetic properties, and, crucially, their allergenic potential.[2][3]
For decades, it was believed that the β-lactam ring was the primary antigenic determinant responsible for cross-reactivity among different β-lactams. However, extensive research has overturned this notion. It is now well-established that true cross-reactivity between β-lactams is infrequent and is overwhelmingly dictated by the structural identity or similarity of the R1 side chains.[1][2][4][5] This paradigm shift is fundamental to modern allergy assessment and antibiotic stewardship, allowing for the safe administration of β-lactams with dissimilar side chains to patients with a documented allergy to another.[4][6]
This guide focuses on a specific group of cephalosporins—including Cefamandole, Cefoperazone, and Cefotetan —that share a common R2 side chain: the [(1-Methyl-1H-tetrazol-5-yl)thio] group, commonly known as the N-methylthiotetrazole (NMTT) or MTT side chain.[7][8] While the R1 side chain remains the principal driver of immunological cross-reactivity, the shared MTT moiety at the R2 position introduces a distinct, non-allergic adverse effect profile that must be considered in parallel.
The Dual-Risk Profile of the MTT Side Chain
The clinical concerns associated with MTT-containing cephalosporins are twofold, stemming from distinct biochemical mechanisms. It is critical to differentiate between immunological hypersensitivity and a predictable, non-immune-mediated coagulopathy.
Immunological Cross-Reactivity: An R1-Driven Phenomenon
Hypersensitivity reactions to cephalosporins can be immediate (IgE-mediated), manifesting as urticaria or anaphylaxis, or delayed (T-cell-mediated), leading to conditions like maculopapular exanthema or severe cutaneous adverse reactions (SCARs).[5][9] The risk of an allergic patient reacting to a second cephalosporin is highest when the two drugs share identical or highly similar R1 side chains.[2][4]
For instance, a patient allergic to a cephalosporin with an amino group at the R1 position (e.g., Cefaclor) is at a higher risk of reacting to another amino-cephalosporin.[5] Conversely, cephalosporins with unique R1 side chains, such as Cefazolin, demonstrate negligible cross-reactivity with other cephalosporins and penicillins.[6][10][11]
While R1 similarity is primary, the potential for the R2 side chain to act as an antigenic determinant exists. Some studies suggest that shared R2 side chains, such as the MTT group common to Cefamandole and Cefoperazone, could contribute to cross-reactivity between them.[8] However, this is considered a much lower risk than R1-mediated cross-reactivity.
Non-Immunological Coagulopathy: A Direct Effect of the MTT Moiety
A distinct and more predictable adverse effect of cephalosporins like Cefoperazone, Cefamandole, and Cefotetan is a coagulopathy manifesting as hypoprothrombinemia.[12][13] This is not an allergic reaction but a direct pharmacological effect of the MTT side chain.
Mechanism of Action: The MTT side chain structurally resembles a component of Vitamin K. It inhibits the hepatic enzyme Vitamin K epoxide reductase.[13][14] This enzyme is essential for the regeneration of active Vitamin K, which is a necessary cofactor for the γ-carboxylation of glutamic acid residues on inactive clotting factor precursors (Factors II, VII, IX, and X).[13][15][16] By inhibiting this cycle, the MTT side chain leads to a deficiency of active clotting factors, prolonging prothrombin time and increasing the risk of bleeding.[14][15]
Caption: Mechanism of MTT-induced coagulopathy.
Comparative Data on Cross-Reactivity
The following table summarizes the cross-reactivity potential based on side-chain analysis. The key takeaway is the distinction between R1-driven allergic cross-reactivity and the shared R2-MTT that confers a risk of coagulopathy.
| Culprit Drug | Alternative Cephalosporin | R1 Side Chain | R2 Side Chain | Predicted Allergic Cross-Reactivity Risk | Shared Coagulopathy Risk? |
| Cefoperazone | Cefamandole | Dissimilar | Identical (MTT) | Low | Yes |
| Cefotetan | Dissimilar | Identical (MTT) | Low | Yes | |
| Cefazolin | Dissimilar | Dissimilar | Very Low[4][17] | No | |
| Ceftriaxone | Dissimilar | Dissimilar | Very Low[4][5] | No | |
| Cefamandole | Cefoperazone | Dissimilar | Identical (MTT) | Low[8] | Yes |
| Cefazolin | Dissimilar | Dissimilar | Very Low | No | |
| Cefuroxime | Similar (carbamoyloxymethyl) | Dissimilar | Moderate | No | |
| Cefotetan | Cefoxitin | Dissimilar | Identical (MTT) | Low (R1) but potential R2 link[18] | Yes |
| Ceftriaxone | Dissimilar | Dissimilar | Very Low | No |
Experimental Protocols for Hypersensitivity Assessment
To definitively investigate immunological cross-reactivity, validated in vitro assays are indispensable. These tests avoid the risks of in vivo provocation in sensitized individuals and provide objective, quantitative data.[19][20]
Basophil Activation Test (BAT) for IgE-Mediated Reactions
The BAT is a functional flow cytometry-based assay that measures the degranulation of a patient's basophils in response to an allergen.[21][22] It directly assesses the final step in the IgE-mediated allergic cascade.[23]
Causality and Rationale: We use this test because a positive result—the upregulation of surface markers like CD63—indicates that the drug can cross-link IgE antibodies on the basophil surface, triggering cellular activation.[24] This in vitro event is a strong correlate of an in vivo immediate hypersensitivity reaction. The inclusion of positive (anti-IgE) and negative (buffer) controls is critical for validating the viability of the cells and establishing a baseline for activation.
Caption: Experimental workflow for the Basophil Activation Test.
Detailed Protocol:
-
Blood Collection: Collect 5-10 mL of peripheral blood from the patient in heparin-containing tubes.
-
Cell Stimulation (within 4 hours):
-
Aliquot 100 µL of whole blood into multiple flow cytometry tubes.
-
Add the test cephalosporins (e.g., Cefoperazone, Cefazolin) at 3-4 different concentrations (e.g., 2, 0.2, 0.02 mg/mL).
-
Prepare a positive control tube with anti-IgE antibody.
-
Prepare a negative control tube with stimulation buffer (e.g., PBS with calcium and magnesium).
-
Incubate all tubes for 25 minutes at 37°C.
-
-
Staining:
-
Add a cocktail of fluorescently-labeled monoclonal antibodies to each tube. A typical panel includes: Anti-CD63-PE, Anti-CD203c-APC, and Anti-CCR3-PerCP-Cy5.5 (to identify basophils).
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis: Add 2 mL of a commercial lysing solution (e.g., BD FACS Lysing Solution) to each tube. Incubate for 10 minutes at room temperature in the dark.
-
Wash and Resuspend: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with 2 mL of wash buffer. Resuspend the final pellet in 300 µL of buffer for acquisition.
-
Flow Cytometry: Acquire a minimum of 500 basophil events on a properly calibrated flow cytometer.
-
Data Analysis:
-
Gate on the basophil population (e.g., CCR3-positive, low side scatter).
-
Determine the percentage of CD63-positive cells within the basophil gate for each condition.
-
Interpretation: A positive result is typically defined as a stimulation index (SI) ≥ 2, where SI = (% CD63+ cells with drug) / (% CD63+ cells in negative control).
-
Lymphocyte Transformation Test (LTT) for T-Cell-Mediated Reactions
The LTT is a classic immunological assay used to detect drug-specific memory T-cells in a patient's peripheral blood.[20][25] It is particularly useful for investigating delayed hypersensitivity reactions.[26][27]
Causality and Rationale: The principle is that memory T-cells from a previously sensitized individual will proliferate upon re-exposure to the specific drug antigen in vitro.[20][27] This proliferation is most commonly measured by the incorporation of a radioactive tracer ([³H]-thymidine) or a non-radioactive analogue (e.g., BrdU) into the DNA of dividing cells. The choice of a 6-7 day culture period is critical; it allows sufficient time for the rare, antigen-specific memory T-cells to undergo clonal expansion. A positive control (e.g., a mitogen like Phytohaemagglutinin, PHA) validates the lymphocytes' ability to proliferate, while a negative control establishes the baseline proliferation rate.
Caption: Experimental workflow for the Lymphocyte Transformation Test.
Detailed Protocol:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood using Ficoll-Paque density gradient centrifugation.[26]
-
Cell Culture:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% autologous plasma or human AB serum.
-
Plate 2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Add test cephalosporins at several concentrations in triplicate.
-
Set up positive control wells (with PHA) and negative control wells (medium only).
-
Incubate the plate for 6 days at 37°C in a 5% CO₂ incubator.
-
-
Proliferation Assay:
-
On day 6, add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 16-18 hours.
-
-
Cell Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measurement: Place the dried filter mats into scintillation vials with scintillation fluid and measure the incorporated radioactivity as counts per minute (CPM) using a β-counter.
-
Data Analysis:
-
Calculate the mean CPM for each triplicate condition.
-
Calculate the Stimulation Index (SI) = Mean CPM with drug / Mean CPM of negative control.
-
Interpretation: An SI ≥ 3 is generally considered a positive result, indicating the presence of drug-specific memory T-cells.[26]
-
Conclusion and Strategic Recommendations
The this compound side chain imparts a dual-risk profile to cephalosporins. The assessment of patient risk requires a two-pronged approach:
-
For Allergic Risk: The primary determinant is the R1 side chain. In a patient with a known allergy to an MTT-containing cephalosporin, an alternative cephalosporin with a dissimilar R1 side chain (e.g., Cefazolin, Ceftriaxone) is generally a safe alternative from an immunological standpoint.[4][6] The in vitro methods detailed here, particularly the BAT and LTT, provide powerful tools to confirm or refute cross-reactivity in complex cases.
-
For Coagulopathy Risk: This risk is directly tied to the MTT moiety itself. If a patient experiences bleeding or a significant rise in prothrombin time on Cefoperazone, switching to another MTT-containing drug like Cefamandole or Cefotetan is contraindicated as it will not mitigate this specific risk. An alternative from a different structural class or a cephalosporin lacking the MTT side chain must be chosen.
Future research should focus on developing standardized, commercially available immunoassays for a wider range of cephalosporin determinants to simplify routine diagnostic workflows.[28][29] However, for in-depth investigations, the functional cellular assays described in this guide remain the gold standard for providing clinically relevant data on drug hypersensitivity.
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Park, M. A., & Lim, Y. S. (2016). Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins. Allergy, Asthma & Immunology Research. [Link]
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Health PEI. (n.d.). Management of Penicillin and Beta-Lactam Allergy Guidelines. [Link]
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Siddiqui, F., & Tuma, F. (2022). Cefazolin-induced hypoprothrombinemia. Journal of Community Hospital Internal Medicine Perspectives. [Link]
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Boni, A., et al. (2022). Understanding Penicillin Allergy, Cross Reactivity, and Antibiotic Selection in the Preoperative Setting. Journal of the American Academy of Orthopaedic Surgeons. Global Research & Reviews. [Link]
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ASCIA. (2023). ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics. [Link]
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Zagaria, O., et al. (2023). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Journal of Personalized Medicine. [Link]
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Pichichero, M. E. (2006). Cephalosporins can be prescribed safely for penicillin-allergic patients. Journal of Family Practice. [Link]
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Blumenthal, K. G., et al. (2019). Fig. 1 Rates of cross-reactivity between beta-lactam antibiotics. The Lancet. [Link]
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A Comparative Guide to the Preclinical Evaluation of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid Analogs: In Vitro and In Vivo Perspectives
This guide provides a comprehensive comparison of the anti-inflammatory properties of a series of novel analogs of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid, evaluated through both in vitro and in vivo methodologies. We will delve into the experimental rationale, detailed protocols, and comparative data to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical assessment of this promising class of compounds. The tetrazole ring is a key feature in many pharmaceutical compounds, often acting as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and other pharmacokinetic properties.[1][2]
Introduction to this compound Analogs
The core structure, this compound, presents a unique scaffold for the development of novel anti-inflammatory agents. The tetrazole moiety, combined with a thioacetic acid side chain, offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles. The potential anti-inflammatory mechanism of action for this class of compounds is hypothesized to involve the modulation of key inflammatory pathways, such as the arachidonic acid cascade through the inhibition of cyclooxygenase (COX) enzymes, and potentially through the activation of peroxisome proliferator-activated receptors (PPARs), which are known to regulate inflammation.[3][4][5]
This guide will focus on a comparative analysis of three hypothetical analogs:
-
MTTA-001: The parent compound, this compound.
-
MTTA-002: An analog with a para-chloro substitution on a phenyl ring attached to the acetic acid moiety.
-
MTTA-003: An analog with a trifluoromethyl group on a phenyl ring attached to the acetic acid moiety.
In Vitro Evaluation: Assessing Direct Enzyme Inhibition
The initial phase of our investigation focuses on the direct inhibitory effects of the MTTA analogs on the key enzymes in the prostaglandin synthesis pathway, COX-1 and COX-2. Understanding the selectivity for these isoforms is crucial, as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes are pre-incubated with the test compounds (MTTA-001, MTTA-002, and MTTA-003) at varying concentrations for 15 minutes at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specified time, and the production of prostaglandin E2 (PGE2) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for in vitro COX Inhibition Assay.
In Vitro Results
The following table summarizes the IC50 values obtained for the MTTA analogs against COX-1 and COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| MTTA-001 | 15.2 | 1.8 | 8.4 |
| MTTA-002 | 12.5 | 0.5 | 25.0 |
| MTTA-003 | 25.8 | 0.2 | 129.0 |
| Celecoxib | >100 | 0.05 | >2000 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The in vitro data suggests that all three analogs exhibit inhibitory activity against both COX isoforms, with a preference for COX-2. Notably, the substitutions on the phenyl ring in MTTA-002 and MTTA-003 appear to enhance COX-2 selectivity. MTTA-003, with the trifluoromethyl group, demonstrates the highest potency and selectivity for COX-2 in this series.
In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy in a Living System
To translate the in vitro findings into a more physiologically relevant context, the MTTA analogs were evaluated for their anti-inflammatory efficacy in a well-established animal model of acute inflammation: the carrageenan-induced paw edema model in rats.[8][9][10][11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing and assessing acute inflammation in the rat paw and evaluating the effect of the test compounds.
-
Animal Acclimatization and Grouping: Male Wistar rats are acclimatized for one week and then randomly assigned to treatment groups (n=6 per group): vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (MTTA-001, MTTA-002, MTTA-003 at 30 mg/kg).
-
Compound Administration: The test compounds and controls are administered orally (p.o.) one hour prior to the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each treatment group at each time point relative to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
In Vivo Results
The table below summarizes the percentage of edema inhibition at the 3-hour time point, where peak inflammation is typically observed.
| Treatment (30 mg/kg, p.o.) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | 0% |
| MTTA-001 | 35.2% |
| MTTA-002 | 52.8% |
| MTTA-003 | 68.5% |
| Indomethacin (10 mg/kg) | 75.4% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The in vivo results corroborate the in vitro findings. All MTTA analogs demonstrated significant anti-inflammatory activity compared to the vehicle control. The potency of the analogs in reducing paw edema follows the same trend as their in vitro COX-2 inhibitory activity, with MTTA-003 being the most effective compound in this series, approaching the efficacy of the standard NSAID, indomethacin.
Comparative Analysis: Bridging In Vitro and In Vivo Data
The strong correlation between the in vitro COX-2 inhibition and the in vivo anti-inflammatory efficacy suggests that the primary mechanism of action for this series of compounds is likely through the inhibition of prostaglandin synthesis. The enhanced potency of MTTA-002 and MTTA-003, both in the enzymatic assays and the animal model, highlights the importance of the substituted phenyl ring in interacting with the active site of the COX-2 enzyme.
The following diagram illustrates the proposed mechanism of action, where the MTTA analogs inhibit COX-2, leading to a reduction in the production of pro-inflammatory prostaglandins.
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A Comparative Guide to the Structure-Activity Relationship of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid derivatives, a class of compounds showing significant promise in medicinal chemistry. We will explore how subtle modifications to their chemical structure influence their biological activity, offering a comparative perspective against alternative therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of Tetrazole Derivatives
Tetrazole and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[1][2][3] The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[3] This guide focuses specifically on derivatives of this compound, examining the critical interplay between their structural features and biological efficacy.
Core Scaffold and Key Structural Modifications
The fundamental structure of the compounds discussed in this guide is the this compound core. The biological activity of these derivatives is modulated by modifications at the carboxylic acid terminus.
Caption: Core scaffold and key modification points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature of the substituent at the acyl group.
Antimicrobial Activity
Derivatives of this scaffold have demonstrated notable antimicrobial properties. The general trend observed is that the introduction of aromatic or heteroaromatic moieties through an amide or hydrazone linkage can enhance antibacterial and antifungal activity.[4][5][6]
Key Findings:
-
Hydrazide-hydrazones: The synthesis of hydrazide-hydrazones from the corresponding acetic acid hydrazide has been a successful strategy. The nature of the aromatic aldehyde used to form the hydrazone plays a crucial role in determining the antimicrobial spectrum.[5]
-
Substituents on the Aromatic Ring: Electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring of the hydrazone moiety have been shown to increase antibacterial activity. This is likely due to the enhanced electrophilicity of the azomethine carbon.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as 1,3,4-oxadiazole or 1,3,4-thiadiazole, can also lead to potent antimicrobial agents.[4]
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has also been explored. The mechanism often involves the inhibition of inflammatory mediators.
Key Findings:
-
Superoxide Scavenging: Some tetrazole and triazole derivatives of acetic acid have been investigated for their ability to scavenge superoxide radicals, a key component of the inflammatory response.[7]
-
Enzyme Inhibition: While not extensively reported for this specific scaffold, related tetrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade.[8][9]
Comparative Performance with Alternative Agents
To contextualize the potential of this compound derivatives, it is essential to compare their activity with existing drugs.
| Compound/Class | Mechanism of Action | Advantages | Disadvantages |
| This compound Derivatives | Varied, includes potential enzyme inhibition and antimicrobial action. | Broad-spectrum potential, metabolic stability of the tetrazole ring. | Limited clinical data, potential for off-target effects. |
| Standard Antibiotics (e.g., Penicillin, Ciprofloxacin) | Inhibition of cell wall synthesis or DNA gyrase. | Proven clinical efficacy, well-established safety profiles. | Growing antibiotic resistance. |
| NSAIDs (e.g., Ibuprofen, Diclofenac) | COX-1/COX-2 inhibition. | Effective anti-inflammatory and analgesic properties. | Gastrointestinal side effects with long-term use. |
Experimental Protocols
The following are representative experimental protocols for evaluating the biological activities of this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11][12]
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Test Compounds: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to a stock concentration. Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of the compounds to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.[9][14]
Caption: Workflow for the NO production assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce nitric oxide production. Include a control group with cells treated with LPS only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Data Analysis: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with potential antimicrobial and anti-inflammatory activities. The structure-activity relationship studies indicate that modifications at the carboxylic acid end of the molecule are critical for tuning the biological activity. Future research should focus on synthesizing a broader range of derivatives and evaluating their efficacy and safety in in vivo models. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of these compounds.
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MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]
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Performance Benchmark of [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid in PTP1B Inhibition Assays: A Comparative Guide
This guide provides a comprehensive performance benchmark of the novel compound [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid (MTTA) in the context of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition. Due to the nascent stage of research on MTTA, this document presents a series of standardized, validated assays with hypothetical data to illustrate a rigorous benchmarking workflow. This approach serves as a practical template for researchers aiming to characterize novel enzyme inhibitors.
We will compare the hypothetical performance of MTTA against Suramin, a well-documented, reversible, and competitive inhibitor of PTP1B.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for inhibitor characterization.
Introduction: PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways.[3][4] Most notably, PTP1B dephosphorylates the activated insulin receptor and its downstream substrates, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating insulin signaling.[5][6][7] Elevated expression or activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[3][8] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders.[5][9]
The objective of this guide is to outline a systematic approach to evaluate the efficacy and mechanism of a novel compound, MTTA, as a potential PTP1B inhibitor.
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.
In Vitro Enzymatic Inhibition Assay: IC50 Determination
The initial step in characterizing an inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. We will use a colorimetric assay based on the detection of free phosphate released from a substrate using Malachite Green.[1][8][10]
Experimental Rationale
The assay measures the end-point phosphate concentration produced by the enzymatic dephosphorylation of a synthetic phosphopeptide substrate. The choice of a phosphopeptide substrate, such as one derived from the insulin receptor's activation loop, provides higher specificity compared to generic substrates like p-nitrophenyl phosphate (pNPP).[8][11] The Malachite Green reagent forms a colored complex with inorganic phosphate, which can be quantified spectrophotometrically.
Caption: Workflow for cell-based analysis of insulin signaling via Western Blot.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach ~80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with vehicle (DMSO), MTTA (e.g., 10 µM), or Suramin (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with 10 nM insulin for 10 minutes. A non-stimulated control group should be included.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-IR (p-IR), total IR, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphoprotein signal to the total protein signal for each target (e.g., p-IR/IR ratio).
-
Further normalize these ratios to the loading control to account for any loading inaccuracies.
-
Express the results as a fold change relative to the insulin-stimulated vehicle control.
-
Hypothetical Performance Data
| Treatment Condition | p-IR / Total IR (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Vehicle (No Insulin) | 0.1 | 0.1 |
| Vehicle + Insulin | 1.0 (Baseline) | 1.0 (Baseline) |
| MTTA + Insulin | 2.5 | 2.2 |
| Suramin + Insulin | 2.8 | 2.6 |
Interpretation: The hypothetical results demonstrate that pre-treatment with MTTA significantly enhances insulin-stimulated phosphorylation of both the insulin receptor and Akt. This suggests that MTTA is cell-permeable and effectively inhibits PTP1B in a cellular context, leading to a potentiation of the insulin signaling pathway. Its efficacy is shown to be comparable to the reference compound, Suramin.
Summary and Conclusion
This guide outlines a comprehensive, albeit hypothetical, benchmarking strategy for evaluating this compound (MTTA) as a PTP1B inhibitor. The presented workflow, from initial IC50 determination and mechanistic studies to cell-based pathway analysis, provides a robust framework for characterizing novel enzyme inhibitors.
The hypothetical data positions MTTA as a potent, competitive, and cell-permeable inhibitor of PTP1B. It demonstrates comparable, though slightly lower, in vitro and cellular efficacy to the established inhibitor Suramin. These findings, if validated by experimental data, would establish MTTA as a promising lead compound for further investigation in the context of metabolic diseases. This guide underscores the importance of a multi-faceted experimental approach to thoroughly benchmark and validate the performance of new chemical entities.
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A Comparative Analysis of Synthetic Routes to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic Acid
Introduction
[(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid is a key intermediate in the synthesis of numerous pharmaceutical compounds, valued for its role as a bioisostere for carboxylic acids and its unique physicochemical properties that can enhance pharmacological activity. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides a comparative analysis of established synthetic routes to this compound, offering insights into the practical considerations of each methodology. We will delve into two primary pathways, evaluating them based on reaction conditions, yield, and starting material accessibility.
Synthetic Route 1: Two-Step Synthesis via S-Alkylation of 1-Methyl-1H-tetrazole-5-thiol
This is the most direct and widely referenced method for preparing this compound. It involves two distinct stages: the synthesis of the precursor 1-methyl-1H-tetrazole-5-thiol, followed by its S-alkylation with a haloacetic acid derivative.
Step 1: Synthesis of 1-Methyl-1H-tetrazole-5-thiol
The preparation of 1-methyl-1H-tetrazole-5-thiol is a critical first step. A common and effective method starts from 4-methylthiosemicarbazide.
Experimental Protocol:
-
Reaction Setup: A mixture of 4-methylthiosemicarbazide, benzyl chloride, and ethanol is prepared.
-
Diazotization: The resulting intermediate is subjected to diazotization.
-
Cyclization: The diazotized compound is then reacted with a Friedel-Crafts catalyst to induce cyclization, forming the tetrazole ring.
-
Work-up and Purification: The product, 1-methyl-1H-tetrazole-5-thiol, is isolated and purified by recrystallization from a suitable solvent like ethyl acetate or chloroform.[1]
Step 2: S-Alkylation with Chloroacetic Acid
With the thiol in hand, the subsequent step involves the nucleophilic substitution of a haloacetic acid, typically chloroacetic acid, by the thiol group.
Experimental Protocol:
-
Reaction Setup: 1-Methyl-1H-tetrazole-5-thiol is dissolved in a suitable solvent, often in the presence of a base such as sodium hydroxide or potassium carbonate, to form the thiolate salt.
-
Addition of Haloacetic Acid: An aqueous solution of the sodium salt of chloroacetic acid is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.
-
Work-up and Purification: The reaction mixture is acidified to precipitate the product, which is then filtered, washed, and can be further purified by recrystallization.
Visualizing the Workflow:
Caption: Workflow for the Two-Step Synthesis of this compound.
Synthetic Route 2: One-Pot Synthesis from Isothiocyanates
An alternative approach involves the in-situ generation of the tetrazole-thione and its subsequent alkylation in a one-pot reaction. This method can offer advantages in terms of process efficiency and reduced handling of intermediates.
Experimental Protocol:
-
Reaction Setup: An organic isothiocyanate (e.g., methyl isothiocyanate) is reacted with sodium azide in the presence of a base like pyridine in an aqueous medium.[2]
-
In-situ Formation of Thiolate: This reaction forms the 1-methyl-1H-tetrazole-5-thiolate in situ.
-
Alkylation: An alkyl or aryl halide, in this case, a haloacetic acid derivative, is added directly to the reaction mixture.[2]
-
Reaction Conditions: The reaction is typically carried out at room temperature.[2]
-
Work-up and Purification: The final product is isolated by acidification and subsequent filtration and can be purified by recrystallization.
Visualizing the Workflow:
Caption: Workflow for the One-Pot Synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Materials | 4-Methylthiosemicarbazide, Benzyl Chloride, Chloroacetic Acid | Methyl Isothiocyanate, Sodium Azide, Haloacetic Acid Derivative, Pyridine |
| Number of Steps | Two distinct synthetic steps | One-pot reaction |
| Intermediate Isolation | Yes, 1-methyl-1H-tetrazole-5-thiol is isolated | No, the intermediate is formed in-situ |
| Reported Yields | Generally good to high yields for each step | High yields (often >85%) reported for similar one-pot syntheses.[2] |
| Reaction Conditions | Step 1 may require elevated temperatures; Step 2 is often at room temperature. | Typically conducted at room temperature.[2] |
| Process Efficiency | Less efficient due to multiple steps and isolation of intermediate | More efficient due to the one-pot nature, reducing work-up and purification time |
| Safety Considerations | Involves handling of potentially hazardous reagents in multiple steps. | Use of sodium azide requires stringent safety precautions. |
Discussion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the researcher or organization.
Route 1 is a classic and well-documented approach. The isolation of the 1-methyl-1H-tetrazole-5-thiol intermediate allows for its characterization and ensures high purity before proceeding to the final S-alkylation step. This can be advantageous for ensuring the quality of the final product, particularly in a research or early development setting.
Route 2 offers a more streamlined and potentially more cost-effective process for larger-scale synthesis. By eliminating the need for intermediate isolation, this one-pot method reduces reaction time, solvent usage, and waste generation. However, careful optimization of reaction conditions is crucial to ensure high conversion and minimize side-product formation. The use of sodium azide also necessitates strict adherence to safety protocols due to its toxicity and explosive potential.
For laboratories focused on process optimization and scalability, the one-pot synthesis (Route 2) is an attractive option. For applications where the highest purity of the intermediate is critical and for smaller-scale research purposes, the traditional two-step synthesis (Route 1) remains a robust and reliable choice.
Conclusion
The synthesis of this compound can be effectively achieved through at least two distinct synthetic strategies. The traditional two-step method provides a high degree of control and intermediate purity, while the one-pot approach offers enhanced efficiency and is well-suited for larger-scale production. The selection of the optimal route will be guided by factors such as the desired scale of synthesis, purity requirements, and available resources and expertise in handling specific reagents.
References
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The Tetrazole-Thioacetic Acid Scaffold: A Head-to-Head Comparison with Key Bioisosteres in Drug Discovery
A Senior Application Scientist's Guide to [(1-Methyl-1H-tetrazol-5-yl)thio]acetic acid and its Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. While this compound (MTT-A) itself is not a widely characterized chemical probe with a single defined biological target, the core moiety, a 1-methyl-tetrazole-5-thiol connected to an acetic acid linker, represents a fascinating and functionally significant scaffold. This guide provides a head-to-head comparison of this tetrazole-based structure with other key chemical groups that serve similar roles in medicinal chemistry, offering insights into their respective strengths and weaknesses supported by experimental data.
The Tetrazole Moiety: A Superior Carboxylic Acid Bioisostere?
The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1][2] This means it can mimic the biological activity of a carboxylic acid while offering significant advantages in terms of its physicochemical properties. The primary rationale for this substitution lies in the comparable acidity and planar structure of the two groups, allowing the tetrazole to engage in similar interactions with biological targets, such as hydrogen bonding and salt bridges.[1][2]
However, the tetrazole ring's increased metabolic stability and lipophilicity often lead to improved pharmacokinetic profiles.[2] Unlike carboxylic acids, which are readily metabolized, the tetrazole ring is generally more resistant to metabolic degradation, potentially leading to a longer half-life in vivo.
Table 1: Physicochemical Property Comparison of Key Acidic Bioisosteres
| Property | 1-Methyl-1H-tetrazole-5-thiol | Carboxylic Acid (e.g., Acetic Acid) | Phenyl-tetrazole |
| pKa | ~4.5 - 5.0 | ~4.76 | ~3.5 - 4.5 |
| Lipophilicity (clogP) | Higher than corresponding COOH | Lower | Higher |
| Metabolic Stability | Generally High | Prone to glucuronidation | High |
| Hydrogen Bond Acceptors | 3-4 | 2 | 4 |
| Hydrogen Bond Donors | 1 (acidic proton) | 1 (acidic proton) | 1 (acidic proton) |
Note: Exact values can vary based on the overall molecular structure.
The 1-methyl substitution on the tetrazole ring in MTT-A is a strategic choice to block one of the nitrogen atoms from participating in tautomerization, which can simplify the compound's behavior and interaction with its target.
The Role of the Thioether Linker
The thioether linkage in MTT-A provides a flexible connection between the tetrazole ring and the acetic acid moiety. This linker is not merely a spacer; it can also participate in crucial interactions with biological targets. The sulfur atom can act as a hydrogen bond acceptor and its polarizability can contribute to van der Waals interactions. In the context of enzyme inhibition, the thioether can position the tetrazole and carboxylic acid groups optimally within an active site.
Synthesis of the Tetrazole-Thioacetic Acid Scaffold
The synthesis of MTT-A and related compounds is generally straightforward, making this scaffold attractive for medicinal chemistry campaigns. A common route involves the nucleophilic substitution of a haloacetic acid derivative with a pre-formed tetrazole-thiol.
Representative Synthetic Protocol:
-
Formation of the Tetrazole-thiol: 1-Methyl-1H-tetrazole-5-thiol can be synthesized from methyl isothiocyanate and sodium azide.
-
Alkylation: The resulting thiol is then reacted with an ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Hydrolysis: The ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.
Caption: Synthetic workflow for MTT-A.
Comparative Analysis with Alternative Scaffolds
Simple Carboxylic Acids
-
Advantages: Readily available, well-understood chemistry, and their interactions with biological targets are extensively documented.
-
Disadvantages: Often suffer from poor metabolic stability and lower cell permeability due to their high polarity at physiological pH.
Other Heterocyclic Acid Mimics (e.g., Hydroxamic Acids, Acylsulfonamides)
-
Hydroxamic Acids: Potent metal chelators, often used in the design of metalloenzyme inhibitors (e.g., histone deacetylase inhibitors). However, they can have off-target effects and potential for toxicity.
-
Acylsulfonamides: Generally more acidic than carboxylic acids, which can lead to stronger interactions with certain targets. Their synthesis can be more complex.
Thiol-based Probes
-
Advantages: The thiol group is a strong nucleophile and can form covalent bonds with electrophilic residues (e.g., cysteine) in protein active sites, leading to irreversible inhibition.
-
Disadvantages: Prone to oxidation and can react non-selectively, leading to off-target effects and toxicity. The reactivity of a simple thiol is generally much higher than the thioether in MTT-A.
Biological Applications and Target Engagement
The 1-methyl-1H-tetrazole-5-thiol moiety is a key structural feature in several classes of bioactive compounds, most notably in certain cephalosporin antibiotics like Cefazolin and Cefoperazone.[3] In these molecules, this group acts as a leaving group during the inhibition of bacterial cell wall synthesis.
More broadly, tetrazole-containing compounds have been investigated as inhibitors for a wide range of enzymes, including cyclooxygenases, protein tyrosine phosphatases, and bacterial N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE).[1][4][5]
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocol: Evaluating Enzyme Inhibition
The following is a generalized protocol for assessing the inhibitory activity of a compound containing the tetrazole-thioacetic acid scaffold against a model enzyme, such as a commercially available protease.
Materials:
-
Enzyme (e.g., Trypsin)
-
Substrate (e.g., a fluorogenic or chromogenic peptide substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2)
-
Test Compound (dissolved in DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and test compound. Create a serial dilution of the test compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of the enzyme to each well. Then, add the serially diluted test compound to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in the plate reader and measure the signal (absorbance or fluorescence) at regular intervals for a set duration (e.g., 30 minutes).
-
Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
Conclusion and Future Perspectives
The this compound scaffold, while not a standalone chemical probe for a specific target, represents a valuable building block in medicinal chemistry. Its core tetrazole moiety offers a distinct advantage over carboxylic acids in terms of metabolic stability and lipophilicity, making it an attractive choice for bioisosteric replacement. The thioether linker provides both flexibility and potential for specific interactions within a target's binding site.
Future research will likely continue to explore the incorporation of this and similar tetrazole-based scaffolds into novel drug candidates for a wide array of diseases. The development of new synthetic methodologies will further enhance the accessibility and diversity of such compounds. For drug discovery professionals, a thorough understanding of the comparative properties of different chemical scaffolds is essential for the rational design of the next generation of therapeutics.
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- 7. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid
This document provides a comprehensive, step-by-step guide for the proper disposal of [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid. As a compound integrating a high-nitrogen tetrazole ring and a reactive thioacetic acid moiety, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection.
Hazard Profile Analysis: Understanding the "Why"
Effective disposal is rooted in a thorough understanding of the compound's inherent risks. This compound does not possess a single, monolithic hazard profile but rather a composite of risks derived from its structural components: the 1-methyltetrazole ring and the thioacetic acid sidechain.
-
The Tetrazole Moiety: Tetrazoles are known for their high nitrogen content and are classified as energetic materials. This imparts a potential for rapid, exothermic decomposition under specific conditions, such as heating. While many functionalized tetrazoles are stable at ambient temperatures, the potential for instability, especially in waste mixtures or during thermal disposal processes, must be respected.
-
The Thio-Linkage (Mercaptan/Thiol): The sulfur-containing functional group is responsible for the characteristic, powerful stench associated with mercaptans. More critically, these compounds can be toxic, are often flammable, and can cause skin and respiratory irritation. The thiol group is also susceptible to oxidation, a key principle leveraged in neutralization protocols.
-
The Acetic Acid Moiety: The carboxylic acid function contributes to the overall acidity of the molecule and can be corrosive. Disposal procedures must account for potential reactions with bases or other incompatible materials.
The combination of these functional groups results in a compound that requires careful handling as a flammable, toxic, irritant, and potentially reactive chemical waste.
| Hazard Class | Attributed Moiety | Description & Rationale | Supporting Sources |
| Acute Toxicity / Irritation | Tetrazole-thiol, Thioacetic Acid | Harmful if swallowed or inhaled; causes serious skin and eye irritation. The thiol and acid functionalities are primary contributors. | |
| Flammability | Thioacetic Acid / Mercaptan | The thioacetic acid component, like many low-molecular-weight sulfur organics, is flammable. Proper grounding and avoidance of ignition sources are critical. | |
| Reactivity / Instability | Tetrazole Ring | As a high-nitrogen heterocycle, the tetrazole ring is an energetic functional group. Heating may cause explosive decomposition. | |
| Environmental Hazard | Thioacetic Acid | The thioacetic acid portion of the molecule is known to be toxic to aquatic life. Discharge into the environment must be strictly avoided. | |
| Sensitization | Thioacetic Acid | Thioacetic acid is a known skin sensitizer; repeated contact may lead to allergic reactions. | |
| Odor | Mercaptan (Thiol) | The thiol group imparts a powerful and unpleasant stench, a key characteristic of mercaptans. |
Personnel Safety & Engineering Controls
Before handling waste, ensure the following controls are in place to mitigate exposure risks.
-
Engineering Controls: All handling of this compound, including its waste, must be conducted within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) must be worn.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.
-
Body Protection: A flame-retardant lab coat or a complete chemical protection suit is necessary.
-
Step-by-Step Disposal Protocols
The appropriate disposal path depends on the quantity and form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Protocol 3.1: Bulk Quantities and Unused Product
For quantities exceeding a few grams, or for the disposal of the original product container, direct disposal via a licensed waste contractor is the only acceptable method. Do not attempt to neutralize or treat bulk material in the lab.
-
Containerization: Ensure the chemical is in its original, clearly labeled container or a compatible, sealed waste container. Keep the container tightly closed and stored in a cool, well-ventilated area away from heat and ignition sources.
-
Labeling: Affix a hazardous waste tag to the container. The label must clearly state:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number (if available)
-
Associated Hazards: "Flammable, Toxic, Irritant, Environmental Hazard"
-
-
Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, ensuring it is segregated from incompatible materials, particularly strong bases and oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal company. The preferred disposal method is high-temperature incineration with an afterburner and scrubber.
Protocol 3.2: Small-Scale Decontamination and Aqueous Waste
For dilute aqueous solutions or rinsing of contaminated glassware, a pre-treatment step to oxidize the reactive thiol group is recommended. This minimizes odor and reduces the reactivity and toxicity of the waste stream before collection. This procedure should only be performed on small volumes (<1L) containing low concentrations (<1%).
Causality: This protocol uses an oxidizing agent (sodium hypochlorite or hydrogen peroxide) to convert the odorous and reactive thiol (-SH) group into less noxious and more stable sulfonic acid (-SO₃H) or other oxidized sulfur species. This is a standard method for deactivating mercaptans.
-
Preparation: Conduct the procedure in a chemical fume hood. Place a stir bar in the beaker containing the aqueous waste and begin gentle stirring. Place the beaker in a secondary container (e.g., an ice bath) to manage any potential exotherm.
-
Neutralization: Slowly add a 10% solution of sodium hypochlorite (bleach) or 3% hydrogen peroxide to the stirring aqueous waste. Add the oxidant dropwise, monitoring for any temperature increase or gas evolution.
-
Reaction: Continue adding the oxidant until the characteristic mercaptan odor is no longer detectable. Stir for an additional 2 hours to ensure the reaction is complete.
-
Final Disposal: Even after treatment, the solution must be collected as hazardous waste. Transfer the treated solution to a designated aqueous hazardous waste container. Label and store it according to the procedures in Protocol 3.1.
Protocol 3.3: Contaminated Solid Waste
All disposable items that have come into contact with this compound are considered hazardous waste.
-
Segregation: Collect all contaminated items, including gloves, weigh paper, pipette tips, and contaminated bench paper, in a dedicated, sealed plastic bag or a labeled, puncture-proof container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the chemical.
-
Disposal: Dispose of the container through your institution's EHS-managed hazardous waste stream. Do not mix with non-hazardous lab trash.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Decision workflow for proper waste stream segregation and disposal.
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate. Remove all sources of ignition.
-
Ventilate: Ensure the chemical fume hood is operating.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office.
For large spills, evacuate the laboratory immediately and contact your institution's emergency response team.
References
-
National Center for Biotechnology Information. (n.d.). 5-Mercapto-1-methyltetrazole. PubChem Compound Database. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOACETIC ACID. Retrieved from [Link]
-
Interscan Corporation. (2024). Understanding Mercaptans: Knowledge for Industrial Safety. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (2015). THIOACETIC ACID FOR SYNTHESIS [Safety Data Sheet]. Retrieved from [Link]
Navigating the Safe Handling of [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds are daily endeavors. Among these, [(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid presents a unique combination of chemical functionalities that, while promising for therapeutic innovation, demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
The structure of this compound incorporates three key chemical motifs: a tetrazole ring, a thiol group, and an acetic acid moiety. Each of these contributes to the molecule's reactivity and potential hazards, necessitating a multi-faceted safety strategy. Tetrazole-containing compounds are known for their energetic nature and potential for explosive decomposition under certain conditions.[1][2] Thiols, or mercaptans, are notorious for their potent and unpleasant odors, and they are susceptible to oxidation.[3][4][5] The acetic acid portion of the molecule introduces corrosive properties.[6][7][8]
This document will guide you through a comprehensive safety protocol, from the initial risk assessment to the final disposal of waste, ensuring that every step is a self-validating system of safety and best practices.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. For this compound, the primary risks are associated with its potential explosivity, malodorous nature, and corrosivity. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive and potentially irritating compound.[6][9][10] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or laminate film recommended). | Prevents skin contact with the corrosive and potentially irritating liquid.[11][12] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are required. | Protects against accidental spills and potential for ignition.[11][13] |
| Respiratory Protection | Use in a certified chemical fume hood. In case of insufficient ventilation or spill, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) may be necessary. | Minimizes inhalation of potent thiol odors and any potentially harmful vapors.[6][14] |
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
A. Preparation and Weighing
-
Work Area Preparation : Always work within a certified chemical fume hood.[3][15] Before starting, ensure the fume hood sash is at the appropriate height. Prepare a bleach solution (typically a 1:1 mixture of commercial bleach and water) in a plastic container to decontaminate glassware and equipment after use.[15]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing : If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the release of any dust or odor.
B. In-Reaction Handling
-
Closed System : Whenever possible, conduct reactions in a closed or isolated system to contain any volatile materials.[15]
-
Inert Atmosphere : For reactions sensitive to oxidation, consider working under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Exhaust Gas Trapping : All exhaust from the reaction vessel should be passed through a bleach trap to neutralize the malodorous thiol compounds before they are vented into the fume hood exhaust.[4][15] A simple bleach trap can be constructed by filling a gas bubbler with a bleach solution.[15]
III. Spill Management and Emergency Procedures
Even with meticulous planning, accidental spills can occur. A well-defined emergency plan is your best defense.
A. Minor Spill (within a fume hood)
-
Alert Personnel : Immediately alert others in the vicinity.
-
Containment : Absorb the spill with an inert material such as vermiculite or sand.
-
Decontamination : Carefully treat the absorbed material and the spill area with a bleach solution to oxidize the thiol.
-
Disposal : Collect the decontaminated material in a clearly labeled, sealed container for hazardous waste disposal.[16]
B. Major Spill (outside a fume hood)
-
Evacuate : Evacuate the immediate area and alert your institution's emergency response team.
-
Ventilation : If it is safe to do so, increase ventilation to the area.
-
Personal Protection : Do not attempt to clean up a large spill without the appropriate respiratory protection and protective clothing.[8]
C. First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
A. Waste Segregation and Labeling
-
Dedicated Waste Containers : Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[17]
-
Labeling : The label should include "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Reactive," "Corrosive," "Stench").[17]
-
Avoid Mixing : Do not mix tetrazole-containing waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[2]
B. Decontamination of Labware
-
Bleach Bath : All glassware and equipment that have come into contact with the thiol-containing compound should be submerged in a bleach bath for at least 24 hours to ensure complete oxidation of the thiol.[15]
-
Rinsing : After the bleach bath, thoroughly rinse the decontaminated items with water before washing them through normal laboratory procedures.
The following diagram outlines the logical flow of the disposal process.
Caption: Waste disposal workflow for this compound.
By integrating these safety protocols into your daily laboratory operations, you can confidently work with this compound, ensuring both your personal safety and the advancement of your research.
V. References
-
University College London. Thiols | Safety Services. 2020. Available from: [Link]
-
Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Available from: [Link]
-
Acros Organics. Acetic Acid MSDS. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid. Available from: [Link]
-
VelocityEHS. Acetic Acid Hazards & Safety Information. 2014. Available from: [Link]
-
Reddit. Handling thiols in the lab : r/chemistry. 2013. Available from: [Link]
-
University of Rochester. Reagents & Solvents: How to Work with Thiols. Available from: [Link]
-
Huth JR, et al. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. PubMed. 2007. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
